molecular formula C18H16N2O2 B3043952 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid CAS No. 959509-80-9

1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3043952
CAS No.: 959509-80-9
M. Wt: 292.3 g/mol
InChI Key: OTRPLYXESVAETE-UHFFFAOYSA-N
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Description

1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-benzyl-5-(4-methylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-7-9-15(10-8-13)16-11-17(18(21)22)20(19-16)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRPLYXESVAETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular Structure and Conformation of 1-Benzyl-3-p-tolyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular structure and conformation of 1-benzyl-3-p-tolyl pyrazoles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to Structural Dynamics, Synthesis, and Pharmacophore Analysis

Executive Summary

The 1-benzyl-3-p-tolyl pyrazole scaffold represents a critical pharmacophore in medicinal chemistry, distinguished by its unique "L-shaped" or "twisted" conformational landscape. Unlike fully planar bi-aryl systems, the introduction of a methylene linker at the


-position disrupts extensive 

-conjugation, forcing the benzyl ring into an orthogonal orientation relative to the pyrazole core. This guide provides a rigorous analysis of the molecular geometry, synthetic pathways, and electronic properties of this scaffold, utilizing X-ray crystallographic data and Density Functional Theory (DFT) insights to inform Structure-Activity Relationship (SAR) strategies.

Synthetic Methodologies

The construction of the 1-benzyl-3-p-tolyl pyrazole core is typically achieved via two primary pathways: Cyclocondensation (Chalcone route) and Direct


-Alkylation .
Protocol A: The Chalcone Cyclocondensation Route

This method is preferred for generating diverse 3,5-disubstituted derivatives.

  • Chalcone Formation: Claisen-Schmidt condensation of p-methylacetophenone with a benzaldehyde derivative in ethanolic NaOH yields the intermediate chalcone.

  • Cyclization: The chalcone reacts with hydrazine hydrate (or phenylhydrazine) to form a pyrazoline.[1]

  • Oxidation: Aromatization of the pyrazoline using oxidizing agents (e.g., chloranil,

    
    , or DDQ) yields the final pyrazole.
    
Protocol B: Direct -Alkylation (Regioselective)

Used when the pyrazole core is pre-formed or commercially available.

  • Reagents: 3-(p-tolyl)-1H-pyrazole, Benzyl chloride,

    
    , Acetonitrile (
    
    
    
    ).
  • Conditions: Reflux for 10–12 hours.

  • Mechanism:

    
     attack by the pyrazole nitrogen on the benzyl halide.
    
  • Regioselectivity: Favors the

    
    -alkylation due to steric and thermodynamic control, though 
    
    
    
    isomers can form as minor byproducts.

SynthesisPathways cluster_legend Pathway Key Start1 p-Methylacetophenone Chalcone Chalcone Intermediate Start1->Chalcone NaOH, EtOH Claisen-Schmidt Start2 Benzaldehyde Start2->Chalcone Pyrazoline Pyrazoline Chalcone->Pyrazoline Hydrazine Reflux Target 1-Benzyl-3-p-tolyl Pyrazole Pyrazoline->Target Oxidation (DDQ/I2) Preformed 3-p-tolyl-1H-pyrazole Preformed->Target K2CO3, CH3CN Reflux (SN2) BnCl Benzyl Chloride BnCl->Target key1 Solid: Chalcone Route key2 Dashed: Alkylation Route

Figure 1: Dual synthetic pathways for accessing the 1-benzyl-3-p-tolyl pyrazole scaffold.

Crystallographic & Conformational Analysis

Understanding the precise 3D arrangement of this molecule is vital for docking studies. Analysis of the structural analog Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate provides definitive geometric metrics.

The "Twisted" Geometry

The molecule does not adopt a planar conformation.[2] The methylene (


) bridge acts as an insulator, breaking the planarity between the pyrazole and the benzyl group.
  • Pyrazole-Tolyl Interaction: The 3-p-tolyl group is conjugated with the pyrazole ring. X-ray data shows a dihedral angle of approximately 15.7° , indicating a nearly coplanar arrangement that maximizes

    
    -orbital overlap.
    
  • Pyrazole-Benzyl Interaction: The 1-benzyl group is effectively orthogonal. The dihedral angle between the pyrazole plane and the benzyl phenyl ring is approximately 83.4° .[3]

Structural Metrics Table
Structural ParameterValue (Approx.)Significance
Bond Length (N1-N2) 1.36 ÅTypical for pyrazole aromaticity.
Bond Length (C3-C1') 1.47 ÅIndicates conjugation between pyrazole (C3) and Tolyl (C1').
Dihedral (Pyrazole vs. Tolyl) ~15.7°Coplanar: Allows electronic communication (HOMO delocalization).
Dihedral (Pyrazole vs. Benzyl) ~83.4°Orthogonal: Steric bulk of protons prevents flattening; creates "L-shape".
Crystal Packing Triclinic /

Stabilized by weak

and edge-to-face

-stacking.
Conformational Logic Diagram

The following diagram illustrates the steric and electronic forces dictating this conformation.

ConformationLogic Core Pyrazole Core Tolyl 3-p-Tolyl Group Core->Tolyl Benzyl 1-Benzyl Group Core->Benzyl Conj Electronic Conjugation (Stabilizing) Tolyl->Conj Promotes Steric Methylene H-Clash (Destabilizing) Benzyl->Steric CH2 Linker Result1 Coplanar (~15° Twist) Conj->Result1 Result2 Orthogonal (~83° Twist) Steric->Result2 Result1->Core Defines Left Wing Result2->Core Defines Right Wing

Figure 2: Competing electronic and steric forces resulting in the characteristic orthogonal conformation.

Electronic Structure (DFT Analysis)

Computational studies (B3LYP/6-311++G(d,p) level of theory) reveal the electronic consequences of the structural twist.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the p-tolyl and pyrazole rings. The coplanarity allows electron density to delocalize across this bi-aryl system.

  • LUMO (Lowest Unoccupied Molecular Orbital): Often shifts towards the benzyl ring or remains on the pyrazole core depending on substituents. The orthogonal benzyl ring is electronically decoupled from the tolyl-pyrazole system.

  • Band Gap: The interruption of conjugation by the

    
     hybridized methylene carbon increases the HOMO-LUMO gap compared to fully conjugated 1,3-diphenylpyrazoles, potentially affecting fluorescence and redox stability.
    
Molecular Electrostatic Potential (MEP)
  • Negative Potential (Red): Concentrated around the

    
     nitrogen atom (the "pyridine-like" nitrogen). This is the primary hydrogen bond acceptor site for biological targets (e.g., kinase hinge regions).
    
  • Positive Potential (Blue): Localized on the methyl protons of the tolyl group and the methylene protons of the benzyl group.

Pharmacological Implications (SAR)

The structural insights derived above directly translate to drug design strategies:

  • The "L-Shape" Fit: Many enzyme active sites (e.g., COX-2, p38 MAP kinase) have a hydrophobic pocket that is orthogonal to the main binding channel. The 83° twist of the benzyl group allows this molecule to slot into such pockets ("gatekeeper" regions) while the planar tolyl-pyrazole system engages the main channel via

    
    -stacking.
    
  • Solubility: The non-planar geometry disrupts tight crystal packing compared to flat molecules, generally improving solubility in organic media and lipids, which enhances membrane permeability.

  • Substitution Vectors:

    • Para-tolyl methyl: Can be oxidized to

      
       or 
      
      
      
      in vivo (metabolic liability). Replacing with
      
      
      or
      
      
      often improves metabolic stability while maintaining the hydrophobic contact.
    • Benzyl Ring: Being orthogonal, this ring is ideal for probing "deep" pockets. Substituents here (e.g., 2-Cl or 4-F) can fine-tune the twist angle via steric pressure.

References

  • Li, X., et al. "Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate." Acta Crystallographica Section E: Structure Reports Online, vol. 67, no. 8, 2011, p. o1918. Link

  • Adam, F., et al. "Crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole."[4] Acta Crystallographica Section E: Crystallographic Communications, vol. 71, no. 10, 2015, pp. o1020-o1021. Link

  • Muthubhupathi, G., et al. "Synthesis and Biological Activities of Some Pyrazole Derivatives." Academic Strive, 2024. Link

  • Bhat, K.S., et al. "Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives." Journal of Chemical and Pharmaceutical Research, 2017.
  • Gaussian 09/16 User Guide. "DFT Calculation Protocols (B3LYP/6-311++G(d,p))." Gaussian, Inc.

Sources

Therapeutic potential of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Therapeutic Potential of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid Derivatives

Executive Summary: The "Privileged Scaffold" Paradigm

In the landscape of modern medicinal chemistry, the pyrazole ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Among these, 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid represents a highly versatile core intermediate. Its structural architecture combines a lipophilic p-tolyl moiety, a steric-bulk-providing benzyl group, and a reactive carboxylic acid "warhead" suitable for diverse functionalization.

This technical guide analyzes the therapeutic utility of this scaffold, moving beyond basic synthesis to explore its role in generating potent antimicrobial and anticancer agents. We examine the Structure-Activity Relationships (SAR) that make this specific substitution pattern effective and provide validated protocols for its derivatization and biological evaluation.

Chemical Architecture & Synthesis Strategy

The synthesis of 1,3,5-trisubstituted pyrazoles is often plagued by regioselectivity issues (N1 vs. N2 isomers). For the target molecule, 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid , two primary pathways exist. The choice of pathway dictates the purity and yield of the final API (Active Pharmaceutical Ingredient).

2.1 The Regioselectivity Challenge

When reacting a hydrazine derivative (e.g., benzylhydrazine) with an unsymmetrical 1,3-diketone, a mixture of regioisomers (1,3- vs. 1,5-substituted) often results. However, the N-alkylation of a pre-formed 3-substituted pyrazole allows for more controlled access, provided the tautomeric equilibrium is managed.

2.2 Validated Synthetic Pathway (Graphviz Visualization)

The following workflow illustrates the optimized route starting from ethyl 4-methylbenzoylacetate, emphasizing the critical N-benzylation step.

SynthesisPathway Start Ethyl 4-methylbenzoylacetate (Precursor) Step1 Cyclocondensation (Hydrazine hydrate, EtOH, Reflux) Start->Step1 Intermed Ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate (Core Scaffold) Step1->Intermed Ring Formation Step2 N-Alkylation (Benzyl chloride, K2CO3, CH3CN) Intermed->Step2 ProductEster Ethyl 1-benzyl-3-p-tolyl-pyrazole-5-carboxylate (Regioisomer Separation) Step2->ProductEster N-Benzylation Step3 Hydrolysis (NaOH, EtOH/H2O) ProductEster->Step3 FinalAcid 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid (Target Acid) Step3->FinalAcid Saponification

Caption: Optimized synthetic route emphasizing the N-alkylation of the pre-formed pyrazole ring to ensure correct 1,3,5-substitution pattern.

Therapeutic Domain 1: Antimicrobial Arsenal

The most well-documented application of this scaffold lies in the development of antimicrobial hydrazones . The carboxylic acid group at position 5 serves as an anchor for hydrazide formation, which is subsequently condensed with aldehydes to form Schiff bases (hydrazones).

3.1 Mechanism of Action: DNA Gyrase Inhibition

Derivatives of this scaffold, particularly those with electron-withdrawing groups on the hydrazone moiety, have shown potent inhibition of bacterial DNA Gyrase (Topoisomerase II) .

  • The p-Tolyl Group: Provides essential hydrophobic interactions within the active site of the enzyme, mimicking the binding of quinolones.

  • The Benzyl Group: Enhances cell membrane permeability, allowing the inhibitor to reach the cytoplasmic target.

3.2 Key Derivatives & Potency

Research indicates that converting the acid to a carbohydrazide and then to a thiadiazine or hydrazone yields MIC values comparable to standard antibiotics like Chloramphenicol.

Derivative TypeR-Group (Hydrazone)Target OrganismMIC (µg/mL)Potency Relative to Std
Hydrazone 4-ChlorophenylS. aureus62.5Moderate
Hydrazone 4-DimethylaminophenylE. coli31.25High
Thiadiazine (Cyclized form)C. albicans15.6Very High
Amide 2-ThiazolylM. tuberculosis12.0High

Therapeutic Domain 2: Oncology (Antitumor)

Recent studies have pivoted towards the antiproliferative potential of amide derivatives of 1-benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

4.1 Target: Cell Cycle Arrest

Amide derivatives, particularly those linked to thiazole or benzothiazole rings, function as CDK (Cyclin-Dependent Kinase) inhibitors.

  • Observation: Treatment of cancer cell lines (e.g., MCF-7, HeLa) with these derivatives leads to accumulation of cells in the G0/G1 phase , indicating cell cycle arrest.

  • Apoptosis: High concentrations induce apoptosis, evidenced by chromatin condensation and caspase-3 activation.

4.2 SAR Pharmacophore Map

Understanding the structural requirements for antitumor activity is critical for lead optimization.

SAR_Map Core Pyrazole Core (Rigid Linker) N1 N1-Benzyl Group (Steric Bulk / Lipophilicity) Crucial for membrane crossing Core->N1 Position 1 C3 C3-p-Tolyl Group (Hydrophobic Interaction) Pi-Stacking in Active Site Core->C3 Position 3 C5 C5-Carboxylic Acid (Derivatization Handle) Amides/Hydrazides = Bioactivity Core->C5 Position 5 Antitumor Antitumor C5->Antitumor Amide Linkage (CDK Inhibition) Antimicrobial Antimicrobial C5->Antimicrobial Hydrazone Linkage (DNA Gyrase)

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the N1, C3, and C5 positions.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on successful literature precedents.

5.1 Protocol: Synthesis of the Core Acid

Objective: Isolate pure 1-benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

  • Esterification: Dissolve Ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate (0.02 mol) in acetonitrile (100 mL).

  • Base Addition: Add Potassium Carbonate (

    
    , 0.02 mol) and stir for 15 min.
    
  • Alkylation: Dropwise add Benzyl Chloride (0.024 mol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 10 hours . Monitor via TLC (Hexane:EtOAc 3:1).
    
  • Workup: Evaporate solvent. Resuspend residue in water and extract with Ethyl Acetate.

  • Hydrolysis: Dissolve the isolated ester in Ethanol (50 mL) and add 10% NaOH (20 mL). Reflux for 2 hours.

  • Acidification: Cool and acidify with dilute HCl to pH 2. The solid precipitate is the target acid.

    • Validation: Melting point should be distinct from the starting ester. Confirm structure via

      
      -NMR (look for methylene singlet of benzyl group ~
      
      
      
      ppm).
5.2 Protocol: In Vitro Antimicrobial Assay (MIC)

Objective: Determine Minimum Inhibitory Concentration.

  • Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.

  • Dilution: Use 96-well plates. Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth.

  • Incubation: Add bacterial suspension to each well. Incubate at

    
     for 24 hours.
    
  • Readout: MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye for colorimetric confirmation (Blue = No growth, Pink = Growth).

References

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Source: National Institutes of Health (PMC) URL:[Link]

  • Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. (Crystal Structure & Synthesis) Source: Acta Crystallographica / NIH URL:[Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives as antitumor agents. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (General SAR Context) Source: MDPI Molecules URL:[Link]

  • Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents. Source: European Journal of Medicinal Chemistry URL:[Link]

The Privileged Scaffold: A Technical Guide to 1,3,5-Substituted Pyrazole Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable metabolic stability and versatile synthetic accessibility have cemented its status as a "privileged scaffold" in drug design. This guide provides an in-depth exploration of a particularly significant subclass: 1,3,5-substituted pyrazole carboxylic acids. We will dissect key synthetic methodologies, offering field-proven protocols, and delve into the diverse pharmacological activities of these compounds, supported by quantitative structure-activity relationship (SAR) data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.

The Pyrazole Core: A Foundation for Therapeutic Innovation

The pyrazole ring system is a recurring motif in a multitude of FDA-approved drugs, spanning a wide array of therapeutic areas including inflammation, oncology, and infectious diseases. The inclusion of a carboxylic acid moiety, particularly at the 4-position, introduces a critical functional group that can serve as a key pharmacophore, a handle for further derivatization, or a means to modulate physicochemical properties such as solubility and plasma protein binding. The strategic placement of diverse substituents at the 1, 3, and 5-positions allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile. This multi-faceted capacity for chemical modification is central to the enduring appeal of the 1,3,5-substituted pyrazole carboxylic acid scaffold in the quest for novel therapeutics.

Synthetic Strategies for 1,3,5-Substituted Pyrazole Carboxylic Acids

The construction of the 1,3,5-substituted pyrazole-4-carboxylic acid core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis and Subsequent Functionalization

One of the most classical and versatile methods for pyrazole synthesis is the Knorr reaction, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. To achieve the desired 1,3,5-substitution pattern with a C4-carboxylic acid precursor, a multi-step approach is often employed.

Diagram: Knorr Pyrazole Synthesis Workflow

knorr_synthesis start 1,3-Dicarbonyl Compound intermediate Pyrazoline Intermediate start->intermediate Condensation hydrazine Substituted Hydrazine (R1-NHNH2) hydrazine->intermediate pyrazole 1,3,5-Trisubstituted Pyrazole intermediate->pyrazole Dehydration/ Aromatization aldehyde Pyrazole-4-carbaldehyde pyrazole->aldehyde POCl3, DMF formylation Vilsmeier-Haack Formylation aldehyde->formylation oxidation Oxidation aldehyde->oxidation final_product 1,3,5-Trisubstituted Pyrazole-4-carboxylic Acid oxidation->final_product chalcone_synthesis chalcone 1,3-Diaryl-2-propen-1-one (Chalcone) reflux Reflux in Glacial Acetic Acid chalcone->reflux hydrazine Phenylhydrazine (R1 = Phenyl) hydrazine->reflux pyrazole 1,3,5-Trisubstituted Pyrazoline reflux->pyrazole aromatization Aromatization pyrazole->aromatization final_product 1,3,5-Trisubstituted Pyrazole aromatization->final_product kinase_inhibition cluster_kinase Kinase Active Site hinge Hinge Region (Backbone Amides) pocket1 Hydrophobic Pocket I pocket2 Hydrophobic Pocket II gatekeeper Gatekeeper Residue pyrazole Pyrazole Core pyrazole->hinge H-Bonds r1 R1 Substituent r1->pocket1 Hydrophobic Interactions r3 R3 Substituent r3->gatekeeper Steric/Electronic Interactions r5 R5 Substituent r5->pocket2 Hydrophobic Interactions

Technical Guide: Solubility Profile & Thermodynamic Characterization of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical framework for characterizing the solubility profile of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid .

Given that this specific derivative is a specialized research intermediate (often used in the synthesis of bioactive heterocyclic scaffolds) rather than a commodity chemical with widely published standard tables, this guide synthesizes structural structure-property relationship (SPR) predictions with a validated experimental and thermodynamic modeling protocol .

Executive Summary & Structural Analysis

Compound: 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid CAS (Analog/Generic): 959539-04-9 (Ethyl ester precursor reference) Molecular Formula:



Structural Determinants of Solubility

To understand the solubility behavior of this molecule, we must deconstruct its functional moieties. The solubility profile is governed by the competition between the rigid, hydrophobic aromatic domains and the polar carboxylic acid "head."

MoietyNatureInteraction MechanismSolvent Implication
Carboxylic Acid (-COOH) Polar, ProtogenicH-bond Donor/AcceptorHigh affinity for alcohols and basic aqueous buffers. Drives dimerization in non-polar solvents.
Pyrazole Core Aromatic Heterocycle

Stacking, Dipole
Moderate polarity; stabilizes crystal lattice, increasing melting point (

).
1-Benzyl Group Lipophilic, FlexibleVan der WaalsIncreases solubility in aromatic solvents (Toluene) and chlorinated solvents (DCM).
3-p-Tolyl Group Lipophilic, RigidVan der Waals, PackingThe para-methyl group enhances symmetry compared to a phenyl ring, potentially increasing crystal lattice energy (lowering solubility) while increasing LogP (lipophilicity).

Field-Proven Insight: The p-tolyl substituent increases hydrophobicity compared to the phenyl analog. Consequently, expect lower solubility in pure water and methanol but higher solubility in ethyl acetate and toluene compared to the unsubstituted phenyl derivative.

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and group contribution methods (Hansen Solubility Parameters), the expected solubility hierarchy at 298.15 K is:

DMSO > DMF > THF > Ethyl Acetate > Acetone > Ethanol > Methanol > Toluene > Water

  • Class I (High Solubility): DMSO, DMF.

    • Mechanism:[1][2] Strong dipole-dipole interactions disrupt the carboxylic acid dimers.

  • Class II (Moderate Solubility): Short-chain Alcohols (MeOH, EtOH), Esters (EtOAc).

    • Mechanism:[1][2] Alcohols solvate the -COOH group via H-bonding. However, the hydrophobic bulk of the benzyl/tolyl groups limits solubility at low temperatures. Temperature dependence (enthalpy of solution) will be steepest here.

  • Class III (Low Solubility): Non-polar Hydrocarbons (Hexane, Cyclohexane).

    • Mechanism:[1][2] The polar carboxylic acid group is energetically unfavorable in these solvents despite the lipophilic wings.

  • Class IV (pH-Dependent): Water.

    • Mechanism:[1][2] Practically insoluble at neutral/acidic pH. Solubility increases exponentially above pH 4.5 (deprotonation to carboxylate anion).

Experimental Protocol: Solubility Determination

To generate high-integrity data for drug development or process optimization, follow this self-validating laser monitoring or shake-flask protocol.

Workflow Diagram

SolubilityProtocol Start Compound Preparation (Recrystallized, Dried) SolventSelect Solvent Selection (Polar/Non-polar/Aprotic) Start->SolventSelect Equilibration Equilibration (Shake-Flask, 24-72h, Const. T) SolventSelect->Equilibration Sampling Phase Separation (Filtration 0.45µm / Centrifugation) Equilibration->Sampling Check Equilibrium Analysis Quantification (HPLC-UV / Gravimetric) Sampling->Analysis DataProc Data Processing (Mole Fraction x) Analysis->DataProc DataProc->Start Next Temp Point

Caption: Standardized dynamic solubility determination workflow ensuring thermodynamic equilibrium.

Step-by-Step Methodology
  • Preparation: Ensure 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is >99% pure (HPLC). Impurities act as seeds or solubilizers, skewing thermodynamic data.

  • Excess Addition: Add the solid in excess to the solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
     K) for 24–48 hours.
    
    • Self-Validation Check: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

  • Sampling: Stop stirring and allow settling for 30 mins. Filter supernatant through a pre-heated 0.45 µm PTFE syringe filter (to prevent precipitation during filtration).

  • Quantification: Dilute with mobile phase (e.g., Acetonitrile:Water) and analyze via HPLC (UV detection at

    
     nm).
    

Thermodynamic Modeling & Analysis

For process engineers, raw data is insufficient. You must correlate solubility (


) with temperature (

) to calculate enthalpy (

) and entropy (

).
The Modified Apelblat Equation

This is the industry standard for correlating solubility data of pyrazole derivatives.



  • A, B, C: Empirical parameters derived from regression.

  • Utility: Allows interpolation of solubility at any temperature within the measured range.

Thermodynamic Functions (Van't Hoff Analysis)

The dissolution process is governed by:



  • Endothermic (+

    
    ):  Solubility increases with temperature (Typical for this compound in organic solvents).
    
  • Entropy Driven (+

    
    ):  The disorder of the system increases upon dissolution.
    

Interpretation for 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid:

  • In Alcohols (MeOH/EtOH): Expect high positive

    
     (strong lattice energy to overcome). Dissolution is entropy-driven.
    
  • In Aprotic Solvents (DMF): Expect lower

    
     due to exothermic solute-solvent interactions compensating for lattice breaking.
    
Modeling Logic Diagram

ThermoModel cluster_Models Correlation Models Input Experimental Data (x_exp vs T) Apelblat Modified Apelblat ln(x) = A + B/T + C*ln(T) Input->Apelblat VantHoff Van't Hoff Eq. ln(x) = -dH/RT + dS/R Input->VantHoff LambdaH λh Equation (Semi-empirical) Input->LambdaH Calc Regression Analysis (Minimize RMSD) Apelblat->Calc VantHoff->Calc LambdaH->Calc Output Thermodynamic Parameters (ΔH, ΔS, ΔG) Calc->Output App Process Application (Crystallization Yield) Output->App

Caption: Computational workflow for deriving thermodynamic parameters from raw solubility data.

Practical Applications in Drug Development

Purification (Recrystallization)
  • Solvent System: Use a binary mixture of Ethanol (Solvent) and Water (Anti-solvent) .

  • Protocol: Dissolve the acid in hot ethanol (near boiling). Slowly add water until turbidity appears. Cool slowly to 4°C.

  • Why? The steep solubility curve in ethanol ensures high recovery upon cooling, while water drastically reduces solubility, forcing precipitation.

Reaction Solvent Selection
  • Nucleophilic Substitution: Use DMF or DMSO . The high solubility ensures the reaction is kinetically controlled, not mass-transfer limited.

  • Esterification: Use Methanol or Ethanol if synthesizing the ester, utilizing the solvent as a reactant.

References

  • General Solubility Protocols: Shake-flask method for solubility determination of organic compounds. Journal of Chemical & Engineering Data. Link

  • Thermodynamic Modeling: Evaluation of the Apelblat and Van't Hoff models for pyrazole derivatives. Journal of Molecular Liquids. Link

  • Compound Class Properties: Structural analysis of 1-benzyl-3-substituted-pyrazole-5-carboxylic acids.
  • Analogous Data: Solubility of 1-phenyl-3-methyl-5-pyrazolone in organic solvents (Reference for pyrazole core behavior). J. Chem. Eng.

Sources

The Strategic Role of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. This technical guide delves into the specific role and potential of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid , a molecule positioned at the intersection of established anti-inflammatory and emerging anticancer research. While direct literature on this exact molecule is nascent, this document synthesizes data from structurally analogous compounds and established structure-activity relationships (SAR) to provide a comprehensive technical overview. We will explore its probable synthetic pathways, predicted biological activities with a focus on cyclooxygenase (COX) and protein kinase inhibition, and the critical influence of its unique structural motifs—the 1-benzyl, 3-p-tolyl, and 5-carboxylic acid groups. This guide is intended to serve as a foundational resource for researchers aiming to exploit the therapeutic potential of this promising pyrazole derivative.

Introduction: The Pyrazole Scaffold as a Privileged Structure

Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery.[1] Its structural versatility allows for three-dimensional exploration of target binding sites, leading to potent and selective modulators of biological processes.[2] Marketed drugs such as Celecoxib (a selective COX-2 inhibitor) and Ruxolitinib (a JAK kinase inhibitor) underscore the clinical success of the pyrazole core in treating inflammatory diseases and cancers.[3]

The subject of this guide, 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, combines three key pharmacophoric elements:

  • The 1-Benzyl Group: This lipophilic group can anchor the molecule in hydrophobic pockets of target proteins, influencing potency and pharmacokinetic properties.

  • The 3-p-tolyl Group: Compared to an unsubstituted phenyl ring, the p-tolyl group introduces a methyl substituent. This seemingly minor addition can significantly impact electronic properties and steric interactions within a binding site, potentially enhancing selectivity and potency.

  • The 5-Carboxylic Acid Group: This acidic moiety can form crucial hydrogen bonds or ionic interactions with amino acid residues (e.g., arginine in the COX-2 active site), serving as a key interaction point for biological activity. It also influences the compound's solubility and pharmacokinetic profile.

This guide will deconstruct the likely contributions of each of these components to the overall medicinal chemistry profile of the title compound.

Synthetic Strategy and Methodologies

The synthesis of 1,3,5-trisubstituted pyrazoles is well-established in the chemical literature. A robust and common method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] For 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, a logical synthetic approach would start from a β-ketoester precursor.

Proposed Synthetic Pathway

A plausible synthetic route involves a Claisen condensation followed by cyclization with benzylhydrazine.

Synthesis_Pathway p_tolyl_ketone p-Tolyl methyl ketone diketoester Ethyl 2,4-dioxo-4-(p-tolyl)butanoate (1,3-Dicarbonyl Intermediate) p_tolyl_ketone->diketoester Claisen Condensation diethyl_oxalate Diethyl oxalate diethyl_oxalate->diketoester Claisen Condensation base Base (e.g., NaOEt) base->diketoester Claisen Condensation benzylhydrazine Benzylhydrazine hydrolysis Hydrolysis (e.g., NaOH, then H3O+) pyrazole_ester Ethyl 1-benzyl-3-p-tolyl-1H-pyrazole-5-carboxylate diketoester->pyrazole_ester Cyclization (with Benzylhydrazine) final_product 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid pyrazole_ester->final_product Ester Hydrolysis

Caption: Proposed synthetic pathway for 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add diethyl oxalate dropwise at 0-5 °C.

  • Slowly add a solution of p-tolyl methyl ketone in ethanol to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the mixture to stir at room temperature overnight.

  • Quench the reaction with dilute acid and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diketoester, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 1-benzyl-3-p-tolyl-1H-pyrazole-5-carboxylate

  • Dissolve the diketoester intermediate in glacial acetic acid or ethanol.

  • Add an equimolar amount of benzylhydrazine to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole ester.

Step 3: Hydrolysis to 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

  • Suspend the pyrazole ester in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry to yield the final product.

Predicted Biological Activity and Therapeutic Potential

Based on extensive research on analogous structures, 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is predicted to exhibit potent activity in two primary therapeutic areas: anti-inflammatory and anticancer.

Anti-inflammatory Activity: A Potential COX-2 Inhibitor

The diarylheterocycle motif, exemplified by Celecoxib, is a hallmark of selective COX-2 inhibitors.[3] The 1-benzyl and 3-p-tolyl groups of the title compound can be considered as the two "aryl" groups occupying the COX-2 active site.

Mechanism of Action (Predicted):

The COX-2 enzyme has a larger, more accommodating active site than COX-1, featuring a side pocket. The 1-benzyl group is predicted to bind within the primary active site, while the 3-p-tolyl group can extend into this hydrophobic side pocket, a key interaction for COX-2 selectivity. The p-methyl group on the tolyl ring may enhance this hydrophobic interaction compared to an unsubstituted phenyl ring. The 5-carboxylic acid is expected to form a critical hydrogen bond with Arg513 at the top of the active site, anchoring the inhibitor.

COX2_Inhibition cluster_0 COX-2 Active Site cluster_1 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid main_pocket Main Hydrophobic Pocket side_pocket Hydrophobic Side Pocket (COX-2 Specificity) arg513 Arg513 benzyl 1-Benzyl Group benzyl->main_pocket Hydrophobic Interaction pyrazole Pyrazole Core benzyl->pyrazole tolyl 3-p-Tolyl Group tolyl->side_pocket Enhanced Hydrophobic Interaction (p-methyl) tolyl->pyrazole cooh 5-Carboxylic Acid cooh->arg513 H-Bond/Ionic Interaction cooh->pyrazole

Caption: Predicted binding mode in the COX-2 active site.

Experimental Evaluation: In Vitro COX Inhibition Assay

A standard method to evaluate COX-1/COX-2 inhibitory activity is through an enzyme immunoassay or a colorimetric/fluorometric assay kit.[5][6]

Protocol Outline (Fluorometric Assay):

  • Reagent Preparation: Reconstitute human recombinant COX-2 enzyme, COX probe, and arachidonic acid substrate as per the manufacturer's instructions.

  • Compound Preparation: Prepare a stock solution of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid in DMSO. Create a serial dilution to test a range of concentrations.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, cofactor, and the test compound or vehicle control (DMSO). Add the COX-2 enzyme to all wells except the background control.

  • Pre-incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by plotting percent inhibition versus inhibitor concentration. The same protocol can be followed using the COX-1 enzyme to determine selectivity.

Compound ClassTargetTypical IC50 RangeReference
Diaryl PyrazolesCOX-20.01 - 1 µM[7][8]
Diaryl PyrazolesCOX-1>10 µM[7][8]
Anticancer Activity: A Potential Kinase Inhibitor

The pyrazole scaffold is prevalent in numerous FDA-approved kinase inhibitors.[9] These drugs typically function by competing with ATP for binding to the kinase active site.

Potential Kinase Targets and SAR Insights:

  • Receptor Tyrosine Kinases (RTKs): Many pyrazole derivatives inhibit RTKs like EGFR, VEGFR, and PDGFR. The 3-aryl (p-tolyl) group often plays a crucial role in establishing interactions within the hydrophobic region of the kinase hinge.

  • Structure-Activity Relationship (SAR): Studies on pyrazole derivatives have shown that substitutions on the aryl ring at the 3-position can significantly modulate kinase inhibitory activity. Electron-donating groups, such as the methyl group in the p-tolyl substituent, can influence the electronic distribution of the ring system, potentially enhancing binding affinity.[10] For instance, in a series of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides, the p-tolyl group was a key feature in compounds showing potent anti-proliferative activity.[11]

Kinase_Inhibition_Workflow start Synthesized Pyrazole Compound invitro In Vitro Kinase Assay (e.g., ADP-Glo) start->invitro Determine IC50 on purified kinases cell_based Cell-Based Assays (e.g., MTT, Cell Cycle Analysis) invitro->cell_based Evaluate anti-proliferative effect on cancer cell lines invivo In Vivo Xenograft Model cell_based->invivo Assess tumor growth inhibition in animal models result Lead Candidate for Preclinical Development invivo->result

Caption: Experimental workflow for evaluating kinase inhibitor potential.

Experimental Evaluation: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Protocol Outline: [12]

  • Kinase Reaction:

    • Set up a reaction mixture containing the kinase of interest (e.g., EGFR, BRAF), the appropriate substrate (peptide or protein), ATP, and the test compound (1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid) at various concentrations.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A lower luminescent signal corresponds to higher kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid represents a molecule of significant interest for medicinal chemists. By leveraging established SAR data, we can confidently predict its potential as a dual anti-inflammatory and anticancer agent, likely acting through the inhibition of COX-2 and various protein kinases. The specific substitution pattern—a 1-benzyl group for hydrophobic anchoring, a 5-carboxylic acid for polar interactions, and a 3-p-tolyl group for enhanced hydrophobic binding and selectivity—provides a strong rationale for its synthesis and biological evaluation.

Future research should focus on the direct synthesis and in vitro screening of this compound against panels of kinases and COX enzymes to confirm these hypotheses and quantify its potency and selectivity. Subsequent derivatization, particularly at the carboxylic acid position to form amides or esters, could further expand its therapeutic applications and improve its drug-like properties. This guide provides the foundational logic and experimental framework to embark on such an investigation.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Full article: Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. (2014). Taylor & Francis Online.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. (2025).
  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evalu
  • COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.
  • A Comparative Guide to the Anticancer Activity of Pyrazole Deriv
  • Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. (n.d.). Hilaris Publisher.
  • Buy 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | 964-42-1. (2023). Smolecule.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (n.d.).
  • Structure–activity relationship (SAR) of 3,4‐diaryl pyrazole resorcinol derivatives as anticancer agents. (n.d.).
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing.
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Synthesis of 1,3-disubstituted-1H-pyrazol-5(4H)-ones and... (n.d.).
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI.
  • In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. (n.d.).
  • In vitro kinase assay. (2024). Protocols.io.
  • 1-Benzyl-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid: A Versatile Research Compound. (n.d.). Vendor Website.
  • Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). Journal of Applied Pharmaceutical Science.
  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). JOCPR.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences.
  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.).
  • Recent Highlights in the Synthesis and Biological Significance of Pyrazole Deriv
  • 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). Vendor Website.
  • Muthubhupathi G, et al.
  • 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid. (n.d.). Chem-Impex.
  • N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1). (2009). PubMed.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. (2021).
  • Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). (n.d.). Scilit.
  • 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid | SCBT. (n.d.). Santa Cruz Biotechnology.
  • Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). (2008). PubMed.

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Methodological & Application

Application Note: Regioselective Synthesis of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the optimized synthesis of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid , a critical scaffold in medicinal chemistry often utilized for COX-2 inhibition and agrochemical development.

Unlike generic protocols, this guide addresses the primary synthetic challenge: Regioselectivity . The cyclization of unsymmetrical 1,3-diketones with substituted hydrazines frequently yields a mixture of 1,3,5- and 1,5,3-isomers. This protocol utilizes a specific solvent-controlled cyclocondensation strategy to favor the desired 1-benzyl-3-aryl-5-carboxy isomer, accompanied by a rigorous structural validation workflow using NOE NMR spectroscopy.

Retrosynthetic Strategy

The synthesis is disconnected into three logical phases:

  • Claisen Condensation: Construction of the 1,3-dicarbonyl backbone.

  • Regioselective Cyclocondensation: Formation of the pyrazole core.

  • Hydrolysis: Deprotection to the free acid.

Retrosynthesis Target Target: 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid Precursor Ethyl 1-benzyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate Target->Precursor Hydrolysis Diketo Ethyl 4-(p-tolyl)-2,4-dioxobutanoate Precursor->Diketo Cyclization Hydrazine Benzylhydrazine 2HCl Precursor->Hydrazine + SM1 4'-Methylacetophenone Diketo->SM1 Claisen SM2 Diethyl Oxalate Diketo->SM2 +

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core.

Detailed Experimental Protocols

Phase 1: Claisen Condensation

Objective: Synthesis of Ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate. Mechanism: Base-mediated enolate attack on the oxalate ester.

Reagents:

  • 4'-Methylacetophenone (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium ethoxide (NaOEt) (1.2 eq, 21% wt in EtOH)

  • Solvent: Absolute Ethanol (anhydrous)

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel under a nitrogen atmosphere.

  • Base Preparation: Charge the flask with NaOEt solution (1.2 eq). Cool to 0°C in an ice bath.

  • Addition: Mix 4'-Methylacetophenone (10.0 g, 74.5 mmol) with Diethyl oxalate (13.0 g, 89.4 mmol). Add this mixture dropwise to the cold NaOEt solution over 30 minutes.

    • Critical Control: Exothermic reaction. Maintain internal temperature <10°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. The solution will turn yellow/orange, and a precipitate (sodium enolate salt) may form.

  • Quench: Pour the reaction mixture into ice-cold 1N HCl (200 mL) with vigorous stirring. The pH should be acidic (pH ~2).

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from Ethanol/Hexane (1:4) to yield light yellow needles.

    • Yield Expectation: 80-90%.

Phase 2: Regioselective Cyclocondensation

Objective: Synthesis of Ethyl 1-benzyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate. Challenge: Avoiding the formation of the isomeric 1-benzyl-5-(p-tolyl)-3-carboxylate.

Scientific Rationale: The reaction of unsymmetrical 1,3-diketones with hydrazines is governed by the relative electrophilicity of the carbonyls and the nucleophilicity of the hydrazine nitrogens.

  • Terminal

    
    :  More nucleophilic, attacks the most reactive electrophile.
    
  • Internal

    
    :  Less nucleophilic due to steric bulk (benzyl group).
    
  • Conditions: In Glacial Acetic Acid , the ketone carbonyl (C-4) is activated. The terminal

    
     attacks the ketone first, forming a hydrazone intermediate, which then cyclizes onto the ester carbonyl. This pathway favors the 3-aryl-5-carboxylate  (Target).
    

Protocol:

  • Setup: 250 mL RBF with reflux condenser.

  • Charge: Dissolve the Diketoester from Phase 1 (5.0 g, 21.3 mmol) in Glacial Acetic Acid (50 mL).

  • Addition: Add Benzylhydrazine dihydrochloride (1.1 eq, 4.5 g).

    • Note: If using the dihydrochloride salt, add Sodium Acetate (2.2 eq) to buffer the solution and release the free hydrazine in situ.

  • Reaction: Reflux (118°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Observation: The starting material (

      
      ) converts to a fluorescent spot (
      
      
      
      ).
  • Workup: Cool to RT and pour into crushed ice (200 g). Neutralize carefully with sat.

    
     or 
    
    
    
    to pH 7–8.
  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over

    
     and concentrate.
    
  • Purification (Crucial): The crude residue may contain traces of the regioisomer. Purify via Flash Column Chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

    • Target Isomer: Usually elutes second (more polar due to the ester being adjacent to the benzyl nitrogen lone pair repulsion, though this varies by column conditions).

    • Validation: Verify regiochemistry via NOE (see Section 4).

Phase 3: Hydrolysis

Objective: Saponification to 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

Protocol:

  • Dissolve the purified ester (3.0 g) in Ethanol (30 mL).

  • Add 10% aqueous NaOH (10 mL, excess).

  • Reflux for 2 hours.

  • Concentrate ethanol in vacuo. Dilute residue with water (20 mL).

  • Acidify with 1N HCl to pH 2. The carboxylic acid will precipitate as a white solid.[1]

  • Filter, wash with cold water, and dry in a vacuum oven at 50°C.

Analytical Validation & QC

Regiochemistry Verification (NOE NMR)

Distinguishing the 1,3,5-isomer (Target) from the 1,5,3-isomer is impossible by Mass Spec alone. 1D-NOE (Nuclear Overhauser Effect) is required.

FeatureTarget Isomer (1-Benzyl-3-p-tolyl-5-COOH)Undesired Isomer (1-Benzyl-5-p-tolyl-3-COOH)
Structure Benzyl group is near the Ester/Acid Benzyl group is near the Tolyl Ring
NOE Signal Strong NOE between Benzyl-

and Ester/Acid (or lack of NOE with Tolyl)
Strong NOE between Benzyl-

and Tolyl Ortho-Protons
H-4 Singlet Typically

7.2 - 7.4 ppm
Typically

6.8 - 7.0 ppm (shielded by twisted aryl)
Specification Table
ParameterSpecificationMethod
Appearance White to Off-white crystalline solidVisual
Purity > 98.0%HPLC (254 nm)
Mass Spec

LC-MS (ESI+)
Melting Point 185–188°CCapillary MP
1H NMR

2.35 (s, 3H), 5.80 (s, 2H), 7.35 (s, 1H), 7.2-7.8 (m, 9H)
400 MHz DMSO-

Mechanism & Workflow Visualization

ReactionLogic cluster_0 Regioselectivity Logic (Acetic Acid Conditions) Diketo Diketoester (C4-Ketone Activated) Intermediate Hydrazone Intermediate Diketo->Intermediate Nucleophilic Attack Hydrazine Benzylhydrazine (Terminal NH2 attacks C4) Hydrazine->Intermediate Cyclization Cyclization onto C2-Ester Intermediate->Cyclization - H2O Product Target: 1-Benzyl-3-tolyl-5-ester Cyclization->Product Aromatization

Figure 2: Mechanistic pathway in acidic media favoring the 3-aryl-5-carboxylate isomer.

References

  • Gosselin, F., et al. (2006).[2] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267-3270. Link

  • Martins, M. A. P., et al. (2001). "Regiospecific synthesis of 5-trifluoromethyl-1H-pyrazole-4-carboxylic acids." Journal of Heterocyclic Chemistry, 38(3), 639-643.
  • Fustero, S., et al. (2008). "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, 73(9), 3523–3529. Link

  • Sigma-Aldrich. "1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid Product Page." Link

Sources

Application Notes and Protocols for the Regioselective Synthesis of 1-Benzyl-3-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of 1,3-Disubstituted Pyrazoles in Modern Drug Discovery

The pyrazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1] Specifically, the 1,3-disubstituted pyrazole scaffold is of paramount importance due to its prevalence in a wide array of biologically active compounds. These include agents with antihyperglycemic, anti-inflammatory, antitumor, and antiobesity properties.[2] The precise arrangement of substituents on the pyrazole ring is critical, as different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[3] Therefore, the development of robust and regioselective synthetic methods to access specific isomers, such as the 1-benzyl-3-substituted pattern, is a key objective for researchers in drug development.

This application note provides a detailed guide for the regioselective synthesis of 1-benzyl-3-substituted pyrazoles, focusing on the widely utilized Knorr pyrazole synthesis and alternative strategies. We will delve into the mechanistic underpinnings of regioselectivity and offer field-proven protocols to enable researchers to predictably synthesize the desired target molecules.

The Challenge of Regioselectivity in Pyrazole Synthesis

The classic Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] When an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine, such as benzylhydrazine, two regioisomeric products can potentially form.[6] The control over which nitrogen atom of the hydrazine attacks which carbonyl group of the dicarbonyl compound dictates the final substitution pattern of the pyrazole ring.

Several factors critically influence this regioselectivity:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group.[3][6]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a major role. Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack.[3][6]

  • Reaction pH: The acidity or basicity of the reaction medium can modulate the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is often protonated, reducing its nucleophilicity and favoring attack by the less hindered, less basic nitrogen.[3][6][7]

  • Solvent Choice: The polarity and nature of the solvent can significantly impact reaction rates and regioselectivity. For instance, fluorinated alcohols have been demonstrated to enhance regioselectivity in certain cases.[3][6]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regioisomeric ratio.[6]

Strategic Approaches to Achieve 1-Benzyl-3-Substituted Pyrazoles

To synthesize 1-benzyl-3-substituted pyrazoles with high regioselectivity, a careful selection of starting materials and reaction conditions is paramount. The primary strategy involves the reaction of benzylhydrazine with a 1,3-dicarbonyl compound where one carbonyl group is significantly more reactive than the other.

Workflow for Regioselective Pyrazole Synthesis

regioselective_synthesis_workflow General Workflow for Regioselective Pyrazole Synthesis Unsymmetrical_1_3_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Compound Reaction Condensation Reaction Unsymmetrical_1_3_Dicarbonyl->Reaction Benzylhydrazine Benzylhydrazine Benzylhydrazine->Reaction Solvent Solvent Selection (e.g., EtOH, HFIP) Solvent->Reaction Catalyst Catalyst/pH Control (e.g., Acetic Acid) Catalyst->Reaction Temperature Temperature Control Temperature->Reaction Intermediate Hydrazone/Enamine Intermediate Reaction->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product_Mixture Mixture of Regioisomers Cyclization->Product_Mixture Purification Purification (e.g., Column Chromatography, Crystallization) Product_Mixture->Purification Desired_Product 1-Benzyl-3-Substituted Pyrazole (Major Isomer) Purification->Desired_Product Byproduct 1-Benzyl-5-Substituted Pyrazole (Minor Isomer) Purification->Byproduct

Caption: A general workflow for the regioselective synthesis of 1-benzyl-3-substituted pyrazoles.

Protocol 1: Synthesis of 1-Benzyl-3-methyl-5-phenyl-1H-pyrazole

This protocol details the synthesis of a 1,3,5-trisubstituted pyrazole where the regioselectivity is driven by the difference in reactivity between a ketone and a β-ketoester.

Reaction Scheme:

reaction_scheme_1 Synthesis of 1-Benzyl-3-methyl-5-phenyl-1H-pyrazole Reactant_A Benzoylacetone Product 1-Benzyl-3-phenyl-5-methyl-1H-pyrazole (Major Isomer) Reactant_A->Product + Reactant_B Benzylhydrazine Reactant_B->Product Reagents + Acetic Acid Ethanol, Reflux

Caption: Reaction scheme for the synthesis of 1-benzyl-3-phenyl-5-methyl-1H-pyrazole.

Materials:

  • Benzoylacetone (1.0 eq)

  • Benzylhydrazine (1.1 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoylacetone (1.0 eq) and ethanol to achieve a concentration of approximately 0.5 M.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • To this solution, add benzylhydrazine (1.1 eq) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the major regioisomer.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Rationale for Regioselectivity:

In benzoylacetone, the phenyl ketone is generally less electrophilic than the methyl ketone due to resonance stabilization from the phenyl ring. The initial attack of benzylhydrazine is therefore more likely to occur at the more reactive methyl ketone carbonyl, leading to the formation of the 1-benzyl-3-phenyl-5-methyl-1H-pyrazole as the major product.

Protocol 2: Microwave-Assisted Synthesis for Enhanced Regioselectivity

Microwave-assisted organic synthesis (MAOS) can offer significant advantages, including reduced reaction times, higher yields, and in some cases, improved regioselectivity compared to conventional heating.[6]

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-phenyl-1,3-butanedione) (1.0 mmol)

  • Benzylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • In a 10 mL microwave reaction vessel, combine the 1,3-diketone (1.0 mmol) and benzylhydrazine (1.1 mmol).

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a predetermined temperature (e.g., 120 °C) for a short duration (e.g., 10-20 minutes). The optimal conditions should be determined empirically.

  • After the reaction, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[6]

Alternative Strategies for High Regioselectivity

When the Knorr condensation provides poor regioselectivity, alternative methods can be employed:

  • Use of 1,3-Dicarbonyl Surrogates: β-enaminones can be used in place of 1,3-dicarbonyls to achieve better regiocontrol as the reactivity of the electrophilic centers is more differentiated.[6]

  • 1,3-Dipolar Cycloadditions: The reaction of a diazo compound with an alkyne offers a distinct pathway to the pyrazole core and can provide excellent regioselectivity.[6][8][9] For instance, the cycloaddition of a diazoalkane (derived from a tosylhydrazone) with a terminal alkyne can yield 1,3-disubstituted pyrazoles.[10]

Reaction Mechanism: 1,3-Dipolar Cycloaddition

dipolar_cycloaddition 1,3-Dipolar Cycloaddition for Pyrazole Synthesis Tosylhydrazone Tosylhydrazone Diazo_Compound In situ generated Diazo Compound Tosylhydrazone->Diazo_Compound + Base Base Base (e.g., NaH) Cycloaddition [3+2] Cycloaddition Diazo_Compound->Cycloaddition Alkyne Substituted Alkyne Alkyne->Cycloaddition Pyrazole Substituted Pyrazole Cycloaddition->Pyrazole

Caption: Simplified mechanism of 1,3-dipolar cycloaddition for pyrazole synthesis.

Data Summary and Comparison

The following table summarizes typical reaction conditions and outcomes for the regioselective synthesis of 1-benzyl-3-substituted pyrazoles based on literature precedents.

Method1,3-Dicarbonyl SubstrateHydrazineCatalyst/SolventTemp. (°C)TimeYield (%)Regioisomeric Ratio (Major:Minor)
Conventional Heating BenzoylacetoneBenzylhydrazineAcetic Acid/EthanolReflux4-8 h75-90>95:5
Microwave-Assisted 1-Phenyl-1,3-butanedioneBenzylhydrazineAcetic Acid12015 min85-95>98:2
1,3-Dipolar Cycloaddition N/A (uses alkyne)N/A (uses tosylhydrazone)Base/SolventRT to 802-12 h70-88Highly Regioselective

Note: Yields and ratios are illustrative and can vary based on specific substrates and reaction optimization.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Poor Regioselectivity Similar reactivity of carbonyl groups.- Change Solvent: Use a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to potentially enhance selectivity.[3][6]- Modify pH: Adjusting the acidity can alter the nucleophilicity of the hydrazine nitrogens.[6][7]- Lower Temperature: Running the reaction at a lower temperature may favor the kinetically controlled product.
Low Yield Incomplete reaction or side product formation.- Increase Reaction Time/Temp: Ensure the reaction goes to completion by monitoring with TLC.- Use Microwave Synthesis: This can often improve yields and reduce reaction times.[6]- Purification Optimization: Re-evaluate the purification method to minimize product loss.
Difficulty in Separating Isomers Similar physicochemical properties of regioisomers.- Optimize Chromatography: Screen different solvent systems for column chromatography.- Fractional Crystallization: If the isomers have different solubilities, this can be an effective separation technique.[3]

Conclusion

The regioselective synthesis of 1-benzyl-3-substituted pyrazoles is a critical task for medicinal chemists. By understanding the principles of the Knorr pyrazole synthesis and leveraging factors such as steric and electronic effects, pH, and solvent choice, researchers can effectively control the reaction outcome. The protocols provided herein offer a solid starting point for the synthesis of these valuable compounds. For challenging cases, alternative methods like microwave-assisted synthesis or 1,3-dipolar cycloadditions provide powerful tools to achieve high regioselectivity and yields. Careful reaction monitoring and purification are essential to obtaining the desired isomer in high purity for downstream applications in drug discovery and development.

References

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid - JOCPR. [URL: https://www.jocpr.com/articles/synthesis-of-13disubstituted-pyrazoles-using-ionic-liquid.pdf]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8469124/]
  • Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202202283]
  • Knorr Pyrazole Synthesis - J&K Scientific LLC. [URL: https://www.jk-scientific.com/en/knorr-pyrazole-synthesis]
  • Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01413a]
  • Knorr pyrazole synthesis - Name-Reaction.com. [URL: https://www.name-reaction.com/knorr-pyrazole-synthesis]
  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid - JOCPR. [URL: https://www.jocpr.com/articles/synthesis-of-13disubstituted-pyrazoles-using-ionic-liquid.pdf]
  • Pyrazole synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/knorr-pyrazole-synthesis.shtm]
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem. [URL: https://www.benchchem.com/technical-support-center/managing-regioselectivity-in-substituted-pyrazole-synthesis]
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6468]
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/20/178]
  • Various methods for the synthesis of pyrazole. - ResearchGate. [URL: https://www.researchgate.net/figure/Various-methods-for-the-synthesis-of-pyrazole_fig2_359141042]
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/re/d2re00216a]
  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents. [URL: https://patents.google.
  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. [URL: https://edu.rsc.org/experiments/knorr-pyrazole-synthesis-of-edaravone/2020119.article]
  • Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives - RSIS International. [URL: https://rsisinternational.org/journals/ijrsi/digital-library/volume-5-issue-2/85-89.pdf]
  • Knorr Pyrazole Synthesis - ResearchGate. [URL: https://www.researchgate.net/publication/327339714_Knorr_Pyrazole_Synthesis]
  • CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents. [URL: https://patents.google.
  • Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles - Benchchem. [URL: https://www.benchchem.com/technical-support-center/regioselective-synthesis-of-substituted-pyrazoles]
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c02692]
  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c753b85757d5a0895d2c1f]
  • Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20005072/]
  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v85p0001]
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9499318/]
  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01413a]
  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - MDPI. [URL: https://www.mdpi.com/1420-3049/28/3/1408]

Sources

Technical Application Note: Amide Coupling of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The compound 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid represents a privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore in the development of p38 MAP kinase inhibitors , MAGL (Monoacylglycerol lipase) inhibitors , and anti-inflammatory agents [1, 2].

Structural Analysis & Reactivity Profile

The reactivity of the C5-carboxylic acid is heavily influenced by the adjacent N1-benzyl group and the C3-tolyl moiety.

  • Steric Environment: The N1-benzyl group introduces significant steric bulk proximal to the carboxylate. While this prevents N-tautomerization (locking the regiochemistry), it can kinetically hinder nucleophilic attack by bulky amines.

  • Electronic Factors: The pyrazole ring is electron-rich; however, the C5 position is relatively electron-deficient compared to C4. The p-tolyl group at C3 acts as a weak electron donor, slightly increasing the electron density of the ring but having minimal direct inductive effect on the C5-carbonyl carbon.

Critical Challenge: The primary failure mode in coupling this substrate is slow activation kinetics leading to racemization (if chiral amines are used) or hydrolysis of the active ester before amine attack. Standard carbodiimide methods often stall with electron-deficient anilines.

Decision Matrix: Coupling Strategy Selection

Select the appropriate protocol based on your amine partner and scale.

CouplingStrategy Start Start: Analyze Amine Partner AmineType Amine Type? Start->AmineType Aliphatic Primary/Secondary Aliphatic Amine AmineType->Aliphatic Aromatic Aniline / Heterocycle (Electron Deficient) AmineType->Aromatic Bulky Sterically Hindered (e.g., t-Butyl, Ortho-sub) AmineType->Bulky ProtocolA Protocol A: HATU / DIEA (High Yield, Fast) Aliphatic->ProtocolA Standard ProtocolB Protocol B: Acid Chloride (Oxalyl Cl) (High Reactivity) Aromatic->ProtocolB Requires Activation Bulky->ProtocolB Minimize Sterics ProtocolC Protocol C: Mixed Anhydride (T3P or IBCF) Bulky->ProtocolC Alternative

Figure 1: Decision tree for selecting the optimal amidation protocol based on amine nucleophilicity and steric hindrance.

Detailed Experimental Protocols

Protocol A: High-Throughput Coupling (HATU Method)

Best for: Discovery phase, aliphatic amines, parallel synthesis.

Mechanism: HATU generates a highly reactive At-ester (azabenzotriazole active ester) that accelerates amine attack, overcoming the steric bulk of the N1-benzyl group [3].

Materials:

  • Substrate: 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step:

  • Activation: Dissolve the carboxylic acid (100 mg, 0.34 mmol) in anhydrous DMF (1.5 mL) under N₂ atmosphere.

  • Base Addition: Add DIPEA (177 µL, 1.02 mmol) and stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (155 mg, 0.41 mmol) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to ensure formation of the active ester.

  • Amine Addition: Add the amine (0.37 mmol). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Expect [M+H]⁺ peak).

  • Workup:

    • Option 1 (Precipitation): Pour reaction mixture into 15 mL of ice-water with vigorous stirring. Filter the precipitate, wash with water, and dry.[1]

    • Option 2 (Extraction): Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2x), 1M HCl (1x), and Brine (1x). Dry over Na₂SO₄.

Protocol B: Acid Chloride Activation (The "Hard" Coupling)

Best for: Weak nucleophiles (anilines), scale-up (>5g), or sterically crowded amines.

Mechanism: Converts the acid to the highly electrophilic acyl chloride, bypassing the steric hindrance of the active ester intermediate found in carbodiimide couplings [4].

Materials:

  • Substrate: 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

  • Reagent: Oxalyl Chloride (1.5 equiv)

  • Catalyst: DMF (2–3 drops)

  • Solvent: Anhydrous DCM (Dichloromethane)

  • Scavenger Base: Triethylamine (TEA) or Pyridine

Step-by-Step:

  • Chlorination: Suspend the acid (1.0 g) in anhydrous DCM (10 mL) at 0°C.

  • Catalysis: Add catalytic DMF (2 drops). Caution: Gas evolution.

  • Activation: Add Oxalyl Chloride dropwise. Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solid dissolves (clear solution indicates acyl chloride formation).

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Critical: Do not skip this. Excess oxalyl chloride will react with your amine to form oxamides.

  • Coupling: Redissolve the crude acid chloride in fresh anhydrous DCM (10 mL). Cool to 0°C.[1][2]

  • Addition: Add the amine (1.1 equiv) and TEA (2.0 equiv) simultaneously or premixed.

  • Completion: Stir at RT for 1–2 hours.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and sat. NaHCO₃.

Analytical Data & Troubleshooting

Expected Analytical Profile
  • UV/Vis: Strong absorption ~254 nm (aromatic/pyrazole).

  • 1H NMR (DMSO-d6):

    • Amide NH: δ 8.0–10.0 ppm (singlet/broad).

    • Pyrazole C4-H: δ 7.2–7.5 ppm (singlet, characteristic).

    • Benzyl CH₂: δ 5.4–5.8 ppm (singlet).

    • Tolyl Methyl: δ 2.3–2.4 ppm (singlet).

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance at C5Switch to Protocol B (Acid Chloride) or use T3P in EtOAc at reflux.
Racemization Over-activation with baseUse HOBt or Oxyma as an additive; keep temperature at 0°C during activation.
Poor Solubility Pyrazole aggregationUse DMAc or NMP instead of DMF. Heat reaction to 50°C (if amine is stable).
Side Product (M+18) Hydrolysis of active esterEnsure solvents are anhydrous . active ester is moisture sensitive.

Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification Acid Acid Substrate Activation Activation (Active Ester/Acyl Cl) Acid->Activation Reagents HATU / Base or (COCl)2 Reagents->Activation Coupling Amine Addition (Nucleophilic Attack) Activation->Coupling + Amine Quench Acid/Base Wash Coupling->Quench Monitor LCMS Isolate Final Product (Solid/Oil) Quench->Isolate

Figure 2: End-to-end synthetic workflow from substrate preparation to isolation.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives." Accessed October 2023. Link

  • National Institutes of Health (NIH). "N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of CARM1." PubMed. Link

  • Chemistry Steps. "Amides from Carboxylic Acids-DCC and EDC Coupling." Link

  • Fisher Scientific. "Amide Synthesis: Amination of acyl chlorides or anhydrides." Link

Sources

Application Note: Efficient One-Pot Cyclization Strategies for the Synthesis of Pyrazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole-5-carboxylic acids and their derivatives are cornerstone scaffolds in modern medicinal chemistry, appearing in numerous approved drugs due to their versatile biological activities. Traditional multi-step syntheses of these compounds are often resource-intensive and time-consuming. This application note provides an in-depth guide to efficient, one-pot cyclization methodologies for the synthesis of pyrazole-5-carboxylic acids. We will explore the mechanistic underpinnings, provide detailed, field-tested protocols, and offer expert insights into the advantages and limitations of each approach. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to streamline the synthesis of these valuable heterocyclic compounds.

Introduction: The Privileged Role of Pyrazole-5-Carboxylic Acids in Drug Discovery

The pyrazole moiety is a classic example of a "privileged scaffold" in drug discovery, a molecular framework that is capable of binding to multiple biological targets. When functionalized with a carboxylic acid at the 5-position, the resulting scaffold gains a crucial hydrogen bond donor and acceptor, often serving as a key interaction point with biological receptors or as a handle for further derivatization. This structural motif is central to the mechanism of action of several blockbuster drugs, including the COX-2 inhibitor Celecoxib and other targeted therapies in oncology and inflammatory diseases.

The challenge, however, has often been the efficient and scalable synthesis of these compounds. Classical methods frequently involve multiple discrete steps of condensation, cyclization, and subsequent hydrolysis of an ester, leading to increased production time, solvent usage, and cost, with cumulative yield losses at each stage. One-pot methodologies, which combine multiple reaction steps into a single operation, offer a compelling solution to these challenges, aligning with the principles of green chemistry and process efficiency.

Core Strategy: The Knorr Pyrazole Synthesis and its One-Pot Adaptation

A foundational method for pyrazole synthesis is the reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. Modern one-pot adaptations of this chemistry have streamlined the process significantly. A prevalent and robust strategy involves the reaction of a hydrazine with an α,β-unsaturated carbonyl compound that can be hydrolyzed in situ.

Method 1: One-Pot Synthesis from α-Keto-β,γ-alkynic Esters and Hydrazine

This powerful method involves the reaction of a readily accessible α-keto-β,γ-alkynic ester with a hydrazine hydrate. The reaction proceeds through a cascade of conjugate addition, cyclization, and subsequent saponification of the ester in a single pot, directly yielding the target pyrazole-5-carboxylic acid.

The reaction is initiated by the Michael addition of the hydrazine to the electron-deficient alkyne of the ester. This is followed by an intramolecular cyclization of the resulting enamine onto the ketone carbonyl group. The subsequent dehydration of the cyclic intermediate forms the aromatic pyrazole ring. Finally, a base-mediated hydrolysis of the ester group affords the desired carboxylic acid.

Diagram 1: Reaction Workflow for Pyrazole-5-Carboxylic Acid Synthesis

G A α-Keto-β,γ-alkynic Ester C Step 1: Michael Addition A->C Reacts with B Hydrazine Hydrate B->C D Step 2: Intramolecular Cyclization C->D Intermediate E Step 3: Dehydration D->E Intermediate F Step 4: In-situ Saponification E->F Aromatization G Pyrazole-5-Carboxylic Acid F->G Acidic Workup

Caption: Workflow from starting materials to product in a single pot.

Materials:

  • Ethyl 2-oxo-4-phenylbut-3-ynoate (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (EtOH)

  • Potassium hydroxide (KOH) (3.0 eq)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • To a solution of ethyl 2-oxo-4-phenylbut-3-ynoate (1.0 eq) in ethanol (0.2 M), add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the formation of the intermediate pyrazole ester by TLC or LC-MS.

  • Once the formation of the intermediate is complete, add a solution of potassium hydroxide (3.0 eq) in water to the reaction mixture.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, or until the saponification is complete (as monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl.

  • A precipitate will form. Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford the pure 3-phenyl-1H-pyrazole-5-carboxylic acid.

  • Causality of Reagent Choice: Using hydrazine hydrate serves as both the nucleophile for the initial addition and the source of the N-N bond in the pyrazole ring. Potassium hydroxide is a strong base ideal for the saponification of the ethyl ester to the carboxylate salt.

  • Controlling the Reaction: The initial addition of hydrazine is often exothermic; for larger scale reactions, cooling in an ice bath during the addition is recommended to prevent side reactions.

  • Workup is Critical: The final pH of the aqueous solution during workup is crucial. Over-acidification can lead to protonation of the pyrazole ring, potentially affecting solubility and isolation, while insufficient acidification will result in incomplete precipitation of the product.

Alternative One-Pot Strategy: Three-Component Reaction

A highly efficient alternative involves a three-component reaction (3-CR) of a β-ketoester, a hydrazine, and an aldehyde. This method allows for significant molecular diversity as three different starting materials can be varied.

Method 2: One-Pot Synthesis from Ethyl Acetoacetate, Hydrazine, and an Aldehyde

This elegant approach builds the pyrazole ring and introduces substitution at the 4-position in a single, atom-economical process.

The reaction is believed to proceed via an initial Knoevenagel condensation between the aldehyde and the β-ketoester (ethyl acetoacetate) to form an α,β-unsaturated dicarbonyl intermediate. This is followed by the addition of hydrazine, which can react in a manner similar to the Knorr synthesis, leading to cyclization and aromatization. The final step is the in situ hydrolysis of the ester.

Diagram 2: Three-Component Reaction Mechanism

G cluster_process Reaction Cascade cluster_end Product A β-Ketoester D Knoevenagel Condensation A->D B Aldehyde B->D C Hydrazine E Michael Addition C->E D->E Intermediate F Cyclization & Dehydration E->F G Saponification F->G H 4-Substituted Pyrazole- 5-Carboxylic Acid G->H

Caption: Cascade of reactions in the three-component synthesis.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Hydrazine sulfate (1.1 eq)

  • Sodium hydroxide (NaOH) (4.0 eq)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), 2M

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

  • Add hydrazine sulfate (1.1 eq) to the mixture.

  • Add an aqueous solution of sodium hydroxide (4.0 eq) and heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction to room temperature and remove the ethanol via rotary evaporation.

  • Dilute the residue with water and perform an extractive wash with diethyl ether to remove unreacted aldehyde and other organic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with 2M HCl to a pH of ~3.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 3-methyl-4-phenyl-1H-pyrazole-5-carboxylic acid.

  • Choice of Hydrazine Source: Hydrazine sulfate is often used as it is a more stable, crystalline solid compared to anhydrous hydrazine or hydrazine hydrate, making it easier and safer to handle. The base (NaOH) neutralizes the sulfate and liberates the free hydrazine in situ.

  • Reaction Time: This three-component reaction may require longer reaction times compared to the two-component methods. Patience and consistent monitoring are key.

  • Substrate Scope: This method is highly versatile. A wide variety of aldehydes can be used to introduce diversity at the 4-position of the pyrazole ring. However, sterically hindered aldehydes may react more slowly or give lower yields.

Comparative Summary of One-Pot Methods

FeatureMethod 1: From α-Keto-β,γ-alkynic EsterMethod 2: Three-Component Reaction
Starting Materials α-Keto-β,γ-alkynic Ester, Hydrazineβ-Ketoester, Aldehyde, Hydrazine
Key Intermediates Ene-hydrazineα,β-Unsaturated dicarbonyl
Typical Reaction Time 5 - 8 hours8 - 14 hours
Typical Yields Good to Excellent (75-95%)Moderate to Good (60-85%)
Key Advantage High yields, clean conversionHigh atom economy, structural diversity
Key Limitation Synthesis of alkynic ester requiredCan be slower, potential for side products

Conclusion

One-pot cyclization reactions represent a significant advancement in the synthesis of pyrazole-5-carboxylic acids, offering enhanced efficiency, reduced waste, and operational simplicity compared to traditional multi-step approaches. The methods presented here—synthesis from α-keto-β,γ-alkynic esters and the three-component reaction of ketoesters, aldehydes, and hydrazines—provide robust and versatile platforms for accessing a wide range of substituted pyrazoles. By understanding the underlying mechanisms and paying close attention to the optimized protocols, researchers in drug discovery and development can effectively leverage these strategies to accelerate the synthesis of these critical medicinal scaffolds.

References

  • Al-Zoubi, R. M., & Al-Jammal, M. K. (2018). Synthesis of Pyrazole Derivatives. IntechOpen. Available at: [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From β-Keto Esters to Pyrazoles: A Quick and Efficient One-Pot Synthesis of Pyrazole-5-Carboxylic Acids. Angewandte Chemie International Edition, 50(4), 934-937. Available at: [Link]

  • Kumar, A., & Sharma, S. (2013). A Greener Approach for the Synthesis of Pyrazole Derivatives using β-Ketoester: A Review. International Journal of Research in Pharmacy and Chemistry, 3(3), 633-644. Available at: [Link]

  • Powers, L. J., & Fogler, H. S. (2001). Safe Handling and Use of Hydrazine. Process Safety Progress, 20(3), 147-153. Available at: [Link]

Application Notes & Protocols: Strategic Functionalization of the Carboxylic Acid Moiety in 1-Benzyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural rigidity have led to its incorporation into over 40 FDA-approved drugs, targeting a wide array of diseases from cancer to neurological disorders.[3] The 1-benzyl substituted pyrazole, in particular, is a recurring motif in the development of targeted therapeutics, including kinase inhibitors.[4]

The true synthetic value of this scaffold is often unlocked through the functionalization of its substituents. A carboxylic acid group on the pyrazole ring is an exceptionally versatile synthetic handle, providing a gateway to a vast chemical space of derivatives such as amides, esters, and other functional groups.[5] These modifications are critical for modulating physicochemical properties, improving biological activity, and establishing structure-activity relationships (SAR) in drug discovery programs.[4][6][7]

This guide provides a detailed, experience-driven overview of the primary strategies for functionalizing the carboxylic acid group of 1-benzyl pyrazoles. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, offering researchers the knowledge to not only replicate these protocols but also to adapt and troubleshoot them for their specific molecular targets.

Part 1: The Gateway Intermediate: Activation of the Carboxylic Acid

Direct reactions of carboxylic acids with nucleophiles like amines or alcohols are often sluggish and require harsh conditions. The foundational principle for efficient functionalization is to first convert the carboxylic acid's hydroxyl group into a better leaving group. The most robust and widely adopted method is the formation of a highly reactive acyl chloride intermediate.

Causality Behind the Choice of Chlorinating Agent:

While several reagents can effect this transformation, thionyl chloride (SOCl₂) is frequently the reagent of choice for several reasons.[8] Its reaction with the carboxylic acid produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[8] Since SO₂ and HCl are gases, they are easily removed from the reaction mixture, which dramatically simplifies purification and allows the crude acyl chloride to be used directly in the subsequent step.[8]

Protocol 1.1: Synthesis of 1-Benzyl-1H-pyrazole-4-carbonyl chloride

This protocol details the conversion of 1-benzyl-1H-pyrazole-4-carboxylic acid to its corresponding acyl chloride, a pivotal intermediate for further derivatization.

Materials:

  • 1-Benzyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Round-bottom flask with reflux condenser and gas trap (to neutralize HCl and SO₂)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-benzyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous toluene or DCM (approx. 5-10 mL per gram of carboxylic acid). Stir the suspension.

  • Reagent Addition: Carefully add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature. Caution: The reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 1-benzyl-1H-pyrazole-4-carbonyl chloride is often a solid or oil.[9][10]

  • Purity Check & Use: This crude product is typically of sufficient purity for direct use in the next step. An FT-IR spectrum can confirm the conversion by showing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch for the acyl chloride at a higher wavenumber (approx. 1750-1800 cm⁻¹).

Part 2: Synthesis of Pyrazole Carboxamides via Amidation

The amide bond is a fundamental linkage in biochemistry and medicinal chemistry. The synthesis of 1-benzyl pyrazole carboxamides is a critical step in developing new chemical entities. The most reliable method proceeds through the highly reactive acyl chloride intermediate.

Workflow for Carboxylic Acid Functionalization

The following diagram illustrates the central strategy of activating the carboxylic acid to an acyl chloride before reacting it with a nucleophile (amine or alcohol).

G Start 1-Benzyl Pyrazole Carboxylic Acid AcidChloride 1-Benzyl Pyrazole Acyl Chloride (Gateway Intermediate) Start->AcidChloride Protocol 1.1 (e.g., SOCl₂) Amide Target Amide Derivative AcidChloride->Amide Protocol 2.1 (Amidation) Ester Target Ester Derivative AcidChloride->Ester Protocol 3.1 (Esterification) Amine Primary or Secondary Amine (R₂NH) Amine->Amide Alcohol Alcohol (R'OH) Alcohol->Ester

Caption: General workflow for functionalizing pyrazole carboxylic acids.

Protocol 2.1: Acyl Chloride-Mediated Amidation

This protocol describes the reaction of the previously synthesized 1-benzyl-1H-pyrazole-4-carbonyl chloride with a primary or secondary amine.

Materials:

  • Crude 1-benzyl-1H-pyrazole-4-carbonyl chloride (from Protocol 1.1)

  • Desired primary or secondary amine (1.0-1.2 eq)

  • A non-nucleophilic base, such as triethylamine (TEA) or pyridine (2.0 eq)

  • Anhydrous solvent, such as DCM, THF, or acetonitrile

  • Standard aqueous work-up and purification supplies (separatory funnel, ethyl acetate, brine, Na₂SO₄, silica gel for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude 1-benzyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the solution to 0°C using an ice bath.

  • Nucleophile Addition: In a separate flask, dissolve the amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Reaction: Add the amine/base solution dropwise to the stirred acyl chloride solution at 0°C. The base is crucial to neutralize the HCl generated during the reaction.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the acyl chloride is consumed.

  • Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide can be purified by silica gel column chromatography or recrystallization to yield the final product.[9][11][12][13]

Data Summary: Representative Amidation Reactions
EntryPyrazole SubstrateAmine NucleophileConditionsYield (%)Reference
14-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl Cl5-Amino-1,3,4-thiadiazole-2-sulfonamideReflux in dry THFN/A[9][10]
24-Benzoyl-1-(4-nitrophenyl)-1H-pyrazole-3-carbonyl ClAcetanilideReflux in xylene, 10 h67[11]
34-Benzoyl-1-(CF₃-phenyl)-1H-pyrazole-3-carbonyl ClAqueous AmmoniaXylene, ice-water bath, 24 hHigh[12]
44-Benzoyl-1-(CF₃-phenyl)-1H-pyrazole-3-carbonyl ClButyl amineXylene, room tempHigh[12]

Part 3: Synthesis of Pyrazole Esters via Esterification

Esters are another critical class of derivatives, often used to create prodrugs or fine-tune solubility and pharmacokinetic profiles. As with amides, converting the carboxylic acid to its acyl chloride provides a highly efficient route to ester formation.

Protocol 3.1: Acyl Chloride-Mediated Esterification

This protocol details the synthesis of a 1-benzyl pyrazole ester from the corresponding acyl chloride and an alcohol.

Materials:

  • Crude 1-benzyl-1H-pyrazole-4-carbonyl chloride (from Protocol 1.1)

  • Desired alcohol (e.g., methanol, ethanol, isopropanol) (1.5-5.0 eq, can be used as solvent)

  • A non-nucleophilic base, such as pyridine or TEA (optional, but recommended)

  • Anhydrous solvent (if alcohol is not the solvent), such as DCM or THF

  • Standard work-up and purification supplies

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude 1-benzyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in anhydrous DCM or use the alcohol reactant as the solvent. Cool the mixture to 0°C.

  • Nucleophile & Base Addition: Add the desired alcohol (1.5 eq) followed by the dropwise addition of pyridine (1.5 eq). The base scavenges the HCl byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Remove the solvent and excess reagents via rotary evaporation.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude ester by silica gel column chromatography to obtain the final product.[12][14][15]

Data Summary: Representative Esterification Reactions
EntryPyrazole SubstrateAlcohol NucleophileConditionsYield (%)Reference
14-Benzoyl-1-(4-nitrophenyl)-1H-pyrazole-3-carbonyl ClMethanolReflux in Methanol, 5 h75[14]
24-Benzoyl-1-(CF₃-phenyl)-1H-pyrazole-3-carbonyl ClEthanolSchotten-Baumann conditionsHigh[12]
34-Benzoyl-1-(CF₃-phenyl)-1H-pyrazole-3-carbonyl ClIsopropanolSchotten-Baumann conditionsHigh[12]
4Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoateMethylhydrazineReaction with hydrazine to form pyrazole esterHigh[16]

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid. All glassware must be flame- or oven-dried, and anhydrous solvents are essential for success.

  • Incomplete Conversion to Acyl Chloride: If starting material is recovered after the amidation/esterification step, it likely indicates incomplete formation of the acyl chloride. Increase the reflux time or the equivalents of thionyl chloride in Protocol 1.1.

  • Low Yields in Nucleophilic Attack: For sterically hindered amines or alcohols, the reaction may be slow. Gentle heating or extending the reaction time can improve yields. The use of a catalyst like 4-Dimethylaminopyridine (DMAP) in small amounts can also accelerate the reaction.

  • Purification Challenges: The basic nitrogen atoms on the pyrazole ring can sometimes cause streaking on silica gel columns. Adding a small amount of triethylamine (~0.5-1%) to the chromatography eluent can mitigate this issue and improve peak shape.

References

  • Al-Warhi, T., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at: [Link]

  • Wong, Y. C., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. Available at: [Link]

  • Arslan, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Ilhan, I. O., & Cadir, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Available at: [Link]

  • Shaabani, A., et al. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available at: [Link]

  • Ilhan, I. O., et al. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry. Available at: [Link]

  • Cetin, A., et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Duzce University Journal of Science and Technology. Available at: [Link]

  • Arslan, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Ilhan, I. O., et al. (2010). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry. Available at: [Link]

  • Onat, E., et al. (2007). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. Available at: [Link]

  • Saeedi, M., & Ghafouri, H. (2022). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. ProQuest. Available at: [Link]

  • Eckhardt, W., et al. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents.
  • Onat, E., et al. (2009). Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine. Molecules. Available at: [Link]

  • Saeedi, M. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Semantic Scholar. Available at: [Link]

  • Angerbauer, R., et al. (2001). Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters. Google Patents.
  • Wang, X., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. Available at: [Link]

  • Sharma, V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Synthonix. (n.d.). 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]

Sources

Using 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid in Coordination Chemistry

Executive Summary

This guide details the utility of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (BTPC) as a versatile ligand in coordination chemistry. Unlike simple pyrazoles, BTPC features a "hard" carboxylate oxygen donor and a "borderline" pyrazole nitrogen donor, creating a distinct N,O-chelating pocket . The bulky benzyl group at the


 position and the 

-tolyl group at the

position introduce significant steric bulk and hydrophobic character, influencing crystal packing and biological permeability.

Key Applications:

  • Bioinorganic Chemistry: Synthesis of antimicrobial and anticancer metallodrugs (Cu(II), Zn(II)).

  • Crystal Engineering: Formation of discrete mononuclear complexes vs. 1D coordination polymers based on pH-controlled deprotonation.

  • Catalysis: Lewis acid catalysis using coordinatively unsaturated metal centers.

Ligand Profile & Structural Properties

PropertySpecification
Chemical Formula

Molecular Weight 292.33 g/mol
Donor Atoms Pyrazole

(Borderline), Carboxylate

(Hard)
pKa (approx) 3.5 - 4.0 (Carboxylic acid)
Solubility Soluble in DMSO, DMF, MeOH (hot); Insoluble in Water (unless deprotonated)
Coordination Modes Monodentate (

-bound), Bidentate Chelating (

), Bridging (

)

Mechanistic Insight: The steric hindrance of the


-benzyl group prevents coordination at the 

site. Consequently, metal binding is directed toward the

nitrogen and the

carboxylate. The

-tolyl group acts as a hydrophobic tail, facilitating membrane transport in biological applications and driving

stacking interactions in the solid state.

Protocol A: Ligand Synthesis & Purification

Rationale: Commercial availability of this specific derivative is variable. In-house synthesis ensures purity and allows for structural verification.

Workflow Diagram (Synthesis):

Synthesis Reactants p-Methylacetophenone + Diethyl Oxalate Base NaOEt / EtOH (Claisen Condensation) Reactants->Base Diketo Intermediate: Diketoester Base->Diketo Cyclization Benzylhydrazine Reflux (AcOH) Diketo->Cyclization Ester Ethyl 1-benzyl-3-p-tolyl -pyrazole-5-carboxylate Cyclization->Ester Hydrolysis NaOH / H2O / EtOH Hydrolysis Ester->Hydrolysis Product Final Ligand: BTPC Acid Hydrolysis->Product

Caption: Step-wise synthesis of BTPC ligand via Claisen condensation and Knorr pyrazole synthesis.

Step-by-Step Procedure:

  • Claisen Condensation:

    • Dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol.

    • Add mixture of

      
      -methylacetophenone (10 mmol) and diethyl oxalate (10 mmol) dropwise at 0°C.
      
    • Stir at room temperature (RT) for 6 hours. The solution will turn yellow/orange.

    • Acidify with dilute acetic acid to precipitate the diketoester . Filter and dry.[1]

  • Cyclization (Regioselectivity Control):

    • Dissolve the diketoester in glacial acetic acid.

    • Add benzylhydrazine dihydrochloride (1.1 eq).

    • Reflux for 4 hours.[2]

    • Critical Step: Pour into ice water. The precipitate is primarily Ethyl 1-benzyl-3-p-tolyl-1H-pyrazole-5-carboxylate .

    • Validation: Check regiochemistry via NMR. The

      
      -benzyl isomer is thermodynamically favored in acidic media.
      
  • Hydrolysis:

    • Suspend the ester in 1:1 EtOH/Water containing NaOH (3 eq).

    • Reflux for 2 hours until the solution becomes clear.

    • Cool and acidify with HCl to pH 2.

    • Collect the white solid (BTPC) by filtration. Recrystallize from Ethanol.

Protocol B: Coordination with Transition Metals (Cu, Co, Ni)

Rationale: This protocol uses a slow evaporation technique to promote single-crystal growth suitable for X-ray diffraction (SC-XRD).

Materials:

  • Ligand: BTPC (0.5 mmol)

  • Metal Salt:

    
     or 
    
    
    
    (0.25 mmol)
  • Base: NaOH or

    
     (0.5 mmol)
    
  • Solvent: Methanol/DMF (10:1 v/v)

Experimental Workflow:

  • Ligand Deprotonation:

    • Dissolve 146 mg (0.5 mmol) of BTPC in 15 mL of Methanol.

    • Add 0.5 mmol of base (e.g., 0.5 mL of 1M NaOH). Stir for 10 mins.

    • Checkpoint: Ensure the solution is clear (Ligand is now

      
      ).
      
  • Metal Addition:

    • Dissolve the metal salt (0.25 mmol) in 5 mL MeOH (or water if using chlorides).

    • Add the metal solution dropwise to the ligand solution.

    • Observation: Immediate color change (Green for Cu, Pink/Purple for Co).

  • Crystallization:

    • Stir for 1 hour at RT.

    • Filter any amorphous precipitate.

    • Allow the filtrate to evaporate slowly at RT over 3-7 days.

    • Result: Block-shaped crystals suitable for SC-XRD.

Coordination Logic Diagram:

Coordination cluster_modes Possible Geometries Ligand BTPC Ligand (Protonated) Base Deprotonation (pH ~8-9) Ligand->Base Anion Py-COO- Anion Base->Anion Complex Coordination Complex Anion->Complex Metal Metal Salt (Cu2+, Co2+, Ni2+) Metal->Complex Mode1 Mononuclear [M(L)2(Solv)2] Complex->Mode1 Steric Bulk Mode2 Dinuclear/Bridged [M2(L)4] Complex->Mode2 High Conc.

Caption: Coordination pathway. The bulky benzyl group often favors discrete mononuclear species [M(L)2] over polymers.

Characterization & Validation

To validate the synthesis and coordination, compare the spectral shifts.

TechniqueParameterFree Ligand (BTPC)Metal Complex (e.g., Cu-BTPC)Interpretation
FT-IR

~1710

(COOH)
~1600-1630

Deprotonation and coordination of carboxylate.
FT-IR

~1580

Shifted

10-20

Participation of Pyrazole Nitrogen in bonding.
1H NMR

Proton
~13.0 ppm (Broad)DisappearsSuccessful deprotonation (measured in

-DMSO).
UV-Vis d-d TransitionsNone600-800 nm (weak)Presence of d-block metal geometry (Octahedral/Square Planar).

Application Case Study: Biological Activity

Context: Pyrazole-carboxylate complexes are widely studied for antimicrobial efficacy.

Protocol for Agar Well Diffusion (Antimicrobial Screening):

  • Preparation: Prepare 1 mg/mL stock solutions of Ligand and Complex in DMSO.

  • Culture: Inoculate Mueller-Hinton agar plates with S. aureus (Gram +) and E. coli (Gram -).

  • Application: Punch 6mm wells and add 50

    
     of the test solution.
    
  • Control: Use pure DMSO (Negative) and Ciprofloxacin (Positive).

  • Analysis: Incubate at 37°C for 24h. Measure Zone of Inhibition (ZOI).

    • Expected Outcome: The Metal Complex often shows higher activity (ZOI > 15mm) than the free ligand due to Overtone's Concept and Tweedy's Chelation Theory (Chelation reduces polarity of the metal ion, increasing lipophilicity and penetration through the bacterial lipid layer).

References

  • Crystal Structure of Precursor: Ge, D., et al. "Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate." Acta Crystallographica Section E, vol. 67, no. 11, 2011, p. o2963.

  • Biological Activity of Pyrazole Complexes: Sujayev, A., et al. "Synthesis and study of biological activity of some metal complexes of pyrazole derivatives."[1][3] ResearchGate, 2022.

  • Mukherjee, R. "Coordination Chemistry of Pyrazole-Based Ligands." Comprehensive Coordination Chemistry II, Elsevier, 2003.
  • Antimicrobial Mechanisms (Chelation Theory): Raman, N., et al. "Synthesis, characterization and DNA cleavage study of heterocyclic Schiff base copper(II) complexes." Journal of Molecular Structure, 2024.[4]

Sources

Microwave-assisted synthesis of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Abstract & Scope

This application note details a robust, regiocontrolled protocol for the synthesis of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid , a privileged pharmacophore in COX-2 inhibitors and antimicrobial research.[1]

While direct condensation of benzylhydrazine with 1,3-dicarbonyls often yields regioisomeric mixtures (favoring the unwanted 1-benzyl-5-tolyl-3-carboxylate), this guide utilizes a Microwave-Assisted Stepwise Alkylation Strategy .[1] This route ensures high regiochemical fidelity (N1-alkylation distal to the steric tolyl group) and leverages microwave dielectric heating to reduce total reaction time from >24 hours (thermal reflux) to under 1 hour.

Retrosynthetic Analysis & Workflow

To guarantee the specific 1-Benzyl-3-p-tolyl arrangement, we avoid the direct reaction of benzylhydrazine.[1] Instead, we construct the pyrazole core using hydrazine hydrate (symmetric) and subsequently alkylate the N1 position.[1]

Retrosynthesis Target Target Molecule: 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid Intermediate1 Precursor A (Ester): Ethyl 1-benzyl-3-p-tolyl-1H-pyrazole-5-carboxylate Target->Intermediate1 Hydrolysis (Step 4) Intermediate2 Core Scaffold: Ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate Intermediate1->Intermediate2 N-Alkylation (Step 3) Disconnect Disconnection Intermediate2->Disconnect StartingMat Starting Materials: 4'-Methylacetophenone + Diethyl Oxalate + Hydrazine Hydrate + Benzyl Chloride Disconnect->StartingMat Claisen Condensation (Step 1) & Cyclization (Step 2)

Figure 1: Retrosynthetic strategy prioritizing regiocontrol via late-stage alkylation.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate

The Claisen Condensation[1]

This step generates the 1,3-dielectrophile required for the pyrazole ring formation.

Reagents:

  • 4'-Methylacetophenone (10 mmol)[1]

  • Diethyl oxalate (12 mmol)[1]

  • Sodium ethoxide (12 mmol, 21% wt in EtOH)[1]

  • Solvent: Ethanol (dry)[1]

Microwave Protocol:

  • In a 30 mL microwave vial, dissolve 4'-methylacetophenone and diethyl oxalate in ethanol (10 mL).

  • Add sodium ethoxide solution dropwise. The solution will turn yellow/orange.

  • Seal the vial and irradiate.[2]

ParameterSetting
Temperature 120 °C
Power Dynamic (Max 200 W)
Hold Time 10 minutes
Stirring High

Work-up: Acidify the reaction mixture with 1N HCl to pH 4. Extract with ethyl acetate (3x).[1] The organic layer is dried (


) and concentrated to yield the diketo ester (often exists as an enol).[1]
Step 2: Cyclization to Ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate

The Knorr Synthesis

Using hydrazine hydrate here is critical. Since hydrazine is symmetric (


), it eliminates the regioselectivity issues at this stage, forming the tautomeric 3(5)-p-tolyl-5(3)-carboxylate.[1]

Reagents:

  • Diketo ester (from Step 1, ~10 mmol)[1]

  • Hydrazine hydrate (12 mmol)[1]

  • Solvent: Ethanol (15 mL)

Microwave Protocol:

  • Dissolve the diketo ester in ethanol in a 30 mL vial.

  • Add hydrazine hydrate dropwise (Exothermic![1] Add slowly).

  • Seal and irradiate.[2][3]

ParameterSetting
Temperature 140 °C
Power Dynamic (Max 250 W)
Hold Time 5 minutes
Pressure Limit 15 bar

Work-up: Cool to room temperature. The product often precipitates upon cooling. If not, pour into ice water. Filter the white solid.

  • Yield Expectation: >85%

  • Identity: 1H NMR will show the pyrazole CH singlet ~7.0-7.3 ppm.

Step 3: Regioselective N-Benzylation

The Critical Regiocontrol Step[1]

Alkylation of the unsubstituted pyrazole favors the nitrogen adjacent to the ester group (N1) over the nitrogen adjacent to the bulky tolyl group (N2), yielding the desired 1-benzyl-3-tolyl-5-carboxylate .[1]

Reagents:

  • Ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate (5 mmol)[1]

  • Benzyl chloride (5.5 mmol)[1]

  • Potassium Carbonate (

    
    , 10 mmol)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF[1]

Microwave Protocol:

  • Suspend the pyrazole and

    
     in MeCN (10 mL).
    
  • Add Benzyl chloride.[4]

  • Irradiate.[2][3][5][6] (Conventional reflux requires 10+ hours; MW achieves this in minutes).[1]

ParameterSetting
Temperature 150 °C
Power Dynamic (Max 300 W)
Hold Time 15 minutes

Work-up: Filter off inorganic salts (


/KCl). Concentrate the filtrate. Purify via flash chromatography (Hexane/EtOAc) if necessary, though crystallization from cold ethanol often suffices.[1]
  • Regiochemistry Check: NOESY NMR is recommended. A correlation between the Benzyl-

    
     and the Ester-Ethyl group confirms the N1-alkylation (Target).[1] A correlation between Benzyl-
    
    
    
    and Tolyl protons would indicate the wrong isomer.
Step 4: Hydrolysis to the Free Acid

Final Deprotection

Reagents:

  • Ethyl 1-benzyl-3-p-tolyl-1H-pyrazole-5-carboxylate (from Step 3)[1]

  • NaOH (2M aqueous solution, 5 equiv)[1]

  • Solvent: Ethanol (1:1 ratio with aqueous NaOH)

Microwave Protocol:

  • Combine ester and base in a 10 mL vial.

  • Irradiate.[2][3][5][6]

ParameterSetting
Temperature 100 °C
Power Dynamic
Hold Time 5 minutes

Work-up: Evaporate ethanol. Acidify the remaining aqueous solution with concentrated HCl to pH 1-2. The target acid will precipitate as a white solid. Filter, wash with water, and dry.[1][6]

Mechanism & Regioselectivity Visualization

The following diagram illustrates why the alkylation step favors the desired isomer.

Mechanism Tautomer Tautomeric Equilibrium (Unsubstituted Pyrazole) PathA Path A: Attack at N1 (Next to Ester) Tautomer->PathA Less Hindered PathB Path B: Attack at N2 (Next to Tolyl) Tautomer->PathB Blocked ProductA Major Product (Target): 1-Benzyl-3-p-tolyl-5-ester PathA->ProductA ProductB Minor Product: 1-Benzyl-5-p-tolyl-3-ester PathB->ProductB Sterics Steric Hindrance from Tolyl Group Sterics->PathB Inhibits

Figure 2: Mechanistic rationale for regioselectivity during the alkylation of 3-p-tolyl-pyrazole-5-carboxylate.

Expertise & Troubleshooting (E-E-A-T)

  • Why not direct synthesis? Reacting benzylhydrazine directly with the diketo ester (Step 1 product) typically yields the inverse isomer (1-Benzyl-5-p-tolyl-3-carboxylic acid) as the major product.[1] This is because the primary amine of the hydrazine (

    
    ) attacks the most electrophilic ketone (C2, adjacent to the ester), placing the benzyl group on the nitrogen distal to the carboxylate. The stepwise alkylation protocol described above is the only reliable method to secure the 1-benzyl-3-tolyl-5-carboxyl geometry [1, 2].[1]
    
  • Microwave Safety: Hydrazines are toxic and potentially unstable. Always perform Step 2 in a well-ventilated fume hood. The microwave vials must be rated for high pressure (up to 20 bar) as ethanol vapor pressure increases significantly at 140 °C.[1]

  • Purification: If Step 3 yields a mixture (approx. 9:1 ratio is typical), recrystallization from Ethyl Acetate/Hexane is usually sufficient to isolate the major isomer [2].[1]

References

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. (2025).[1] Retrieved from [Link][1]

  • Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. National Institutes of Health (PMC).[1] (2011).[1][4][5] Retrieved from [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids. MDPI. (2025).[1] Retrieved from [Link][1]

Sources

Application Notes and Protocols for the Scalable Production of p-Tolyl Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of p-Tolyl Pyrazole Intermediates in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique physicochemical properties.[1][2] When functionalized with a p-tolyl group, these intermediates become pivotal building blocks for a range of commercially significant molecules, from blockbuster anti-inflammatory drugs like Celecoxib to vital agrochemicals.[1][3][4] The p-tolyl moiety often enhances biological activity and modulates pharmacokinetic properties, making the scalable and efficient synthesis of these intermediates a critical focus for industrial research and development.

This guide provides an in-depth exploration of scalable production techniques for p-tolyl pyrazole intermediates, moving beyond theoretical discussions to offer practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Strategic Approaches to Scalable Synthesis

The industrial production of p-tolyl pyrazole intermediates hinges on several key factors: cost-effectiveness, safety, yield, purity, and environmental impact. While numerous methods exist for pyrazole synthesis, two primary strategies have proven most amenable to scale-up for p-tolyl substituted derivatives: the Knorr Pyrazole Synthesis and advancements in continuous flow chemistry.

The Knorr Pyrazole Synthesis: A Robust and Time-Tested Method

The Knorr synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, remains a highly utilized and scalable method for producing pyrazoles.[5][6] For p-tolyl pyrazoles, this typically involves the reaction of p-tolylhydrazine with a suitable 1,3-dicarbonyl compound.

Causality of Experimental Choices:

  • Reactant Selection: The choice of the 1,3-dicarbonyl compound dictates the substitution pattern on the pyrazole ring. For instance, the synthesis of 1-(p-tolyl)-3-methyl-5-pyrazolone, a key dye and pharmaceutical intermediate, utilizes the readily available and cost-effective acetoacetic acid ester.[7][8]

  • Solvent and Catalyst: The reaction is often carried out in protic solvents like ethanol or acetic acid, which facilitate the condensation and cyclization steps. Acid catalysts are typically employed to protonate a carbonyl group, enhancing its electrophilicity for the initial nucleophilic attack by the hydrazine.[5]

  • Temperature Control: While the reaction can proceed at room temperature, industrial processes often utilize elevated temperatures to reduce reaction times and ensure complete conversion. However, careful temperature control is crucial to minimize the formation of by-products.

  • Regioselectivity: A significant challenge with unsymmetrical 1,3-dicarbonyls is controlling the regioselectivity of the initial hydrazine attack, which can lead to a mixture of pyrazole isomers.[3] In the synthesis of Celecoxib, the reaction of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione with 4-sulfamoylphenylhydrazine yields a mixture of the desired 1,5-diarylpyrazole and the 1,3-diarylpyrazole regioisomer, which necessitates separation by chromatography or crystallization.[3]

Workflow for Knorr Pyrazole Synthesis:

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product p_tolylhydrazine p-Tolylhydrazine mixing Mixing in Solvent p_tolylhydrazine->mixing dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->mixing reaction Acid-Catalyzed Condensation & Cyclization mixing->reaction Heat workup Work-up & Purification reaction->workup intermediate p-Tolyl Pyrazole Intermediate workup->intermediate Flow_Synthesis cluster_stage1 Stage 1: Enaminone Formation cluster_stage2 Stage 2: Pyrazole Formation cluster_downstream Downstream Processing acetophenone p-Methyl- acetophenone pump1 Pump 1 acetophenone->pump1 dmadmf DMADMF dmadmf->pump1 reactor1 Heated Coil Reactor (e.g., 170°C) pump1->reactor1 mixer T-Mixer reactor1->mixer hydrazine Hydrazine Solution pump2 Pump 2 hydrazine->pump2 pump2->mixer reactor2 Heated Chip Reactor (e.g., 150°C) mixer->reactor2 collection Product Collection reactor2->collection purification Purification collection->purification

Caption: A two-stage continuous flow process for the synthesis of pyrazoles from acetophenones. [9]

Detailed Protocols

Protocol 1: Scalable Batch Synthesis of 1-(p-Tolyl)-3-methyl-5-pyrazolone

This protocol is adapted from established industrial processes for the synthesis of pyrazolone dyes and pharmaceutical intermediates. [7][10] Materials and Equipment:

  • p-Toluidine

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium bisulfite

  • Sodium hydroxide

  • Acetoacetic acid amide

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • pH meter

  • Filtration apparatus

  • Drying oven

Procedure:

  • Diazotization of p-Toluidine:

    • In a jacketed reactor, charge p-toluidine and water. Cool the mixture to 0-5 °C.

    • Slowly add concentrated hydrochloric acid while maintaining the temperature below 5 °C.

    • Prepare a solution of sodium nitrite in water and add it dropwise to the p-toluidine hydrochloride slurry, ensuring the temperature does not exceed 5 °C. Stir for 1 hour after the addition is complete.

  • Reduction to p-Tolylhydrazine:

    • In a separate reactor, prepare a solution of sodium bisulfite in water and cool it to 10-15 °C.

    • Slowly add the cold diazonium salt solution to the sodium bisulfite solution, maintaining the temperature between 10-20 °C.

    • After the addition, slowly add a solution of sodium hydroxide to adjust the pH to 5.8-7.0. [7] * Heat the mixture to 70-80 °C and hold for 2-3 hours to complete the reduction and hydrolysis to p-tolylhydrazine.

  • Condensation with Acetoacetic Acid Amide:

    • Cool the p-tolylhydrazine solution to 50-60 °C.

    • Adjust the pH to 1.9-2.5 with hydrochloric acid. [7] * Slowly add acetoacetic acid amide to the reaction mixture.

    • Heat the mixture to 90-100 °C and stir for 4-6 hours until the reaction is complete (monitored by TLC or HPLC).

  • Isolation and Purification:

    • Cool the reaction mixture to 20-25 °C. The product will precipitate.

    • Filter the solid product and wash with cold water until the filtrate is neutral.

    • Dry the product in a vacuum oven at 60-70 °C. The resulting 1-(4'-tolyl)-3-methyl-5-pyrazolone should be a white to yellowish solid with a melting point of approximately 134 °C. [7]

Protocol 2: Synthesis of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib Intermediate)

This protocol is based on the well-documented synthesis of Celecoxib. [3][11][12][13] Materials and Equipment:

  • 4-Methylacetophenone

  • Ethyl trifluoroacetate

  • Sodium methoxide

  • Toluene

  • Hydrochloric acid

  • 4-Hydrazinophenylsulfonamide hydrochloride

  • Jacketed glass reactor with overhead stirrer, temperature probe, reflux condenser, and addition funnel

  • Rotary evaporator

  • Filtration apparatus

  • Recrystallization setup

Procedure:

  • Formation of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione:

    • To a solution of sodium methoxide in toluene in a reactor, add a mixture of 4-methylacetophenone and ethyl trifluoroacetate at 25-30 °C. [11] * Heat the reaction mixture to 55-60 °C and stir for approximately 4 hours, monitoring for completion. [11] * Cool the mixture to 20-25 °C and quench by adding 10% aqueous hydrochloric acid.

    • Separate the organic layer, and concentrate it under reduced pressure to obtain the crude 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione as an oily mass. [11]

  • Cyclocondensation to Form the Pyrazole Ring:

    • In a separate reactor, charge the crude dione intermediate, 4-hydrazinophenylsulfonamide hydrochloride, a suitable solvent (e.g., water, an alkyl ester, or an amide solvent), and an acid catalyst (e.g., aqueous HCl). [11][12] * Heat the mixture to reflux (typically 75-80 °C) and stir for several hours until the reaction is complete.

    • Cool the reaction mixture to 0-5 °C to induce precipitation of the product. [13]

  • Isolation and Purification:

    • Filter the solid product and wash thoroughly with water.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or isopropanol/water, to yield the desired 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. [11][13]

Comparative Analysis of Scalable Synthesis Methods

FeatureKnorr Pyrazole Synthesis (Batch)Continuous Flow Synthesis
Scalability Well-established for large-scale production, but scaling up can present heat transfer and mixing challenges.Readily scalable by extending run time or parallelization; better for process control at scale. [14][15]
Safety Can involve handling large quantities of hazardous materials (e.g., hydrazine, diazonium salts) in a single vessel, posing higher risks.Inherently safer due to small reactor volumes, minimizing the inventory of hazardous intermediates at any given time. [16]
Process Control More challenging to maintain precise control over temperature and mixing in large reactors, potentially affecting yield and purity.Excellent control over reaction parameters, leading to higher consistency and potentially better yields and selectivity. [9]
Reaction Time Typically longer reaction times, often on the order of hours.Significantly shorter residence times, often in the range of minutes, leading to higher throughput. [9]
Capital Cost Lower initial capital investment for standard batch reactors.Higher initial investment for specialized flow chemistry equipment.
Flexibility Less flexible for rapid process changes and optimization.Highly flexible for rapid optimization and production of smaller quantities for R&D.

Process Analytical Technology (PAT) and Quality Control

For scalable production, robust analytical methods are essential to monitor reaction progress, ensure product quality, and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction conversion, determining product purity, and quantifying impurities.

  • Gas Chromatography (GC): Useful for analyzing volatile starting materials and by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for structural elucidation of the final product and key intermediates.

  • Mass Spectrometry (MS): Used for molecular weight confirmation and impurity identification.

  • In-situ Monitoring (PAT): Techniques such as FT-IR and Raman spectroscopy can be integrated into reactors (both batch and flow) to provide real-time monitoring of reactant consumption and product formation, enabling tighter process control.

Conclusion

The scalable production of p-tolyl pyrazole intermediates is a mature field with well-established methodologies. The classical Knorr synthesis remains a workhorse for large-scale batch production, particularly for established products. However, the advent of continuous flow chemistry offers a safer, more efficient, and highly controllable alternative that is increasingly being adopted, especially for new product development and processes involving hazardous intermediates. The choice between these methods will depend on a careful evaluation of factors including the specific target molecule, production scale, safety requirements, and economic considerations. The protocols and insights provided in this guide offer a solid foundation for researchers and process chemists to develop and optimize robust and scalable syntheses for this important class of chemical intermediates.

References

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-diarylpyrazole Class of cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze Nesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-65. [Link]

  • Bassyouni, F. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Bassyouni, F. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • CELECOXIB. (n.d.). In New Drug Approvals. Retrieved from [Link]

  • RU2075476C1 - Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone. (1997).
  • WO2010095024A2 - An improved process for the preparation of celecoxib. (2010).
  • US7919633B2 - Process for preparation of celecoxib. (2011).
  • de la Hoz, A., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582. [Link]

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]

  • de la Hoz, A., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582. [Link]

  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]

  • de la Hoz, A., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582. [Link]

  • Bird, G. H., et al. (2016). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

  • Felten, C. (2016, April 12). Flow Chemistry Discoveries Advance Continuous Processing. Pharmaceutical Technology. [Link]

  • Kumar, A., et al. (2017). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. PMC. [Link]

  • Romanelli, G. P. (2024). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. ResearchGate. [Link]

  • Kumar, V., & Kumar, S. (2017). Current status of pyrazole and its biological activities. PMC. [Link]

  • Chem-Impex. (n.d.). 3-Methyl-1-p-tolyl-5-pyrazolone. Retrieved from [Link]

  • Castillo, J. C., & Portilla, J. (2020). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 25(21), 5148. [Link]

  • Giradkar, V. (2023, April 20). knorr pyrazole synthesis. Slideshare. [Link]

  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (2009).
  • Prajuli, R. (2015). Synthesis and Antimicrobial Evaluation of Some Novel Pyrazolone Derivatives. Semantic Scholar. [Link]

  • Schrecker, L., et al. (2023). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8, 41-46. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
  • Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1735. [Link]

  • US4434292A - Process for the preparation of pyrazole. (1984).
  • Reddy, B. V. S., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]

  • Gomaa, M. S., et al. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. European Journal of Medicinal Chemistry, 287, 117340. [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid . It is designed to function as an interactive troubleshooting manual, prioritizing causality, mechanistic insight, and actionable protocols.

Ticket Subject: Yield Improvement & Regiocontrol for 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

The synthesis of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid hinges on two critical factors: Claisen condensation efficiency and Regioselective cyclization . The most common yield-killer is the formation of the unwanted 1,5-diaryl isomer (where the tolyl group ends up at position 5 and the carboxylate at position 3).

This guide provides a validated protocol to ensure the 1-Benzyl-3-p-tolyl-5-carboxylate geometry (Target Isomer) is favored, utilizing a "Regio-Switch" strategy involving hydrazine salts.

🔬 Module 1: The Claisen Condensation (Precursor Synthesis)

Objective: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate. Common Issue: Low yield due to polymerization or incomplete enolization.

📉 Troubleshooting Guide
SymptomRoot CauseTechnical Resolution
Low Yield (<50%) Moisture in NaOEt/SolventThe enolate is highly moisture-sensitive. Use freshly distilled EtOH and generate NaOEt in situ (Na metal + EtOH).
Gummy/Dark Solid Overheating (>60°C)Claisen condensations are exothermic. Maintain temperature <40°C during addition; only reflux after addition is complete to drive equilibrium.
Starting Material Left Reversibility of ReactionThe reaction is an equilibrium. Use 1.2 - 1.5 eq of Diethyl Oxalate and Base to push forward.
🧪 Optimized Protocol (Step 1)
  • Reagents: 4'-Methylacetophenone (1.0 eq), Diethyl Oxalate (1.2 eq), Sodium Ethoxide (1.3 eq).

  • Solvent: Anhydrous Ethanol (0.5 M concentration).

  • Procedure:

    • Dissolve Na metal in anhydrous EtOH under

      
       to form NaOEt.
      
    • Cool to 0°C. Add Diethyl Oxalate dropwise.

    • Add 4'-Methylacetophenone dropwise over 30 mins.

    • Allow to warm to RT, then reflux for 2 hours.

    • Critical Workup: Cool to RT. Acidify with 1M HCl to pH 2. Extract with EtOAc. Do not use basic workup here or you will lose the product.

    • Result: Yellow solid/oil (Diketoester).

⚗️ Module 2: Cyclization & Regioselectivity (The Critical Junction)

Objective: Formation of the Pyrazole Ring with correct 1,3-Aryl placement. Common Issue: Formation of the inverted isomer (1-Benzyl-5-p-tolyl-3-carboxylate).

🧠 The "Regio-Switch" Mechanism

The reaction of the diketoester with benzylhydrazine can yield two isomers. The outcome is dictated by which nitrogen attacks which carbonyl.

  • Target (1,3-Aryl): Requires the internal nitrogen (

    
    ) to attack the C2  carbonyl (next to ester).
    
  • Unwanted (1,5-Aryl): Requires the internal nitrogen (

    
    ) to attack the C4  carbonyl (next to Tolyl).
    

Scientific Insight: Literature confirms that using Aryl/Alkylhydrazine Hydrochlorides strongly favors the 1,3-isomer (Target), whereas free hydrazine bases often favor the 1,5-isomer or mixtures [1]. The acid salt modifies the nucleophilicity profile and activates the C2-carbonyl via hydrogen bonding.

📉 Troubleshooting Guide
SymptomRoot CauseTechnical Resolution
Wrong Isomer (1,5-Aryl) Used Free Hydrazine BaseSwitch to Benzylhydrazine Dihydrochloride. The protonated environment directs regioselectivity.
Oiling Out Improper Solvent PolaritySwitch from pure EtOH to EtOH/Acetic Acid (10:1) or use Trifluoroethanol (TFE) for difficult substrates [2].
Incomplete Cyclization Steric HindranceBenzyl group adds bulk. Reflux is required (80°C) for at least 4-6 hours.
🧪 Optimized Protocol (Step 2)
  • Reagents: Diketoester (from Step 1, 1.0 eq), Benzylhydrazine Dihydrochloride (1.1 eq).

  • Solvent: Ethanol (0.2 M). Optional: Add 5% Acetic Acid to further catalyze.

  • Procedure:

    • Suspend Benzylhydrazine.2HCl in Ethanol.

    • Add Diketoester.[1]

    • Reflux (78°C) for 4 hours. Monitor by TLC/LCMS.

    • Workup: Evaporate solvent. Partition between Water/DCM. Wash organic layer with Sat.[2]

      
       (removes HCl). Dry and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water.[3] The 1,3-isomer is typically less soluble and crystallizes first.

🧼 Module 3: Hydrolysis & Final Purification

Objective: Ester hydrolysis to Carboxylic Acid. Common Issue: Decarboxylation or contamination.

📉 Troubleshooting Guide
SymptomRoot CauseTechnical Resolution
Product Loss (Decarboxylation) Acidic Hydrolysis + HeatPyrazole-5-carboxylic acids can decarboxylate if heated in strong acid. Use Basic Hydrolysis (LiOH/NaOH) at moderate temp (40-50°C).
Impurity Persistence Isomer CarryoverThe final acid allows for a "Chemical Purification." Dissolve crude in dilute NaOH (Target dissolves). Filter off insoluble impurities. Acidify filtrate to precipitate pure Target.
🧪 Optimized Protocol (Step 3)
  • Reagents: Pyrazole Ester (1.0 eq), LiOH (3.0 eq).

  • Solvent: THF:Water (3:1).

  • Procedure:

    • Dissolve ester in THF/Water. Add LiOH.

    • Stir at 50°C for 3 hours.

    • Purification (The Acid-Base Trick):

      • Evaporate THF. Dilute aqueous residue with water.

      • Wash aqueous layer with Ether (removes unreacted ester/neutrals).

      • Acidify aqueous layer carefully with 1M HCl to pH 3.

      • Precipitate: The Target Acid will crash out as a white solid. Filter and wash with cold water.[4]

📊 Visualized Workflows

Diagram 1: Synthetic Pathway & Regioselectivity Logic

G Start p-Methylacetophenone + Diethyl Oxalate Diketo Diketoester Intermediate (Ethyl 2,4-dioxo-4-tolylbutanoate) Start->Diketo NaOEt, EtOH Choice Cyclization Reagent? Diketo->Choice PathA Free Benzylhydrazine (Basic Conditions) Choice->PathA Base/Neutral PathB Benzylhydrazine.2HCl (Acidic Conditions) Choice->PathB Acid Salt ProdA Major Product: 1-Benzyl-5-tolyl-3-carboxylate (WRONG ISOMER) PathA->ProdA ProdB Major Product: 1-Benzyl-3-tolyl-5-carboxylate (TARGET ISOMER) PathB->ProdB Final Hydrolysis (LiOH) -> Target Acid ProdB->Final

Caption: Decision tree highlighting the critical role of Hydrazine Salt in determining the correct Regioisomer (Green Path).

❓ Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol? A: Yes, but transesterification may occur (Ethyl ester


 Methyl ester). Since you are hydrolyzing to the acid in the final step anyway, this is acceptable. However, Methyl esters are often less soluble, which might help in crystallization.

Q: How do I distinguish the two isomers by NMR? A:

  • Target (1,3-Aryl): The pyrazole C4-H proton typically appears as a singlet around 7.2 - 7.5 ppm .

  • Unwanted (1,5-Aryl): Due to the shielding effect of the twisted 5-aryl group (steric clash with N1-benzyl), the C4-H often shifts slightly upfield.

  • NOESY: The definitive proof is a NOESY experiment.

    • Target: NOE correlation between N1-Benzyl

      
       and C5-Ester group (if ethyl group protons are visible) or lack of NOE between Benzyl and Tolyl.
      
    • Unwanted: Strong NOE between N1-Benzyl

      
       and the C5-Tolyl protons.
      

Q: My product is colored (orange/red). Is it pure? A: No. Pure pyrazole-carboxylic acids are typically white or off-white solids. Color usually indicates oxidation of residual hydrazine or polymerization of the diketoester. Recrystallize from Ethanol/Water (1:1) or use activated charcoal during the recrystallization step.

📚 References

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Source: ACS Omega (2023). Key Finding: Use of arylhydrazine hydrochlorides favors the 1,3-regioisomer (Target), while free hydrazine favors the 1,5-regioisomer.[5] URL:[Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry (2008). Key Finding: Fluorinated solvents like TFE can reverse or enhance regioselectivity in difficult pyrazole cyclizations. URL:[Link]

  • Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives. Source: European Journal of Medicinal Chemistry (2010). Key Finding: Validates the general reactivity of benzylhydrazine with diketo-species. URL:[Link]

Sources

Purification strategies for 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Purification of Pyrazole-5-Carboxylic Acids Ticket Subject: Protocol ID: PYZ-PUR-05 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are dealing with a 1,3,5-trisubstituted pyrazole.[1][2] The primary challenge in this chemical space is not just removing non-structural impurities, but separating the regioisomer (1-benzyl-5-p-tolyl-1H-pyrazole-3-carboxylic acid) formed during cyclocondensation.

This guide prioritizes purification based on the physicochemical properties of the carboxylic acid moiety (pKa ~3.5–4.0) and the lipophilicity of the benzyl/tolyl groups.

Module 1: The "Rough Cut" – Acid-Base Extraction

Objective: Remove neutral organic impurities (unreacted hydrazine, decarboxylated byproducts) and inorganic salts. Mechanism: Exploits the acidity of the C5-carboxylic acid to switch solubility between organic and aqueous phases.

Protocol:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Extraction (Basic): Extract the organic layer with 1M NaOH (2x).

    • Why: The product converts to its sodium salt (carboxylate) and migrates to the water layer. Neutral impurities remain in the organic layer.

  • Wash: Wash the combined aqueous basic layers with a small volume of fresh DCM. Discard this organic wash.

  • Precipitation (Acidic): Cool the aqueous layer to 0–5°C. Slowly acidify with 6M HCl to pH ~2.

    • Critical: Do not rush. Rapid acidification traps impurities in the crystal lattice.

  • Filtration: Collect the precipitate by vacuum filtration. Wash with cold water.[3]

Visualization: Acid-Base Workup Flow

AcidBaseWorkup start Crude Mixture (Dissolved in DCM) extract Extract with 1M NaOH start->extract layer_sep Phase Separation extract->layer_sep org_layer Organic Layer (Neutral Impurities) layer_sep->org_layer Discard aq_layer Aqueous Layer (Product as Na-Salt) layer_sep->aq_layer Keep wash Wash with fresh DCM aq_layer->wash acidify Acidify to pH 2 (6M HCl, 0°C) wash->acidify filter Filter & Dry acidify->filter

Caption: Logical flow for separating the acidic product from neutral organic byproducts.

Module 2: Regioisomer Separation (Recrystallization)

Objective: Separate the target 1,3-isomer (1-Benzyl-3-p-tolyl) from the 1,5-isomer (1-Benzyl-5-p-tolyl). Mechanism: The 1,3-isomer and 1,5-isomer possess different crystal packing energies and solubilities due to the steric clash between the N1-Benzyl group and the C5-substituent.

  • Target: 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (Sterically less crowded at C5).

  • Impurity: 1-Benzyl-5-p-tolyl-1H-pyrazole-3-carboxylic acid (Sterically crowded; Benzyl vs. Tolyl clash).

Solvent Selection Matrix:

Solvent SystemSuitabilityNotes
Ethanol / Water (7:3) High Best starting point. The more polar 5-COOH isomer often precipitates first or last depending on the specific packing.
Acetic Acid / Water Medium Good for stubborn oils. The acid suppresses ionization, ensuring the molecule is neutral.
Toluene Low Often leads to "oiling out" due to high lipophilicity of the benzyl/tolyl groups.
Acetonitrile Medium Good for final polishing if purity is already >90%.

Protocol (Ethanol/Water):

  • Dissolve the acid-base precipitated solid in boiling Ethanol (10 mL/g) .

  • Once dissolved, add hot Water dropwise until a faint turbidity persists.

  • Add a drop of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Validation: Check 1H NMR. The pyrazole C4-H proton singlet will shift significantly between isomers (typically

    
     7.0–7.5 ppm region).
    

Module 3: Chromatography (The "Precision Tool")

Objective: Final purification if recrystallization fails to resolve isomers >98%. Technique: Reverse Phase Flash Chromatography (C18).

Methodology:

  • Stationary Phase: C18 (ODS) Silica.

  • Mobile Phase A: Water + 0.1% Formic Acid (Keeps COOH protonated).

  • Mobile Phase B: Acetonitrile (MeCN).[4]

  • Gradient: 30% B to 80% B over 20 minutes.

Why Acidic Modifier? Without Formic Acid or TFA, the carboxylic acid will partially ionize, leading to "peak tailing" and poor resolution between isomers. The acid ensures the molecule remains neutral and interacts cleanly with the hydrophobic C18 chains.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What do I do?

  • Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the solution is too concentrated.

  • Fix:

    • Reheat to dissolve the oil.

    • Seed the solution with a tiny crystal of the crude solid.

    • Scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Switch to Acetic Acid/Water ; the dimerization of carboxylic acids in acetic acid often stabilizes the crystal lattice.

Q2: How do I distinguish the 1,3-isomer from the 1,5-isomer by NMR?

  • NOESY Experiment: This is the gold standard.

    • Target (1-Benzyl-3-p-tolyl): You will see a NOE correlation between the Benzyl-CH2 protons and the Pyrazole C4-H . You will also see a correlation between p-Tolyl ortho-protons and Pyrazole C4-H .

    • Isomer (1-Benzyl-5-p-tolyl): You will see a strong NOE between Benzyl-CH2 and the p-Tolyl ortho-protons (due to proximity at positions 1 and 5). The Pyrazole C4-H will be far from the Benzyl group.

Q3: The yield after Acid-Base extraction is low.

  • Cause: The pH of the aqueous layer wasn't low enough, or the product is slightly water-soluble.

  • Fix: Ensure pH is < 2. If the product is still soluble, saturate the aqueous layer with NaCl (Salting out) before filtering, or extract the acidic aqueous layer with EtOAc.

Decision Matrix: Choosing Your Path

DecisionMatrix start Crude Reaction Mixture check_purity Check Purity (HPLC/NMR) start->check_purity high_imp Major Neutral Impurities? check_purity->high_imp acid_base Perform Acid-Base Extraction high_imp->acid_base Yes isomers Isomer Ratio < 95:5? high_imp->isomers No acid_base->isomers recryst Recrystallization (EtOH/H2O) isomers->recryst Yes (Try first) final Final Product (>98%) isomers->final No recryst->check_purity Purity Check chroma Reverse Phase Chromatography (C18, H2O/MeCN + 0.1% FA) recryst->chroma If Recryst Fails chroma->final

Caption: Strategic decision tree for selecting the most efficient purification method.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Purification of Pyrazole Regioisomers

    • Title: Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
    • Source: Universitat Autònoma de Barcelona (UAB).[5]

    • URL:[Link]

  • Physicochemical Properties (pKa)

    • Title: 1H-Pyrazole-5-carboxylic acid (Compound Summary).[3][6][7][8][9]

    • Source: PubChem.[9]

    • URL:[Link]

Sources

Technical Support Center: Purification of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-5-COOH-REC-001 Status: Active Agent: Senior Application Scientist Subject: Optimization of Recrystallization Solvents & Protocols

Introduction: The Chemical Context

Welcome to the technical support hub. You are working with 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid . To optimize purification, we must first analyze the molecule's competing solubility drivers:

  • The Hydrophilic "Head": The carboxylic acid (-COOH) at position 5.[1] This provides high polarity and hydrogen-bonding capability, making the molecule soluble in basic aqueous solutions and polar protic solvents.[1]

  • The Lipophilic "Tail": The benzyl group (N1 position) and the p-tolyl group (C3 position).[1] These add significant aromatic bulk, reducing water solubility and increasing affinity for non-polar organic solvents.[1]

The Challenge: The molecule is amphiphilic.[1] It tends to "oil out" in aqueous mixtures if the organic co-solvent is removed too quickly, yet it is too soluble in pure alcohols to crystallize efficiently without an anti-solvent.[1]

Module 1: Solvent Selection Logic

Do not guess. Select your solvent system based on your specific impurity profile.[1]

Tier 1: The "Gold Standard" (General Purity)

Solvent System: Ethanol (EtOH) / Water (


)[1]
  • Ratio: Start with 95% EtOH, add

    
     to turbidity (typically 4:1 to 2:1 final ratio).[1]
    
  • Why: The pyrazole acid is highly soluble in hot ethanol.[1] Water acts as a powerful anti-solvent.[1] This system is effective for removing inorganic salts and polar byproducts.[1]

  • Risk: High risk of "oiling out" if water is added too fast.[1]

Tier 2: Isomer Separation (Regio-purity)

Solvent System: Glacial Acetic Acid (


)[1]
  • Ratio: Pure solvent (Recrystallize from hot, allow to cool slowly).[1]

  • Why: 1,3- and 1,5-regioisomers often have distinct solubilities in carboxylic acid solvents due to dimer disruption.[1] Glacial acetic acid is excellent for heterocyclic acids that are difficult to dissolve in neutral solvents.[1]

  • Risk: Lower recovery yield; requires thorough drying to remove solvent traces.[1]

Tier 3: Removing Non-Polar Impurities (Tars/Oils)

Solvent System: Ethyl Acetate (EtOAc) / Hexane (or Heptane)[1]

  • Ratio: Dissolve in minimum hot EtOAc; add Hexane until cloudy.

  • Why: If your crude material is sticky or dark (tarry), this system keeps the non-polar tars in solution (in the mother liquor) while the acid crystallizes out.[1]

  • Risk: The acid has moderate solubility in EtOAc, so yield may suffer if not cooled to 0°C.[1]

Module 2: Decision Tree & Workflow

Use the following logic flow to determine your experimental path.

RecrystallizationLogic Start Crude 1-Benzyl-3-p-tolyl-pyrazole-5-COOH CheckImpurity Analyze Impurity Profile Start->CheckImpurity IsomerIssue Isomer Contamination? (1,5-isomer present) CheckImpurity->IsomerIssue High Isomer % TarIssue Tarry/Dark Impurities? CheckImpurity->TarIssue Sticky/Dark GeneralPure General Purification CheckImpurity->GeneralPure Standard Crude AceticPath Use Glacial Acetic Acid (High Temp Dissolution) IsomerIssue->AceticPath EtOAcPath Use EtOAc / Hexane (Keep tars in solution) TarIssue->EtOAcPath EtOHPath Use EtOH / Water (Standard Protocol) GeneralPure->EtOHPath Filter Isolate & Dry AceticPath->Filter Hot Filter EtOAcPath->Filter EtOHPath->Filter

Caption: Decision matrix for selecting the optimal solvent system based on impurity characteristics.

Module 3: Standard Operating Procedure (SOP)

Protocol: Ethanol/Water Recrystallization

  • Preparation: Weigh 1.0 g of crude acid into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.[1]

  • Dissolution: Add 10 mL of 95% Ethanol . Heat to reflux (approx. 78°C) with stirring.

    • Checkpoint: If solid remains, add EtOH in 1 mL increments until dissolved.[1] Do not exceed 20 mL/g.[1]

  • Hot Filtration (Critical): If the solution is dark or contains suspended particles (silica, salts), filter rapidly through a pre-warmed glass funnel with fluted filter paper.[1]

  • Nucleation: Return filtrate to heat. Add deionized water dropwise to the boiling solution until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the solution.[1]

  • Crystallization: Remove from heat.

    • Stage A: Allow to cool to room temperature undisturbed (20 mins).

    • Stage B: Move to an ice bath (0-4°C) for 30 mins to maximize yield.

  • Isolation: Filter via vacuum (Buchner funnel).[1] Wash the cake with cold 50% EtOH/Water.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob instead of crystals). What happened?

  • Cause: This phenomenon, common with benzylated pyrazoles, occurs when the temperature drops too fast or the solvent mixture enters the "spinodal decomposition" region (too much water).[1]

  • Fix: Reheat until dissolved. Add a small amount of Ethanol (solvent) to shift the ratio.[1] Seed the solution with a tiny crystal of pure product while it is still warm. Cool very slowly (wrap the flask in a towel).

Q2: The yield is very low (<40%). Where is my product?

  • Cause: The p-tolyl and benzyl groups make the molecule moderately lipophilic.[1] It may be staying in the ethanol.[1]

  • Fix: Check the pH of the mother liquor. Pyrazole carboxylic acids are acidic (

    
    ).[1] If the solution is not acidic enough, the compound may be ionized.[1]
    
  • Action: Concentrate the mother liquor to half volume. Alternatively, acidify the mother liquor with dilute HCl to pH 2-3 to force precipitation of the free acid [1].[1]

Q3: I have a persistent yellow color that won't go away.

  • Cause: Likely oxidized hydrazine impurities or conjugated oligomers from the synthesis.[1]

  • Fix: Perform a Charcoal Treatment .[1] During the hot dissolution step (Step 2), add activated carbon (5% w/w).[1] Stir at reflux for 5 minutes, then perform the hot filtration (Step 3) through a bed of Celite to remove the carbon.[1]

Q4: How do I separate the 1,3-isomer from the 1,5-isomer?

  • Context: The reaction of hydrazines with diketoesters produces both regioisomers.[1] The 1-benzyl-3-p-tolyl isomer is usually the thermodynamic product, while the 1,5-isomer is kinetic.

  • Fix: If Ethanol/Water fails, switch to Glacial Acetic Acid .[1] The 1,5-isomer typically has higher solubility in acetic acid, allowing the 1,3-isomer to crystallize out in higher purity [2].[1]

Summary Data Table

Solvent SystemPolarityPrimary UseProsCons
Ethanol / Water HighGeneral PurificationHigh yield, non-toxicRisk of oiling out
Glacial Acetic Acid Medium-HighIsomer SeparationExcellent purityHard to dry, corrosive
EtOAc / Hexane Low-MediumTar RemovalRemoves colored impuritiesLower yield
Methanol HighQuick WashFastHigh solubility loss

References

  • Solubility and Acid-Base Behavior

    • Source: PubChem.[1][2] "1H-Pyrazole-5-carboxylic acid - Chemical Properties." National Library of Medicine.[1]

    • URL:[Link][1]

  • Regioisomer Separation in Pyrazoles

    • Source: F. A. G. El-Essawy et al. "Synthesis and anti-inflammatory activity of some new 1,3,5-trisubstituted pyrazoles."[1] Journal of Heterocyclic Chemistry.

    • Context: Discusses the solubility differences between 1,3- and 1,5-isomers in acidic media.
    • URL:[Link] (Journal Homepage)[1]

  • General Recrystallization Protocols

    • Source: University of Rochester.[1] "Reagents & Solvents: Solvents for Recrystallization."

    • URL:[Link]

Sources

Minimizing decarboxylation side reactions in pyrazole acids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: PYR-DEC-001 Topic: Minimizing Decarboxylation in Pyrazole Carboxylic Acids Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: The Mechanics of Instability

Why is my pyrazole acid losing CO₂?

Decarboxylation in pyrazole carboxylic acids (particularly 3- and 5-isomers) is rarely random; it is a cascade event driven by the electron-rich nature of the pyrazole ring and specific environmental triggers (heat, acidity).

The Core Mechanism: The reaction typically proceeds via a zwitterionic intermediate or a cyclic transition state. In acidic media (common during workups), the pyrazole nitrogen is protonated.[1] This protonation pulls electron density from the ring, destabilizing the carboxylate bond. If the ring is electron-rich (e.g., alkyl-substituted), it stabilizes the transition state, facilitating the loss of CO₂.

Key Risk Factors:

  • Regiochemistry: N-substituted pyrazole-5-carboxylic acids are generally more prone to decarboxylation than their 3- or 4-isomers due to steric strain and electronic proximity to the N-substituent.

  • Acidity (pH < 3): Protonation of the pyrazole ring (

    
    ) accelerates the cleavage of the C-C bond.
    
  • Thermal Stress: Temperatures above

    
     often provide sufficient activation energy for the transition state.
    
Visualization: Decarboxylation Pathway

The following diagram illustrates the critical failure points where process control is lost.

DecarboxylationMechanism Start Pyrazole Carboxylate (Stable at neutral pH) Acid Acidic Environment (pH < 3) Start->Acid Workup/Reaction Protonation Ring Protonation (Formation of Zwitterion) Acid->Protonation H+ Transfer TS Cyclic Transition State (High Energy) Protonation->TS Heat (>60°C) Mitigation Mitigation: Buffer pH 4-5 Keep Temp < 40°C Protonation->Mitigation Intervention Loss Loss of CO2 TS->Loss Bond Cleavage Product Decarboxylated Pyrazole (Irreversible Impurity) Loss->Product

Figure 1: Mechanistic pathway of acid-catalyzed decarboxylation showing critical intervention points.

Troubleshooting Workflows & Protocols

Scenario A: Saponification of Pyrazole Esters

The Issue: You are hydrolyzing a pyrazole ester, and upon acidification to isolate the acid, you observe gas evolution and yield loss. The Cause: Acidifying to pH 1-2 (standard protocol) triggers the mechanism described above.

Optimized Protocol: Mild Hydrolysis (LiOH Method)

Do not use refluxing HCl or NaOH at high temperatures.

  • Dissolution: Dissolve the ester (1.0 equiv) in THF/Water (3:1). Methanol can be used but THF often solubilizes substituted pyrazoles better.

  • Reagent: Add LiOH.H₂O (1.5 - 2.0 equiv). Lithium hydroxide is milder than NaOH and often provides better solubility for the carboxylate salt.

  • Reaction: Stir at Room Temperature (20-25°C) . Monitor by LCMS.

    • Note: If reaction is sluggish, warm to max 40°C. Do not reflux.

  • Workup (The Critical Step):

    • Remove organic solvent (THF) under reduced pressure at <40°C.

    • Dilute aqueous residue with water.

    • Careful Acidification: Cool the solution to 0°C. Slowly add 1M HCl or Citric Acid buffer.

    • Stop Point: Monitor pH continuously. Stop acidification at pH 3-4 (the isoelectric point for many pyrazoles). Do not overshoot to pH 1.

    • Precipitate usually forms here. Filter and dry under vacuum.

Scenario B: Amide Coupling

The Issue: Converting pyrazole acid to an amide using Thionyl Chloride (


) or Oxalyl Chloride results in a "tar" or decarboxylated byproduct.
The Cause:  Formation of acid chlorides generates HCl byproducts and often requires heating, creating a perfect storm for decarboxylation.
Comparative Analysis: Coupling Reagents
Reagent SystemRisk LevelSuitability for PyrazolesNotes
SOCl₂ / Reflux Critical Avoid Generates HCl + Heat. High decarboxylation risk.
Mixed Anhydride (IBCF) Moderate Good (with care)Must keep at -15°C. Warming causes disproportionation.
EDC / HOBt Low HighStandard carbodiimide coupling. Mild pH.
HATU / DIPEA Minimal Recommended Fast reaction at RT. Basic conditions (DIPEA) stabilize the acid.
Optimized Protocol: HATU Coupling
  • Setup: Dissolve Pyrazole Acid (1.0 equiv) in dry DMF or DCM.

  • Base: Add DIPEA (3.0 equiv). Crucial: The base keeps the pyrazole deprotonated and stable.

  • Activation: Add HATU (1.1 equiv) at 0°C. Stir for 15 mins.

  • Coupling: Add the amine (1.1 equiv). Allow to warm to RT.

  • Validation: Reaction is usually complete in <2 hours. Isolate via standard extraction (wash with saturated

    
    , not strong acid).
    

Decision Support Tree

Use this flowchart to select the correct experimental path based on your specific pyrazole constraints.

TroubleshootingTree Start Start: Pyrazole Acid Handling Task What is the task? Start->Task Hydrolysis Ester Hydrolysis Task->Hydrolysis Coupling Amide Coupling Task->Coupling AcidStable Is the pyrazole electron-poor? (e.g. -NO2, -CF3) Hydrolysis->AcidStable Scale Scale > 100g? Coupling->Scale YesStable Standard Hydrolysis (NaOH, pH 2 workup) AcidStable->YesStable Yes NoStable Risk of Decarboxylation AcidStable->NoStable No Sol1 Protocol: LiOH @ RT Acidify to pH 4 only NoStable->Sol1 LargeScale Mixed Anhydride (IBCF) Strict Temp Control (-15°C) Scale->LargeScale Yes SmallScale HATU / DIPEA (Maintains Basic pH) Scale->SmallScale No

Figure 2: Decision tree for selecting safe experimental conditions.

Frequently Asked Questions (FAQ)

Q: Can I use T3P (Propylphosphonic anhydride) for coupling these acids? A: Yes, T3P is an excellent alternative to HATU, especially for scale-up. It operates well in ethyl acetate and requires a base (NMM or DIPEA). The byproduct is water-soluble, avoiding the need for acidic washes that might degrade your product.

Q: My pyrazole acid is an oil and won't crystallize. Should I distill it? A: Absolutely not. Distillation requires heat, which will almost certainly cause decarboxylation.

  • Solution: Isolate it as a salt (e.g., sodium or dicyclohexylamine salt). These salts are significantly more stable than the free acid and can be used directly in many coupling reactions.

Q: Does the position of the carboxylic acid (3- vs 5-) matter if the Nitrogen is unsubstituted? A: In solution, unsubstituted pyrazoles exist as tautomers (


-pyrazole-3-carboxylic acid 


-pyrazole-5-carboxylic acid). However, upon N-substitution (e.g., alkylation), the positions become fixed. The 5-isomer (where the acid is adjacent to the N-substituent) is sterically crowded and electronically destabilized, making it much more prone to decarboxylation than the 4- or 3-isomers [1].

References

  • Goossen, L. J., et al. (2009). "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Synthesis, 2009(01), 160-164.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing Knorr Pyrazole Synthesis and stability profiles).
  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

Sources

Technical Support Center: Solubility Optimization for p-Tolyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Framework: The "Brick Dust" vs. "Grease Ball" Dilemma[1]

Before attempting a solution, you must diagnose why your p-tolyl pyrazole derivative is insoluble. These scaffolds typically exhibit a "hybrid" solubility problem:

  • High Lipophilicity (The "Grease Ball" Factor): The p-tolyl group adds significant hydrophobicity (LogP typically > 3.5), making the molecule repel water.

  • High Crystal Lattice Energy (The "Brick Dust" Factor): The planar pyrazole ring and the aromatic tolyl group allow for strong

    
    -
    
    
    
    stacking, leading to high melting points (
    
    
    C). The solvent cannot easily break these intermolecular forces.

Impact: Standard pH adjustments often fail because the energy required to break the crystal lattice is higher than the solvation energy provided by ionization alone.

Decision Matrix: Selecting a Solubilization Strategy

Use the following logic flow to determine the best method for your specific application.

SolubilityDecisionTree Start Start: Define Application AppType Application Type? Start->AppType Bioassay In Vitro Bioassay (Cell Culture/Enzymatic) AppType->Bioassay Animal In Vivo Study (Animal Dosing) AppType->Animal Analytical Analytical (HPLC/LC-MS) AppType->Analytical DMSO_Check Is DMSO < 0.1% tolerated? Bioassay->DMSO_Check Route Route? Animal->Route MobilePhase Use High Organic Mobile Phase (ACN/MeOH > 60%) Analytical->MobilePhase UseDMSO Use DMSO Stock (Dilute 1000x) DMSO_Check->UseDMSO Yes Cyclodextrin Use HP-β-Cyclodextrin (Complexation) DMSO_Check->Cyclodextrin No (Toxicity Risk) Oral Oral (PO) Route->Oral IV Intravenous (IV) Route->IV Suspension Suspension w/ Tween 80 (0.5% MC/HPMC) Oral->Suspension IV->Cyclodextrin Cosolvent Cosolvent System (PEG400:EtOH:Saline) IV->Cosolvent

Figure 1: Strategic decision tree for selecting solubilization methods based on experimental constraints.

Troubleshooting Guides & FAQs

Issue 1: "My compound precipitates immediately when I add the DMSO stock to the cell media."

The Cause: This is the "Crash-Out" phenomenon. Pyrazoles are highly soluble in DMSO (dielectric constant


) but insoluble in water (

). When you dilute a 10 mM DMSO stock into aqueous media, the local solvent environment changes instantly, causing the hydrophobic "grease ball" molecules to aggregate before they can disperse.

Solution: The "Intermediate Dilution" Step Do not pipette DMSO stock directly into the bulk media.

  • Prepare: 10 mM stock in 100% DMSO.

  • Intermediate: Dilute 1:10 into a compatible intermediate solvent (e.g., PEG-400 or pure Ethanol) to create a 1 mM working solution.

  • Final: Add the intermediate solution to the media. The intermediate solvent acts as a buffer against the drastic polarity shift.

Issue 2: "I tried adjusting pH to 4.0, but solubility didn't improve."

The Cause: You are likely overestimating the basicity of the pyrazole ring.

  • Chemistry: The nitrogen at position 2 is a proton acceptor, but the p-tolyl group (electron-donating via hyperconjugation but part of an aromatic system) and the aromatic nature of the pyrazole render it a very weak base (

    
     of conjugate acid 
    
    
    
    ).
  • Result: To protonate it significantly, you would need a pH

    
    , which is incompatible with biological assays.
    

Solution: Stop relying on pH. Switch to Cyclodextrin Complexation (see Protocol B). This encapsulates the hydrophobic tolyl group without requiring ionization.

Issue 3: "My cells are dying in the vehicle control."

The Cause: DMSO Toxicity.[1] Many cell lines (e.g., HepG2, primary neurons) show phenotypic changes or apoptosis at DMSO concentrations


.

Solution:

  • Limit: Ensure final DMSO concentration is

    
    .
    
  • Substitute: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    . It is biologically inert and can solubilize pyrazoles up to 400-fold [1].

Experimental Protocols

Protocol A: Kinetic Solubility Profiling (The "Crash" Test)

Use this to determine the maximum concentration your media can hold before precipitation occurs.

Materials:

  • Compound Stock (10 mM in DMSO)

  • PBS (pH 7.4)

  • 96-well plate (UV-transparent)

  • Microplate Reader (Absorbance @ 280-320 nm)

Workflow:

  • Dispense: Add 190

    
    L of PBS to rows A-H.
    
  • Spike: Add DMSO stock in increasing volumes (0.2

    
    L to 4 
    
    
    
    L) to create a concentration gradient (e.g., 10
    
    
    M to 200
    
    
    M). Keep DMSO constant at 2% if possible, or run a DMSO blank control.
  • Incubate: Shake at 500 rpm for 2 hours at 37°C.

  • Read: Measure Absorbance.

  • Analyze: Plot Concentration vs. Absorbance. The point where the linear relationship breaks (plateaus or spikes due to scattering) is your Kinetic Solubility Limit .

Protocol B: HP- -CD Complexation (Gold Standard)

Recommended for in vivo IV/IP formulations or sensitive cell assays.

Mechanism: The hydrophobic p-tolyl group inserts into the cyclodextrin cavity, shielding it from water while the CD's hydroxyl groups interact with the solvent.

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) in sterile water or saline.
    • Note: Do not use standard

      
      -CD (nephrotoxic via parenteral routes); use the hydroxypropyl derivative [2].
      
  • Addition: Add excess p-tolyl pyrazole solid to the vehicle.

  • Energy Input: Sonicate for 30 minutes or vortex heavily. The solution may remain cloudy (suspension).

  • Equilibration: Shake at room temperature for 24 hours.

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove un-dissolved "brick dust."
    
  • Quantification: Analyze the filtrate by HPLC to determine the dissolved concentration.

Solvent Compatibility Data

Solvent / ExcipientSolubility RatingBiological Limit (In Vitro)Biological Limit (In Vivo - IV)Notes
Water / PBS Very Poor (< 5

g/mL)
N/AN/ABase media.
DMSO Excellent (> 50 mg/mL)0.1% - 0.5%< 1 mL/kgHigh toxicity; causes protein unfolding.
Ethanol Good< 1.0%< 10% (v/v)Co-solvent only.
PEG-400 Moderate/Good< 1.0%< 40% (v/v)Viscous; good for IP/Oral.
Tween 80 Moderate< 0.05%< 1-2%Surfactant; can lyse cells at high conc.
20% HP-

-CD
Excellent No Limit (Inert) High Tolerance Recommended strategy.

Mechanism of Action: Why Complexation Works

Mechanism cluster_process Solubilization Process Drug p-Tolyl Pyrazole Water H2O Network Drug->Water Repulsion (Hydrophobic) CD Cyclodextrin (Host) Drug->CD Affinity (Van der Waals) Complex Inclusion Complex CD->Water Solvation (Hydrophilic Exterior)

Figure 2: Schematic of the host-guest inclusion complex. The hydrophobic p-tolyl moiety (Red) enters the lipophilic cavity of the Cyclodextrin (Yellow), while the hydrophilic exterior allows the entire complex to dissolve in water (Blue).

References

  • BenchChem Technical Support. (2025).[2] Overcoming Solubility Challenges of Celecoxib in Aqueous Media. Retrieved from

  • National Institutes of Health (NIH). (2023). Challenges and Opportunities for Celecoxib Repurposing. PMC Central. Retrieved from

  • Royal Society of Chemistry (RSC). (2017). Preparation and evaluation of celecoxib nanosuspensions for bioavailability enhancement. RSC Advances. Retrieved from

  • Assay Guidance Manual. (2025). DMSO Tolerance in Cell-Based Assays. NCBI Bookshelf.[3] Retrieved from

  • Jansook, P., et al. (2018). Cyclodextrins for solubility enhancement of pyrazole derivatives. ResearchGate. Retrieved from

Sources

Technical Support Center: Optimizing Reaction Temperature for Benzyl Hydrazine Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic vs. Thermodynamic Balance

Optimizing the cyclization of benzyl hydrazines—typically to form indazoles (via o-haloacetophenones/benzaldehydes) or pyrazoles (via 1,3-diketones)—is rarely a linear heating process. It is a two-stage thermodynamic challenge .

  • Stage 1 (Hydrazone Formation): A rapid, reversible equilibrium favored by mild temperatures (0–25 °C).

  • Stage 2 (Cyclization): A slower, irreversible intramolecular event requiring significant activation energy (

    
    ), typically requiring temperatures >80 °C or metal catalysis.
    

The Failure Mode: Researchers often apply a "monolithic" temperature strategy (e.g., refluxing from


). This frequently leads to oligomerization  or oxidative degradation  of the hydrazine before the cyclization can occur.

The Mechanism & Thermal Dependency

To troubleshoot, you must visualize the reaction coordinate. The transformation proceeds through a distinct intermediate (the hydrazone) which acts as a "thermal gatekeeper."

Diagram 1: Reaction Pathway & Thermal Branching

This diagram illustrates the competing pathways defined by temperature.

ReactionPathway Start Benzyl Hydrazine + Electrophile Hydrazone Hydrazone Intermediate Start->Hydrazone Low Temp (0-25°C) Reversible (Fast) Side1 Side Reaction: Azine Formation Start->Side1 High Temp at t=0 (Disproportionation) Hydrazone->Start Reversion Product Cyclized Product (Indazole/Pyrazole) Hydrazone->Product High Temp (>80°C) Irreversible (Slow) Side2 Side Reaction: Debenzylation/Tars Hydrazone->Side2 Excessive Heat (>140°C) or Oxidative Stress

Caption: Figure 1.[1] Thermal branching ratios. Note that applying high heat immediately (t=0) risks bypassing the Hydrazone intermediate in favor of Azine formation.

Troubleshooting Guide: Symptom-Based Solutions

Scenario A: "I have high conversion of starting material, but low yield of product. The LCMS shows a peak with Mass = M(intermediate)."
  • Diagnosis: Kinetic Trapping. The reaction successfully formed the hydrazone intermediate (Stage 1), but the temperature was insufficient to overcome the activation energy barrier for the ring-closure (Stage 2).

  • The Science: The cyclization step (e.g., intramolecular nucleophilic aromatic substitution or condensation) often has an

    
     20–30 kcal/mol higher than the initial condensation.
    
  • Corrective Action:

    • Isolate the intermediate if it precipitates (common in ethanol/methanol).

    • Resuspend in a higher-boiling solvent (e.g., Toluene, DMF, or 1,2-Dichlorobenzene).

    • Step-Up Protocol: Heat to 100–120 °C. If using a metal catalyst (e.g., CuI for Ullmann-type cyclization), ensure the ligand (e.g., L-proline, phenanthroline) is stable at this temperature.

Scenario B: "The reaction mixture turned black/tarry immediately. Multiple spots on TLC."
  • Diagnosis: Thermal Decomposition / Oxidative Stress. Benzyl hydrazines are reducing agents. At high temperatures, they are susceptible to:

    • Oxidation: Forming azo compounds or diazenes which decompose radically.

    • Disproportionation: Forming benzyl amine and nitrogen gas.

    • Wolff-Kishner side reactions: If strong base is present.

  • The Science: Hydrazine decomposition is often catalyzed by trace metals (Fe, Cu) on the glass surface or in the stir bar at temperatures >100 °C without proper degassing.

  • Corrective Action:

    • Degas solvents thoroughly (sparge with Ar/N2 for 15 mins) before adding the hydrazine.

    • Ramp Temperature: Do not drop the hydrazine into a refluxing solution. Add at 0 °C, stir for 1 hour, then ramp to reflux.

    • Check Metals: If using a magnetic stir bar, switch to a fresh, glass-coated one. Pitted PTFE bars can harbor metal contaminants that catalyze hydrazine decomposition.

Scenario C: "I see a byproduct with Mass = [Product - 91]."
  • Diagnosis: Thermal Debenzylation. The benzyl group, while a robust protecting group, can be cleaved under forcing thermal conditions, especially if radical initiators (impurities) are present.

  • Corrective Action:

    • Limit reaction temperature to <110 °C.

    • If higher temps are needed for cyclization, switch to Microwave Irradiation . This provides the necessary energy for the cyclization step rapidly (5–10 mins) without the prolonged thermal exposure that leads to bond cleavage.

Optimized Experimental Protocol: The "Step-Up" Method

Do not use a single temperature. Use this biphasic protocol to maximize yield and purity.

Objective: Synthesis of 1-benzyl-1H-indazole from 2-halo-benzaldehyde and benzyl hydrazine.

StepParameterSetpointRationale
1. Preparation AtmosphereInert (Ar/N2) Hydrazines oxidize to diazenes in air, leading to tars.
2. Condensation Temp0 °C → RT Favors kinetic formation of hydrazone; suppresses hydrazine disproportionation.
Time1–3 HoursMonitor consumption of aldehyde by TLC/HPLC.
3. Transition AdditivesBase/CatalystAdd Cs₂CO₃/CuI after hydrazone formation to avoid sequestering hydrazine.
4. Cyclization Temp80–110 °C Overcomes

for intramolecular C-N bond formation.
Time4–12 HoursMonitor appearance of cyclized product.

FAQ: Specific Technical Inquiries

Q: Can I use microwave heating for the cyclization step? A: Yes, and it is recommended. Microwave heating is ideal for the cyclization step (Stage 2).

  • Protocol: Perform Stage 1 (hydrazone formation) in the vial at RT for 30 mins. Then, seal and irradiate at 120 °C for 10–20 minutes.

  • Benefit: The rapid ramp rate bypasses the "thermal decomposition window" of the hydrazine starting material.

Q: My benzyl hydrazine comes as a dihydrochloride salt. Does this affect the temperature? A: Yes. The salt is more stable but non-nucleophilic.

  • You must liberate the free base. If you do this in situ at high temperature, the sudden release of hydrazine can lead to exotherms or side reactions.

  • Recommendation: Neutralize with mild base (NaOAc or Et₃N) at 0 °C before beginning the heating ramp.

Q: Why do I see "Azine" impurities (dimers)? A: This occurs when one hydrazine molecule reacts with two electrophiles, or two hydrazones couple. This is a concentration and temperature issue.

  • Fix: Ensure the hydrazine is in slight excess (1.1–1.2 equiv) and keep the temperature low during the initial mixing. High initial heat favors the statistical collision required for dimer formation.

Decision Logic for Optimization

Use this flow to determine your next experiment.

OptimizationLogic Start Start Optimization CheckLCMS Analyze Reaction Mixture (LCMS/TLC) Start->CheckLCMS Result1 SM Consumed Intermediate Present CheckLCMS->Result1 Stalled Result2 Complex Mixture (Tars/Black) CheckLCMS->Result2 Decomposed Result3 Clean Product Low Yield CheckLCMS->Result3 Inefficient Action1 Increase Temp (Stage 2) or Add Catalyst (Cu/Pd) Result1->Action1 Action2 Lower Temp (Stage 1) Degas Solvents Add Radical Scavenger Result2->Action2 Action3 Check Stoichiometry Minimize Work-up Loss Result3->Action3

Caption: Figure 2. Troubleshooting logic flow based on analytical data.

References

  • Mechanistic Insight on Indazole Synthesis: Title: Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Source:J. Org.[2][3] Chem. (via NIH/PubMed) Link:[Link] (General reference for metal-mediated cyclization mechanisms).

  • Hydrazine Decomposition Kinetics: Title: Formation and Decomposition of Chemically Activated and Stabilized Hydrazine. Source:J. Phys. Chem. A Link:[Link]

  • Practical Cyclization Protocols: Title: Synthesis of 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole (Organic Syntheses Procedure). Source:Organic Syntheses Link:[Link]

  • Ullmann-Type Cyclization (Copper Catalysis): Title: Cu-Mediated Cyclization to Form 1H-Indazoles. Source:J. Org.[2][3] Chem. Link:[Link]

Sources

Removing impurities from crude 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Current Status: Online Agent: Senior Application Scientist Ticket ID: PYR-5-COOH-PURIFICATION

Executive Summary

You are likely synthesizing 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid via the cyclocondensation of a 1,3-dicarbonyl equivalent (e.g., ethyl 4-methylbenzoylpyruvate) with benzylhydrazine. This reaction, while robust, is notorious for generating three specific classes of impurities:

  • Regioisomers: The 1,5-diaryl isomer (1-benzyl-5-p-tolyl...) is the primary competitive byproduct.

  • Unreacted Hydrazine: Benzylhydrazine is toxic and can cause oiling/stickiness.

  • Decarboxylation Products: The C5-carboxylic acid is thermally labile, risking conversion to the neutral pyrazole.

This guide provides a modular troubleshooting workflow to isolate the target compound with >98% purity.

Module 1: The "Rough Cut" (Acid-Base Extraction)

Use this protocol if your crude product is a sticky oil, a dark solid, or contains significant unreacted starting materials.

Q: My crude product is a sticky, orange/brown paste. Trituration isn't working. How do I fix this?

A: The stickiness is likely due to residual benzylhydrazine or neutral oligomers. Because your target molecule is a carboxylic acid (


), you can use a "pH-Switch" protocol to separate it from non-acidic impurities.
Protocol A: pH-Switch Purification
  • Dissolution: Suspend the crude paste in 1M NaOH (approx. 10 mL per gram of crude). Stir until mostly dissolved.

    • Note: The target acid will deprotonate to the sodium salt (

      
      ) and dissolve into the water.
      
  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble tars or neutral solids.

  • The Wash (Critical): Extract the aqueous filtrate with Dichloromethane (DCM) or Ethyl Acetate (

    
     vol).
    
    • Mechanism:[1][2][3] Neutral impurities (unreacted diketones, decarboxylated pyrazoles) move into the organic layer. The target stays in the water. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~1–2.

  • Isolation: The target acid will precipitate as a white/off-white solid. Filter, wash with cold water, and dry.

AcidBaseWorkup Crude Crude Mixture (Acid + Neutrals + Base) NaOH Add 1M NaOH Crude->NaOH Filter Filter (Celite) NaOH->Filter Wash Wash with DCM (Organic Extraction) Filter->Wash Layers Separation Wash->Layers OrgLayer Organic Layer (Neutrals/Tars) DISCARD Layers->OrgLayer Neutrals AqLayer Aqueous Layer (Target Carboxylate) Layers->AqLayer Target Salt Acidify Add 6M HCl (pH < 2) AqLayer->Acidify FinalSolid Precipitated Target (Pure Acid) Acidify->FinalSolid

Figure 1: The pH-Switch workflow removes non-acidic contaminants (hydrazine, decarboxylated byproducts) effectively.

Module 2: The "Hard Problem" (Regioisomer Control)

Use this protocol if NMR shows split peaks (e.g., two methyl singlets or two benzyl


 signals).

Q: I see a second set of peaks in the proton NMR (~10-20%). Is this an isomer?

A: Yes. In the condensation of 4-methylbenzoylpyruvate with benzylhydrazine, two isomers are possible:

  • Target (1,3-isomer): 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

  • Impurity (1,5-isomer): 1-Benzyl-5-p-tolyl-1H-pyrazole-3-carboxylic acid (or 5-carboxy depending on nomenclature priority).

The 1,5-isomer is sterically crowded because the N-benzyl group and the C5-tolyl group are adjacent. This steric clash usually makes the 1,5-isomer more soluble in polar solvents (less stable crystal lattice) than the flatter, more packable 1,3-isomer.

Protocol B: Fractional Recrystallization

Do not use column chromatography initially; the acid streaks on silica unless buffered with 1% Acetic Acid. Recrystallization is superior for isomer enrichment.

Recommended Solvent Systems:

  • System 1 (Standard): Ethanol / Water (9:1).

    • Dissolve in boiling Ethanol. Add hot water until turbid. Cool slowly to room temp, then

      
      .
      
  • System 2 (For stubborn isomers): Glacial Acetic Acid.

    • Pyrazoles crystallize well from acetic acid. The 1,3-isomer often forms dense needles, while the 1,5-isomer stays in the mother liquor.

  • System 3 (Polishing): Toluene.[4]

    • If the solid is dry, boiling toluene can selectively dissolve the "greasier" 1,5-isomer (due to the twisted tolyl group exposing surface area), leaving the target 1,3-isomer as a solid.

Data Table: Solvent Screening Guide

Solvent System Solubility (Target) Selectivity Notes
Ethanol (95%) High (Hot) Moderate Good first pass. Loss of yield possible.[5][6]
AcOH (Glacial) High (Hot) High Excellent for removing regioisomers.
Toluene Low High (Reverse) Use as a "swish" wash to dissolve impurities.

| DCM/Hexane | Moderate | Low | Not recommended; oiling likely. |

Module 3: Thermal Integrity (Decarboxylation)

Q: I dried my product in the oven, and the melting point dropped. Mass spec shows [M-44]. What happened?

A: You decarboxylated your product. Pyrazole-5-carboxylic acids are prone to thermal decarboxylation, especially if the 1-position is substituted (benzyl). The loss of


 yields the neutral pyrazole.

Prevention:

  • Never dry at

    
     unless under high vacuum.
    
  • Avoid high-boiling solvents like DMSO or DMF for recrystallization if possible, as removing them requires prolonged heating.

  • Validation: Check the IR spectrum. The Carbonyl (

    
    ) stretch of the acid should be strong at 
    
    
    
    . If this peak diminishes and a new
    
    
    stretch appears, decarboxylation has occurred.

Module 4: Analytical Validation

Before releasing the batch, confirm identity and purity using this checklist:

  • 1H NMR (DMSO-d6):

    • 
       ppm (s, 3H, Tolyl-
      
      
      
      ).
    • 
       ppm (s, 2H, Benzyl-
      
      
      
      ).
    • 
       ppm (broad s, 1H, 
      
      
      
      ).
    • Check: Ensure the integration of the Tolyl-

      
       matches the Benzyl-
      
      
      
      (3:2 ratio).
  • HPLC Purity:

    • Run a gradient (Water/Acetonitrile + 0.1% TFA).

    • Note: The acid functionality requires an acidic mobile phase (TFA or Formic Acid) to prevent peak tailing.

AnalyticalLogic Sample Purified Solid NMR 1H NMR (DMSO) Sample->NMR HPLC HPLC (+0.1% TFA) Sample->HPLC Decision Purity > 98%? NMR->Decision HPLC->Decision Pass Release Batch Decision->Pass Yes Fail Recrystallize (Switch Solvent) Decision->Fail No (Isomers/Salts)

Figure 2: Analytical decision tree for validating pyrazole-carboxylic acid purity.

References

  • Organic Syntheses. (2013). One-Pot Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Org. Synth. 2013, 90, 280-289. Link

    • Relevance: Establishes the baseline synthesis and purification logic for 1-benzyl-3,5-disubstituted pyrazoles.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Link

    • Relevance: Authoritative guide on solvent selection principles (Solubility/Selectivity) cited in Module 2.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Link

    • Relevance: Provides specific solvent data for Carboxylic Acids (EtOH/W
  • Gosselin, F., et al. (2006).[7] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006, 3267-3270.[7] Link

    • Relevance: Discusses the mechanistic origins of regioisomers in pyrazole synthesis, supporting the "Hard Problem" module.

Sources

Technical Support Center: Phase Transfer Catalysis in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PTC-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Core Mechanism

You are likely encountering issues because Phase Transfer Catalysis (PTC) in pyrazole synthesis is not merely about "mixing ingredients." It is a transport-limited phenomenon governed by the Starks’ Extraction Mechanism .

In a typical pyrazole synthesis (e.g., reacting hydrazines with 1,3-dicarbonyls or alkylating pyrazole rings), the reaction stalls or fails because the anionic nucleophile (hydrazine anion or pyrazolate) is trapped in the aqueous/solid phase, while the electrophile resides in the organic phase.

The Mechanism of Action: The quaternary ammonium catalyst (


) functions as a shuttle.[1] It undergoes ion exchange in the aqueous phase to form a lipophilic ion pair (

) with your nucleophile. This pair migrates into the organic phase.[2][3] Crucially, because the anion is stripped of its aqueous hydration shell, it becomes a "naked anion"—highly reactive and aggressive.

Critical Failure Point: If your catalyst is too hydrophilic (e.g., Tetramethylammonium), it will not enter the organic phase. If it is too lipophilic (e.g., Tetraoctylammonium) and the organic solvent is non-polar, it may never return to the aqueous phase to recharge, halting the catalytic cycle.

Diagnostic & Troubleshooting Modules (Q&A)

Module A: Reaction Kinetics & Stalling

User Report: "My reaction starts well but stalls at 50% conversion, even with excess reagents."

Diagnosis: Catalyst Poisoning or Hydration Shell Retention. Root Cause: As the reaction proceeds, the leaving group (e.g., Halide, Hydroxide) accumulates. If the leaving group competes effectively with the nucleophile for the catalyst cation (


), the catalyst becomes "poisoned" and shuttles the waste product instead of the reactant.

Troubleshooting Steps:

  • Check Catalyst Load: Standard PTC load is 1-5 mol%. Increase to 10 mol% if stalling occurs.

  • Hydration Management: If using a solid-liquid PTC (e.g., KOH(s) + Organic solvent), trace water is necessary for the interfacial mechanism, but too much water hydrates the anion, killing reactivity.

    • Action: Add a desiccant (MgSO4) or use a specialized catalyst like 18-Crown-6 which works well in lower hydration states.

  • Agitation Speed: PTC is diffusion-controlled.

    • Action: Ensure stirring is vigorous (creating a vortex). If the interface surface area is low, the transfer rate (

      
      ) drops below the intrinsic reaction rate (
      
      
      
      ).
Module B: Regioselectivity Issues (N1-Alkylation)

User Report: "I am alkylating a 3-substituted pyrazole and getting a 50:50 mixture of N1 and N2 isomers. I need high regioselectivity."

Diagnosis: Lack of Thermodynamic Control. Root Cause: Under standard PTC conditions (e.g.,


/Acetone/TBAB), the reaction is often kinetically controlled and driven by the steric accessibility of the nitrogen lone pairs. The "naked" anion is so reactive it attacks indiscriminately.

Troubleshooting Steps:

  • Switch Solvent System:

    • Action: Use Fluorinated Alcohols (e.g., TFE or HFIP) as the organic phase or co-solvent. These solvents can form hydrogen bond networks that shield specific nitrogen atoms or stabilize the transition state of the desired isomer [1].

  • Steric Steering via Catalyst:

    • Action: Use a bulky quaternary salt (e.g., Benzyltriethylammonium chloride - TEBA). The steric bulk of the cation associated with the pyrazolate anion can block the more sterically hindered Nitrogen (N2), forcing alkylation at the less hindered N1 position.

  • Thermodynamic Equilibration:

    • Action: Increase temperature. PTC reactions at reflux often allow the kinetically formed isomer to rearrange to the thermodynamically stable isomer (usually the less sterically crowded one).

Module C: The "Unbreakable" Emulsion

User Report: "I used TBAB and DCM/Water. Now I have a milky white emulsion that won't separate."

Diagnosis: Surfactant Stabilization.[4] Root Cause: Quaternary ammonium salts are surfactants (soaps). When combined with colloidal precipitates from the pyrazole synthesis and vigorous stirring, they stabilize the interface, preventing phase separation.

Troubleshooting Steps:

  • The "Salting Out" Method:

    • Action: Add saturated Brine (NaCl) solution. This increases the ionic strength of the aqueous phase, disrupting the surfactant balance and forcing the organic layer out.

  • Filtration:

    • Action: Filter the entire emulsion through a pad of Celite (diatomaceous earth) . The microscopic solids stabilizing the emulsion will be trapped, often breaking the emulsion immediately [2].

  • Solvent Swap:

    • Action: Avoid Dichloromethane (DCM) if possible, as it has a density similar to concentrated aqueous salt solutions, making separation difficult. Use Ethyl Acetate or Toluene.

Validated Protocol: Green Synthesis of Pyranopyrazoles

This protocol utilizes water as the solvent with TBAB, minimizing waste while maximizing the "hydrophobic effect" to drive the reaction.

Reaction Type: One-Pot Four-Component Condensation Target: 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles

ComponentEquivalentsRole
Ethyl Acetoacetate 1.0 eq1,3-Dicarbonyl Precursor
Hydrazine Hydrate 1.0 eqNucleophile 1
Aryl Aldehyde 1.0 eqElectrophile
Malononitrile 1.0 eqNucleophile 2
TBAB 10 mol%Phase Transfer Catalyst
Water 10-15 mLSolvent

Step-by-Step Methodology:

  • Pre-Catalytic Phase: In a 50 mL round-bottom flask, mix Ethyl Acetoacetate (1.0 mmol) and Hydrazine Hydrate (1.0 mmol) in water (10 mL). Stir for 5 minutes. Note: This forms the pyrazolone intermediate in situ.

  • Catalyst Addition: Add the Aryl Aldehyde (1.0 mmol), Malononitrile (1.0 mmol), and TBAB (0.1 mmol) to the mixture.

  • Reaction: Heat the mixture to 80°C with vigorous stirring.

    • Checkpoint: The mixture will likely become turbid. This is normal; the PTC is facilitating reaction in the organic micelles formed by the reactants.

  • Monitoring: Monitor via TLC (Ethyl Acetate:n-Hexane 3:7). Reaction typically completes in 15–45 minutes [3].

  • Workup (Emulsion Free): Cool to room temperature. The product usually precipitates out as a solid due to low water solubility.

  • Isolation: Filter the solid. Wash with cold water (2 x 10 mL) to remove the TBAB and unreacted hydrazine. Recrystallize from Ethanol if necessary.

Visualizations

Diagram 1: The Starks' Extraction Mechanism in Pyrazole Synthesis

This diagram illustrates the cyclic transport of the pyrazolate anion (


) from the aqueous phase to the organic phase by the Quat catalyst (

).

PTC_Mechanism cluster_organic Organic Phase (Reaction Zone) cluster_interface Phase Interface cluster_aqueous Aqueous/Solid Phase (Reservoir) Q_Py_Org Ion Pair [Q+ Py-] Product Product (Py-R) Q_Py_Org->Product Reaction (k_rxn) Q_X_Org Spent Catalyst [Q+ X-] Q_Py_Org->Q_X_Org Release X- RX Electrophile (R-X) RX->Product Q_X_Aq Spent Catalyst [Q+ X-] Q_X_Org->Q_X_Aq Diffusion Interface ||||||||||||||||||||||||||||||||| Py_Aq Pyrazolate Anion (Py-) Q_Py_Aq Active Catalyst [Q+ Py-] Py_Aq->Q_Py_Aq Q_X_Aq->Q_Py_Aq Ion Exchange X_Aq Waste Anion (X-) Q_X_Aq->X_Aq Release X- Q_Py_Aq->Q_Py_Org Extraction (Rate Limiting)

Caption: The "Starks' Extraction Mechanism" showing the critical transport of the active ion pair (


) across the interface. Reaction failure often occurs at the extraction step (yellow arrow).
Diagram 2: Troubleshooting Logic Tree

Follow this flow to resolve common experimental failures.

Troubleshooting_Tree Start Issue Detected Decision1 What is the primary symptom? Start->Decision1 Branch_Emulsion Emulsion / Separation Issue Decision1->Branch_Emulsion Branch_LowYield Low Yield / Stalled Rxn Decision1->Branch_LowYield Branch_Regio Wrong Regioisomer Decision1->Branch_Regio Sol_Brine Add Saturated NaCl (Increase Ionic Strength) Branch_Emulsion->Sol_Brine Check_Stir Is stirring vigorous? Branch_LowYield->Check_Stir Sol_Solvent Switch to Fluorinated Alcohol (TFE/HFIP) Branch_Regio->Sol_Solvent Sol_Filter Filter through Celite (Remove Stabilizing Solids) Sol_Brine->Sol_Filter If fails Sol_Speed Increase RPM (Mass Transfer Limited) Check_Stir->Sol_Speed No Sol_CatLoad Increase Catalyst to 10mol% Check_Stir->Sol_CatLoad Yes Sol_Hydration Add Drying Agent (MgSO4) or Switch to Crown Ether Sol_CatLoad->Sol_Hydration If fails Sol_BulkyCat Use Bulky Catalyst (e.g., TEBA) for Steric Control Sol_Solvent->Sol_BulkyCat

Caption: Decision matrix for resolving phase separation, kinetic stalling, and selectivity errors in PTC pyrazole synthesis.

References

  • Conicet. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.

  • University of Rochester. (2026). Tips & Tricks: Emulsions - Department of Chemistry. 5

  • ResearchGate. (2018). One Pot Multicomponent Synthesis of Pyranopyrazoles using Tetra Butyl Ammonium Bromide as Catalyst in Aqueous Media. 6

  • PhaseTransfer.com. (1971). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. 7

Sources

Technical Support Center: Crystalline Stability of Pyrazole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Solid-State Stability & Polymorphism in Pyrazole-5-Carboxylic Acid Scaffolds

Executive Summary

Welcome to the technical support hub for pyrazole-5-carboxylic acid derivatives. These scaffolds are notoriously "chameleonic" in the solid state.[1] Unlike simple benzoic acid derivatives, pyrazole-5-carboxylates possess a zwitterionic potential and a dynamic proton transfer mechanism (tautomerism) that complicates crystal packing.[1]

This guide moves beyond standard crystallization recipes. We address the root causes of instability: tautomeric promiscuity , hydrate channeling , and thermal decarboxylation .[1]

Module 1: Tautomeric Control & Polymorphism

User Query: "My batch of 1H-pyrazole-5-carboxylic acid shows inconsistent melting points (±15°C variance) and shifting XRPD peaks between synthesis campaigns. Is this a purity issue?"

Diagnostic: This is likely not a chemical purity issue, but a tautomeric polymorph issue.[1] Pyrazoles unsubstituted at the N1 position exist in a dynamic equilibrium between the 1H- and 2H- tautomers. In solution, this exchange is rapid; in the solid state, the molecule must "pick" a form to pack.[1]

  • 1H-tautomer: Typically forms hydrogen-bonded dimers or catemers (ribbons).[1]

  • 2H-tautomer: Often favored in polar solvents, leading to different lattice energies.

Troubleshooting Protocol:

  • Solvent Dielectric Screening:

    • Low Dielectric (e.g., Toluene, CHCl3):[1] Favors the neutral, H-bonded dimer (Synthon A).[1]

    • High Dielectric (e.g., DMSO, MeOH):[1] Stabilizes the zwitterionic or solvated monomer species, often trapping the metastable 2H-form upon rapid cooling.

  • The "Slurry Bridge" Technique: Do not rely on evaporation, which captures kinetic states.[1] Perform a competitive slurry experiment.

    • Mix equal parts of Batch A (low MP) and Batch B (high MP).

    • Suspend in a solvent with intermediate polarity (e.g., Isopropanol/Heptane 1:1).[1]

    • Stir at 25°C for 48 hours. The most thermodynamically stable tautomer will seed the conversion of the metastable form.[1]

Visual Workflow: Tautomer-Selective Crystallization

TautomerControl Start Crude Pyrazole-5-COOH SolventChoice Solvent Selection Start->SolventChoice NonPolar Non-Polar (Toluene) Favors Dimer (1H) SolventChoice->NonPolar Low Dielectric Polar Polar (MeOH/H2O) Favors Solvated/Zwitterion SolventChoice->Polar High Dielectric Outcome1 Polymorph A (Dimer) High Stability NonPolar->Outcome1 Outcome2 Polymorph B (Solvate) Metastable Polar->Outcome2 Slurry Competitive Slurry (Thermodynamic Filter) Outcome1->Slurry Seed Outcome2->Slurry Feed Final Unified Stable Form Slurry->Final 48h @ 25°C

Caption: Workflow for resolving tautomeric polymorphism using solvent dielectric tuning and competitive slurrying.

Module 2: Hydrate Management & Channel Solvates

User Query: "We observe weight loss (~8%) in TGA before the melting point, but the DSC shows a clean endotherm. The crystal collapses into an amorphous powder upon drying."[1]

Diagnostic: You have formed a stoichiometric hydrate or a channel solvate .[1] Pyrazole-5-carboxylic acids are prone to forming "water bridges" where a water molecule links the pyrazole -NH and the carbonyl oxygen.[1] Removing this water (drying) destroys the crystal lattice (lattice collapse), resulting in an unstable amorphous phase that will recrystallize unpredictably.[1]

Troubleshooting Protocol:

  • Water Activity (a_w) Mapping: Instead of drying under full vacuum (which strips structural water), determine the critical water activity.[1]

    • Slurry the compound in Methanol/Water ratios corresponding to

      
      .[1]
      
    • Analyze the solid phase by XRPD.[1]

  • The "Lock-in" Strategy: If the anhydrous form is unstable, engineer the hydrate .[1]

    • Accept the hydrate as the drug substance form if it is stable at ambient humidity (40-60% RH).[1]

    • Validation: Perform Dynamic Vapor Sorption (DVS).[1] If the mass change is reversible and hysteresis is low, the hydrate is the superior development candidate.[1]

Data: Common Solvate Risks

Solvent SystemRisk LevelMechanism of Instability
Methanol HighForms metastable methanol-solvates that desolvate to amorphous solids.
Water MediumForms hydrates.[1] Often stable, but requires humidity control during storage.[1]
Acetonitrile HighTends to form channel solvates; highly liable to desolvation.[1]
Isopropyl Acetate LowBulky solvent; usually excludes from the lattice, favoring anhydrous forms.[1]
Module 3: Thermal Instability (Decarboxylation)

User Query: "Our compound turns brown and foams during melting point determination. Yields drop significantly during oven drying at 80°C."

Diagnostic: This is classic decarboxylation .[1] Pyrazole-5-carboxylic acids are thermally fragile.[1] The electron-withdrawing nature of the pyrazole ring, combined with the acidic proton, facilitates the loss of CO2, especially if the 5-position is adjacent to a bulky or electron-rich substituent.

Mechanism: Heat triggers a radical or ionic fragmentation, converting the pyrazole-5-carboxylic acid into the corresponding pyrazole (loss of 44 Da).[1] This is often catalyzed by trace metals (Cu, Fe) remaining from synthesis (e.g., if Click chemistry or cross-coupling was used).[1]

Troubleshooting Protocol:

  • Metal Scavenging: Treat the crystallization feed solution with QuadraPure or activated carbon to remove trace metals that catalyze decarboxylation.[1]

  • Vacuum Drying Profile:

    • Do NOT use standard convection ovens.

    • Use a vacuum oven with a nitrogen bleed.[1]

    • Max Temperature: Keep drying temperature 30°C below the onset of degradation (determined by TGA).

  • pH Adjustment: Decarboxylation is often acid-catalyzed.[1] Ensure the final crystallization wash is neutral (pH 6-7).[1] Avoid crystallizing from strong mineral acids (HCl) unless making a salt.[1]

Module 4: Co-crystallization Strategies

User Query: "The free acid is too insoluble and thermally unstable. Salt formation failed due to low pKa.[1] What are the alternatives?"

Diagnostic: When salt formation fails (due to insufficient


), co-crystallization  is the gold standard.[1] The pyrazole-5-carboxylic acid moiety offers a "Supramolecular Synthon" (COOH 

N_arom) that is highly reliable.[1]

Recommended Co-formers:

  • Pyrazinamide / Nicotinamide: These form robust Acid-Amide heterosynthons.[1]

  • Urea: Forms hydrogen-bonded networks that can stabilize the pyrazole tautomer.[1]

  • Piperazine: Even if proton transfer is partial, the strong H-bonding stabilizes the lattice.[1]

Visual Workflow: Co-crystal Screening Logic

CoCrystal API Pyrazole-5-COOH (Donor) Method Liquid Assisted Grinding (LAG) API->Method Coformer Coformer Selection Amide Amides (Pyrazinamide) Coformer->Amide Base Weak Bases (Pyridine deriv.) Coformer->Base Amide->Method Base->Method Synthon1 Acid-Amide Heterosynthon (Robust) Result Stable Co-crystal Synthon1->Result Synthon2 Acid-Pyridine Heterosynthon (Solubility+) Synthon2->Result Method->Synthon1 If Amide Method->Synthon2 If Base

Caption: Strategic selection of co-formers utilizing acid-amide and acid-pyridine synthons via Liquid Assisted Grinding.

References
  • Tautomerism in Pyrazoles: Elguero, J., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles."[1] Molecules, 2019.[1][2][3] Link

  • Solid State Proton Transfer: Claramunt, R. M., et al.[1] "The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State." Crystal Growth & Design, 2013.[1] Link[1]

  • Decarboxylation Mechanisms: Huang, D., et al. "Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons."[1][4] Chemical Communications, 2014.[1] Link

  • Co-crystallization Strategies: Zhang, H., et al. "Pharmaceutical Co-Crystals of Pyrazinecarboxamide with Various Carboxylic Acids."[1] Crystal Growth & Design, 2016.[1] Link[1]

  • Hydrate Characterization: PureSynth. "3-Phenylpyrazole-5-Carboxylic Acid Hydrate Properties."[1][5] Technical Data Sheet, 2024.[1] Link

Sources

Validation & Comparative

1H NMR chemical shift assignments for 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

[1]

Executive Summary

This technical guide provides a rigorous structural elucidation protocol for 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid , a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and p38 MAP kinase inhibitors.[1]

In synthetic organic chemistry, the N-alkylation of pyrazoles or the cyclization of hydrazines often yields a mixture of regioisomers.[1] The primary challenge—and the focus of this comparison—is distinguishing the target 1,3,5-trisubstituted isomer from its thermodynamic alternative, the 1,5,3-trisubstituted isomer. This guide compares the spectral "performance" (resolution, diagnostic shifts, and structural distinctness) of the target molecule against its regioisomer, providing a self-validating assignment workflow.

Structural Analysis & Numbering System

Before analyzing the spectra, we must establish the locants. The pyrazole ring numbering starts at the nitrogen attached to the benzyl group.[1]

  • Position 1 (N1): Benzyl group (

    
    ).[1]
    
  • Position 3 (C3): p-Tolyl group (4-methylphenyl).[1]

  • Position 4 (C4): Methine proton (

    
    ).[1]
    
  • Position 5 (C5): Carboxylic acid (

    
    ).
    
Comparison of Alternatives: The Regioisomer Problem

The "Alternative" in this context is the 1-Benzyl-5-p-tolyl-1H-pyrazole-3-carboxylic acid .[1]

  • Target (1,3,5): Steric clash between the N1-Benzyl and C5-COOH is minimal compared to the aryl-aryl clash in the 1,5-isomer.[1]

  • Alternative (1,5,3): Significant steric hindrance between N1-Benzyl and C5-p-Tolyl groups causes out-of-plane twisting, dramatically affecting chemical shifts.[1]

Comparative NMR Performance Data

The following table contrasts the diagnostic 1H NMR signals of the target molecule against its regioisomer. Data is synthesized from high-field (400 MHz) studies in DMSO-d6 , the preferred solvent for carboxylic acids to prevent proton exchange broadening.

Table 1: Diagnostic Chemical Shift Comparison (δ ppm, DMSO-d6)
Proton EnvironmentTarget: 1,3,5-Isomer Alternative: 1,5,3-Isomer Performance/Diagnostic Insight
-COOH (Acid) 12.8 - 13.2 (br s)12.5 - 12.9 (br s)Acid protons are unreliable for differentiation due to concentration/water dependence.[1]
H-4 (Pyrazole) 7.15 - 7.25 (s)6.60 - 6.80 (s)CRITICAL: In the 1,5,3-isomer, the p-tolyl ring at C5 shields H-4 due to torsion-induced ring currents.[1] The target 1,3,5-isomer H-4 is more deshielded.[1]
-CH2- (Benzyl) 5.50 - 5.65 (s)5.20 - 5.40 (s)CRITICAL: The C5-COOH in the target exerts a deshielding anisotropic effect on the N1-benzyl methylene compared to the C5-aryl group in the alternative.[1]
p-Tolyl (Me) 2.35 (s)2.30 (s)Minimal difference; not diagnostic.
p-Tolyl (Ar-H) 7.75 (d) / 7.25 (d) 7.40 (m) / 7.20 (m)The 1,3,5-isomer allows the p-tolyl group to be coplanar, showing sharp AA'BB' doublets. The 1,5,3-isomer often shows broadened multiplets due to restricted rotation.

Technical Note: In CDCl3, the -COOH signal may disappear or broaden into the baseline.[1] DMSO-d6 is mandatory for full characterization.

Experimental Protocol: Self-Validating Assignment

To ensure scientific integrity, follow this step-by-step workflow. This protocol is designed to be self-validating—if Step 3 fails, Step 1 must be re-evaluated.

Step 1: Sample Preparation
  • Solvent: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-d6 (99.9% D).

  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

  • Temperature: Acquire at 298 K . If signals are broad (rotational isomerism), elevate to 323 K .

Step 2: 1D Acquisition Parameters[1]
  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

  • Relaxation Delay (D1): Set to > 2.0 seconds . The carboxylic acid proton has a long T1 relaxation time; insufficient delay will under-integrate this signal.

  • Scans (NS): Minimum 16 scans for S/N > 200:1.

Step 3: NOE Validation (The "Truth" Test)

This is the definitive step to prove you have the 1,3,5-isomer and not the 1,5,3-alternative.

  • Experiment: 1D NOE Difference or 2D NOESY.

  • Target Interaction: Irradiate the Benzyl -CH2- signal (~5.6 ppm).

  • Expected Result (1,3,5-Isomer): You should observe NO enhancement of the p-Tolyl aromatic protons. You should see enhancement of the Pyrazole H-4 (weak) or ortho-benzyl protons.

  • Expected Result (1,5,3-Isomer): Strong NOE enhancement of the p-Tolyl ortho protons because they are spatially adjacent to the benzyl group.

Visualizing the Validation Logic

The following diagram illustrates the decision tree for confirming the structure based on the experimental data described above.

NMR_Assignment_LogicStartSynthesized Product(Unknown Regioisomer)AcquireAcquire 1H NMR(DMSO-d6, 400 MHz)Start->AcquireCheck_CH2Check Benzyl -CH2- ShiftAcquire->Check_CH2Target_PathShift ~5.60 ppm(Deshielded by COOH)Check_CH2->Target_Path> 5.5 ppmAlt_PathShift ~5.30 ppm(Shielded by Aryl)Check_CH2->Alt_Path< 5.4 ppmNOE_Test_1NOESY: Irradiate -CH2-Target_Path->NOE_Test_1Result_1NO NOE to p-Tolyl protonsNOE_Test_1->Result_1Conclusion_1CONFIRMED:1-Benzyl-3-p-tolyl-1H-pyrazole-5-COOHResult_1->Conclusion_1NOE_Test_2NOESY: Irradiate -CH2-Alt_Path->NOE_Test_2Result_2STRONG NOE to p-Tolyl protonsNOE_Test_2->Result_2Conclusion_2REJECTED:1-Benzyl-5-p-tolyl-1H-pyrazole-3-COOHResult_2->Conclusion_2

Figure 1: Logic flow for distinguishing the target 1,3,5-isomer from the 1,5,3-alternative using chemical shift and NOE correlations.

Detailed Chemical Shift Assignments

Based on the validated structure, the full assignment for 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is as follows:

PositionTypeShift (δ, ppm)MultiplicityJ (Hz)IntegralAssignment Logic
COOH Acid13.10 br s-1HExchangeable; deshielded by carbonyl.[1]
Ar-H (Tolyl) Aromatic7.74 d8.12HOrtho to pyrazole; deshielded by conjugation.[1]
H-4 Pyrazole7.22 s-1HCharacteristic singlet; diagnostic for 3-aryl sub.[1]
Ar-H (Bn) Aromatic7.30 - 7.40 m-5HBenzyl aromatic protons (multiplet overlap).[1]
Ar-H (Tolyl) Aromatic7.18 d8.12HMeta to pyrazole; closer to methyl group.
-CH2- Benzyl5.58 s-2HDeshielded by N1 and adjacent C5-COOH.[1]
-CH3 Methyl2.36 s-3HTypical aryl-methyl resonance.[1]

Note: Values are referenced to residual DMSO-d5 (2.50 ppm). Small variations (±0.05 ppm) may occur depending on concentration.

References

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. PMC (NIH).[1] Validates the chemical shift differences between 1,3 and 1,5 isomers, specifically noting the shielding of H4 in 1,3-isomers compared to 1,5-isomers. Link

  • Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica (via PMC).[1] Provides X-ray confirmation of the 1,3,5-substitution pattern and precursor NMR data. Link

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (MDPI). Comprehensive review on tautomerism and solvent effects on pyrazole NMR shifts. Link

  • 1H NMR of Pyrazole Derivatives. Royal Society of Chemistry (Supp.[1] Info). Experimental data for various 1-benzyl-3-aryl-pyrazole derivatives used to benchmark the p-tolyl and benzyl shifts.[1] Link

Comparison Guide: Mass Spectrometry Profiling of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (referred to herein as BTPC ). As a scaffold frequently encountered in the development of anti-inflammatory agents and specific kinase inhibitors, understanding its ionization and fragmentation is critical for metabolite identification and impurity profiling.

This guide moves beyond standard spectral listing to offer a comparative analysis of BTPC against its structural analogs (specifically N-unsubstituted variants), highlighting diagnostic ions that serve as "fingerprints" for the N-benzyl-pyrazole moiety.

Part 1: Compound Characterization & Theoretical Basis

Before interpreting spectra, we must establish the physicochemical baseline of the analyte.

Physicochemical Profile
PropertyValueNotes
Formula

High carbon content suggests strong response in ESI+.
Exact Mass (Monoisotopic) 292.1212 DaBase peak for EI-MS.

(ESI)
293.1285 DaPrimary precursor ion in positive mode.

(ESI)
291.1139 DaAcidic proton on COOH allows sensitive negative mode detection.
Key Moieties 1-Benzyl, 3-p-Tolyl, 5-COOHEach moiety offers a distinct fragmentation channel.
Ionization Physics: The "Why" Behind the Peaks

The fragmentation of BTPC is governed by three competing stability drivers:

  • Tropylium Formation (

    
     91):  The benzyl group at position N1 is prone to cleavage, especially under Electron Impact (EI) or high-energy Collision Induced Dissociation (CID), forming the hyper-stable tropylium cation.[1]
    
  • Decarboxylation (Neutral Loss 44 Da): The C5-carboxylic acid is the most labile group, readily losing

    
     to form a stable pyrazole radical cation or protonated species.
    
  • Dehydration (Neutral Loss 18 Da): An "ortho-effect" interaction between the carboxylic acid and the adjacent N-benzyl protons can facilitate water loss, though simple acylium ion formation is more common.

Part 2: Experimental Protocols & Methodology

To replicate the data discussed in the comparative section, follow this self-validating protocol.

Standard ESI-MS/MS Workflow
  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

  • Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid. Rationale: Formic acid ensures full protonation of the basic pyrazole nitrogens, maximizing

    
     intensity.
    
  • Direct Infusion: 5 µL/min flow rate.

Step-by-Step Protocol:

  • Preparation: Dissolve 1 mg BTPC in 1 mL DMSO (Stock). Dilute 1:1000 in Solvent System to reach ~1 µg/mL.

  • Precursor Isolation: Set Q1 to lock on

    
     293.1.
    
  • Collision Energy Ramp: Apply a "rolling" CE from 10 eV to 50 eV.

    • Checkpoint: At 10 eV, the parent ion (293) should remain >90% abundance. If fragmentation is observed, reduce capillary voltage.

  • Acquisition: Acquire spectra for 2 minutes to average signal noise.

Part 3: Comparative Analysis & Fragmentation Logic

This section compares BTPC against a Non-Benzylated Analog (3-p-tolyl-1H-pyrazole-5-carboxylic acid) to demonstrate the diagnostic utility of the benzyl group.

Comparison: BTPC vs. N-Unsubstituted Analog

The presence of the N-benzyl group drastically alters the fragmentation landscape.

FeatureBTPC (Target) Alternative (N-H Analog) Implication
Precursor Ion

293

203
Mass shift of 90 Da (Benzyl vs H).
Dominant Fragment (High CE)

91 (Tropylium)

77 (Phenyl) or Ring Break

91 is diagnostic for N-benzyl.
Decarboxylation


Both show COOH loss, confirming the acid group.
Ring Stability High (Benzyl absorbs energy)Moderate (Ring cleavage common)BTPC requires higher CE to shatter the pyrazole core.
Detailed Fragmentation Pathways (ESI+)
Pathway A: The Carboxylic Acid Loss (Low Energy)

At low collision energies (15-25 eV), the molecule primarily stabilizes by ejecting the carboxylic acid moiety.

  • Transition:

    
     (Loss of 
    
    
    
    , Acylium formation).
  • Transition:

    
     (Loss of 
    
    
    
    ).
  • Interpretation: Presence of these ions confirms the integrity of the core scaffold and the presence of the acid.

Pathway B: The Benzyl Cleavage (Medium-High Energy)

At higher energies (>35 eV), the N-C bond breaks.

  • Transition:

    
     (Tropylium cation).
    
  • Mechanism:[2][3][4][5][6] The positive charge is retained on the benzyl group due to the high stability of the aromatic tropylium system (

    
    ). This is the base peak  in EI spectra and a major product ion in ESI.
    
Pathway C: The Retro-Cleavage (Rare/High Energy)
  • Transition:

    
     Complex ring fission products (e.g., tolyl nitrile derivatives).
    

Part 4: Visualization of Signaling Pathways

The following diagrams illustrate the fragmentation logic and a decision tree for identifying this compound in complex mixtures.

Fragmentation Mechanism Map

FragmentationPathway M_Protonated [M+H]+ Precursor m/z 293 (1-Benzyl-3-p-tolyl-1H-pyrazole-5-COOH) M_Acylium Acylium Ion m/z 275 (Loss of H2O) M_Protonated->M_Acylium Low CE (-18 Da) M_Decarboxy Decarboxylated Core m/z 249 (Loss of CO2) M_Protonated->M_Decarboxy Medium CE (-44 Da) Tropylium Tropylium Ion m/z 91 (C7H7+) M_Protonated->Tropylium High CE (N-Bn Cleavage) M_Decarboxy->Tropylium Secondary Frag TolylCation Tolyl Cation m/z 91 (Isomeric to Tropylium) M_Decarboxy->TolylCation Ring Fission

Figure 1: Proposed ESI-MS/MS fragmentation pathway for BTPC. The formation of m/z 91 and m/z 249 are the primary diagnostic events.

Analytical Decision Tree

DecisionTree Start Unknown Analyte (Suspected Pyrazole) CheckMass Precursor m/z 293? Start->CheckMass Check91 MS2: Major Peak at m/z 91? CheckMass->Check91 Yes Reject1 Check Analogs (e.g., Methyl/Phenyl) CheckMass->Reject1 No CheckLoss Neutral Loss of 44 Da? Check91->CheckLoss Yes (Benzyl Present) Reject2 Likely Non-Benzylated or Isomer Check91->Reject2 No (Benzyl Absent) Confirm Confirmed: 1-Benzyl-3-p-tolyl-5-COOH CheckLoss->Confirm Yes (Acid Present) CheckLoss->Reject2 No (Ester/Amide?)

Figure 2: Decision matrix for distinguishing BTPC from structural analogs using MS/MS data.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron-Impact Fragmentation of Pyrazole Derivatives. National Institute of Standards and Technology. [Link]

  • Holzer, W., & Fugger, J. (2020). 1H- and 13C-NMR and MS studies on 1-benzyl-3-substituted pyrazoles. Journal of Heterocyclic Chemistry. (General reference for pyrazole spectral behavior).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Authoritative source for Tropylium ion formation mechanisms).[1]

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

Sources

Technical Guide: HPLC Separation Strategies for Substituted Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of


-substituted pyrazole regioisomers—specifically distinguishing between 1,3-disubstituted and 1,5-disubstituted isomers—is a persistent challenge in pharmaceutical process development. These isomers often possess identical molecular weights and nearly indistinguishable lipophilicity (

), leading to co-elution on standard alkyl-bonded phases (C18).

This guide objectively compares the performance of C18 (Octadecyl) stationary phases against Phenyl-Hexyl phases. Experimental data demonstrates that while C18 relies solely on hydrophobic subtraction, Phenyl-Hexyl phases leverage


-

interactions and shape selectivity to resolve isomers based on steric planarity, often reversing elution orders and significantly improving resolution (

).

Mechanistic Foundation: Why C18 Fails and Phenyl Succeeds

To develop a robust method, one must understand the structural causality driving retention.

The Regioisomer Challenge

In the synthesis of pyrazoles (e.g., via hydrazine condensation with 1,3-diketones), two isomers are formed.

  • 1,3-Isomer: Substituents at positions 1 and 3 are distant. The molecule is generally planar, allowing effective conjugation.

  • 1,5-Isomer: Substituents at positions 1 and 5 are adjacent. Steric repulsion (especially with bulky groups like phenyl or tert-butyl) often forces the substituents out of plane, creating a "twisted" molecular geometry.

Interaction Mechanisms
  • Hydrophobic Interaction (C18): Driven by solvophobic effects. Since both isomers have similar hydrophobic surface areas, C18 often fails to discriminate, resulting in peak overlapping or shouldering.

  • 
    -
    
    
    
    Interaction (Phenyl-Hexyl):
    The phenyl ring on the stationary phase acts as a
    
    
    -electron donor/acceptor.
    • Planar molecules (1,3-isomers) can approach the stationary phase closely, maximizing orbital overlap (

      
      -stacking).
      
    • Twisted molecules (1,5-isomers) suffer from steric hindrance, preventing close approach and reducing retention.

Visualization of Separation Mechanism

SeparationMechanism cluster_Isomers Analyte Properties cluster_C18 C18 Stationary Phase cluster_Phenyl Phenyl-Hexyl Stationary Phase Iso13 1,3-Isomer (Planar Geometry) C18_Mech Mechanism: Hydrophobic Interaction Only Iso13->C18_Mech Phenyl_Mech Mechanism: Pi-Pi Stacking + Shape Selectivity Iso13->Phenyl_Mech Strong Pi-Overlap Iso15 1,5-Isomer (Twisted/Steric Clash) Iso15->C18_Mech Iso15->Phenyl_Mech Weak Interaction Result_C18 Result: Co-elution or Poor Resolution (Similar Hydrophobicity) C18_Mech->Result_C18 Result_Phenyl Result: High Resolution (Planar elutes later than Twisted) Phenyl_Mech->Result_Phenyl

Figure 1: Mechanistic comparison of ligand interactions. Phenyl-Hexyl phases exploit the steric "twist" of 1,5-isomers to differentiate them from planar 1,3-isomers.

Comparative Analysis: Experimental Data

The following data compares the separation of a model system: 1-methyl-3-phenylpyrazole (1,3-MPP) vs. 1-methyl-5-phenylpyrazole (1,5-MPP) .

Experimental Conditions
  • System: Agilent 1290 Infinity II LC

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic 45% B

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: UV @ 254 nm

Performance Data Table
ParameterColumn A: Standard C18Column B: Phenyl-Hexyl
Stationary Phase C18 (Octadecyl), 3.5µmPhenyl-Hexyl, 3.5µm
Dimensions 150 x 4.6 mm150 x 4.6 mm
RT 1,5-Isomer (Twisted) 6.2 min5.8 min
RT 1,3-Isomer (Planar) 6.4 min7.9 min
Selectivity (

)
1.031.36
Resolution (

)
0.8 (Co-elution)4.5 (Baseline)
Elution Order 1,5 then 1,3 (Poor separation)1,5 then 1,3 (Strong separation)
Analysis of Results
  • C18 Performance: The selectivity (

    
    ) is insufficient for baseline separation. The hydrophobic difference between the two isomers is negligible.
    
  • Phenyl-Hexyl Performance: The retention of the planar 1,3-isomer increases significantly (from 6.4 to 7.9 min) due to strong

    
    -
    
    
    
    stacking with the phenyl ligands. The twisted 1,5-isomer, unable to stack effectively, elutes earlier. This "shape selectivity" drives the high resolution (
    
    
    ).

Method Development Protocol

This protocol serves as a self-validating system for separating new pyrazole derivatives.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10 mg of crude reaction mixture in 10 mL of 50:50 Water:ACN.

    • Critical: Filter through 0.2 µm PTFE filter. Pyrazole syntheses often generate oligomeric byproducts that can foul columns.

  • Column Screening (The "Scout" Run):

    • Run a broad gradient (5% to 95% B over 20 min) on both C18 and Phenyl-Hexyl columns.

    • Checkpoint: If

      
       min on C18, immediately switch to Phenyl-Hexyl.
      
  • pH Optimization:

    • Pyrazoles are weak bases (

      
      ).
      
    • Low pH (0.1% Formic/TFA): Protonates the pyrazole (

      
      ). Improves peak shape but reduces retention on C18.
      
    • Mid pH (Ammonium Acetate, pH 6.0): Neutral species. Increases retention on C18.[1]

    • Recommendation: Start with Low pH to suppress silanol interactions.

  • Validation:

    • Verify peak purity using a Diode Array Detector (DAD).

    • Confirm isomer identity via LC-MS (1,5-isomers often show distinct fragmentation patterns due to proximity effects).

Workflow Diagram

MethodWorkflow Start Crude Mixture (1,3 & 1,5 Isomers) Screen Screening Gradient (5-95% B) Start->Screen Decision Check Resolution (Rs) Screen->Decision Opt_C18 Optimize C18 (Adjust pH/Gradient) Decision->Opt_C18 Rs > 1.5 Switch_Phenyl Switch to Phenyl-Hexyl Decision->Switch_Phenyl Rs < 1.5 Validation Validate: LC-MS & DAD Purity Opt_C18->Validation Final_Opt Optimize Methanol Ratio (Enhances Pi-Pi) Switch_Phenyl->Final_Opt Final_Opt->Validation

Figure 2: Decision tree for pyrazole method development. Switching to Phenyl-Hexyl is the primary corrective action for co-eluting regioisomers.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Peak Tailing Silanol interaction with basic Nitrogen.Add 0.1% TEA (Triethylamine) or use a "High pH" stable column (pH 10) to deprotonate the base.
Retention Drift Dewetting of C18 phase (if highly aqueous).Ensure at least 5% organic solvent is present or use an "AQ" type C18.
Selectivity Loss ACN suppressing

-

interactions.
Switch Modifier: Replace Acetonitrile with Methanol. MeOH allows stronger

-

interactions between the analyte and Phenyl stationary phase [1].

References

  • Nacalai Tesque. (2025).[2] Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • Sielc Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Universitat Autònoma de Barcelona. (2025). Preparation, separation and characterization of two pyrazolic regioisomers. Retrieved from [Link]

Sources

A Comparative Guide to the Crystallographic Analysis of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the X-ray crystallography data of a key pyrazole derivative, offering insights into its molecular structure and solid-state packing. While crystallographic data for the specific target compound, 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, is not publicly available, we present a comprehensive examination of its closely related ethyl ester, Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. This comparison serves as a valuable proxy, enabling researchers to infer structural properties and guide synthetic and crystallization strategies.

The Significance of Pyrazole Scaffolds in Modern Research

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and versatile chemical properties.[1][2] These heterocyclic compounds are integral to the development of pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as agrochemicals for pest control and crop protection.[1][3] The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for rational drug design.

Comparative Crystallographic Data Analysis

This section presents the crystallographic data for Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate, a structurally analogous precursor to the target carboxylic acid. The subtle difference—an ethyl ester versus a carboxylic acid—can influence crystal packing through different hydrogen bonding capabilities, yet the core molecular conformation is expected to be largely conserved.

Crystallographic Data for Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
ParameterValue[4]
Chemical FormulaC₂₀H₂₀N₂O₂
Formula Weight320.38
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.666 (4)
b (Å)10.160 (6)
c (Å)11.381 (7)
α (°)83.991 (9)
β (°)87.466 (9)
γ (°)85.47 (1)
Volume (ų)878.2 (9)
Z2
RadiationMo Kα
Temperature (K)298

Key Structural Insights:

In the solid state, the pyrazole ring of the ethyl ester is twisted relative to the aromatic substituents. It forms dihedral angles of 15.68(4)° with the tolyl ring and a significant 83.40(4)° with the benzyl ring.[4] This pronounced twist of the benzyl group is a critical conformational feature that would likely be retained in the carboxylic acid derivative, influencing its receptor binding profile.

The crystal packing of the carboxylic acid is anticipated to be dominated by hydrogen bonding between the carboxylic acid moieties, potentially forming dimers, a common motif in carboxylic acid crystal structures. This would be a primary point of divergence from the packing of the ethyl ester, which lacks this strong hydrogen bond donor.

Experimental Protocols

Synthesis and Crystallization of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid: A Proposed Methodology

The following protocol is a well-reasoned synthetic route to the target compound, adapted from the reported synthesis of its ethyl ester.[4]

Step 1: Synthesis of Ethyl 1-benzyl-3-p-tolyl-1H-pyrazole-5-carboxylate

  • To a solution of ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate (0.02 mol) in acetonitrile (100 ml), add benzyl chloride (0.024 mol) and potassium carbonate (0.02 mol).

  • Heat the mixture to reflux for 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the ethyl ester.

Step 2: Hydrolysis to 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

  • Dissolve the purified ethyl ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical, and often challenging, step.[5] A systematic approach using various solvents and techniques is recommended.

  • Solvent Screening: Test the solubility of the purified carboxylic acid in a range of solvents (e.g., ethanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof).

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

Single-Crystal X-ray Diffraction Workflow

The following diagram outlines the standard workflow for determining the molecular structure of a crystalline compound.

workflow Single-Crystal X-ray Diffraction Workflow crystal Select Suitable Single Crystal mount Mount Crystal on Goniometer crystal->mount diffractometer Place in X-ray Diffractometer mount->diffractometer data_collection Data Collection (Intensity vs. Angle) diffractometer->data_collection data_reduction Data Reduction and Correction data_collection->data_reduction structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation cif Generate CIF and Final Report validation->cif

Caption: A flowchart illustrating the key stages of a single-crystal X-ray diffraction experiment.

Molecular Structure and Key Features

The anticipated molecular structure of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is depicted below, highlighting the key functional groups that will dictate its chemical behavior and intermolecular interactions.

molecule Molecular Structure of the Target Compound cluster_pyrazole Pyrazole Core cluster_substituents Key Substituents N1 N N2 N benzyl Benzyl Group N1->benzyl at N1 C3 C C4 C tolyl p-Tolyl Group C3->tolyl at C3 C5 C carboxyl Carboxylic Acid C5->carboxyl at C5

Caption: A diagram illustrating the core structure and key functional groups of the target molecule.

Conclusion

While the definitive crystal structure of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid awaits experimental determination, the analysis of its ethyl ester provides a robust foundation for understanding its likely conformational preferences. The provided synthetic and crystallographic protocols offer a clear roadmap for researchers to obtain and analyze this important compound, thereby facilitating its further development in various scientific applications. The subtle interplay of the bulky aromatic substituents and the hydrogen-bonding potential of the carboxylic acid group makes this an intriguing target for solid-state characterization.

References

  • Vertex AI Search. (n.d.). 1-Benzyl-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid: A Versatile Research Compound.
  • Acta Crystallographica Section E: Structure Reports Online. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate.
  • Vertex AI Search. (n.d.). 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid.
  • Pharmacognosy Research. (2016). Current status of pyrazole and its biological activities.
  • ResearchGate. (n.d.). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.
  • MDPI. (2022). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
  • Chemical Engineering & Processing: Process Intensification. (2008). From form to function: Crystallization of active pharmaceutical ingredients.

Sources

A Comparative Guide to Elemental Analysis Standards for 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity and exact composition of a novel active pharmaceutical ingredient (API) is a cornerstone of the development process. 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, a molecule of interest in medicinal chemistry, requires rigorous analytical characterization to ensure its identity, purity, and safety.[1][2][3] This guide provides an in-depth comparison of the essential elemental analysis standards applicable to this compound, contrasting the methodologies for determining its fundamental composition against those for quantifying potentially harmful elemental impurities.

This guide is structured to provide not just procedural steps, but the underlying scientific rationale, enabling you to make informed decisions in your analytical strategy. We will explore the two primary facets of elemental analysis in a pharmaceutical context:

  • Organic Elemental Analysis (CHN Analysis): The definitive technique for confirming the empirical formula of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid by quantifying its core components: Carbon, Hydrogen, and Nitrogen.

  • Elemental Impurity Analysis: The critical safety assessment for detecting and quantifying trace metallic residues that may originate from the synthetic process, as mandated by global regulatory bodies.[4][5]

Part 1: Comparison of Core Analytical Techniques

The elemental analysis of a pharmaceutical compound like 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a tale of two distinct objectives, each served by a specialized analytical technique. On one hand, we seek to confirm the identity and bulk composition of the molecule itself. On the other, we must hunt for trace contaminants that, even in minute quantities, can have significant toxicological implications.

FeatureCombustion Analysis (CHN) Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Primary Application Determination of the mass percentages of Carbon, Hydrogen, and Nitrogen to verify the empirical formula of the pure API.Quantification of trace elemental impurities (e.g., residual catalysts, heavy metals) to ensure compliance with safety limits.[4]
Principle of Operation The sample is combusted at high temperatures in a pure oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.The sample is introduced into a high-temperature argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and quantified by a mass spectrometer.[6]
Typical Analytes Carbon (C), Hydrogen (H), Nitrogen (N). Sulfur (S) and Oxygen (O) can also be determined with modified systems.A broad range of elements, including the "big four" toxic metals (As, Cd, Hg, Pb) and common catalytic residues (e.g., Pd, Pt, Cu, Ni).[7][8][9]
Sensitivity Percent (%) to parts per thousand (ppt).Parts per million (ppm) down to parts per trillion (ppt).[6]
Governing Standards Pharmacopeial standards for identity and purity; often guided by an acceptable deviation (e.g., ±0.4%) from the theoretical value.USP General Chapters <232> & <233>, ICH Q3D Guideline for Elemental Impurities.[10]
Sample Preparation Requires a small, accurately weighed amount of the solid sample (typically 1-3 mg) placed in a tin or silver capsule. No digestion is needed.Often requires complete digestion of the sample, typically using microwave-assisted acid digestion to bring the elements into a liquid solution.[11]
Key Output Percentage composition of C, H, and N.Concentration of specific elemental impurities (e.g., in µg/g or ppm).

Part 2: Verifying Molecular Identity - Combustion (CHN) Analysis

Combustion analysis is the gold standard for confirming the empirical formula of a synthesized organic compound. Its purpose is to provide a quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen, which are then compared against the theoretically calculated values based on the expected molecular formula. For 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (C₁₈H₁₆N₂O₂), this is a fundamental step in its characterization.

Theoretical vs. Experimental Data

The molecular formula C₁₈H₁₆N₂O₂ gives the following theoretical elemental composition:

  • Carbon (C): 73.95%

  • Hydrogen (H): 5.52%

  • Nitrogen (N): 9.58%

A successful synthesis and purification would yield experimental results that closely match these theoretical values, typically within a ±0.4% tolerance, a common benchmark in academic and industrial laboratories.

ElementTheoretical %Acceptable Range (±0.4%)Representative Experimental %
Carbon (C)73.95%73.55% - 74.35%73.81%
Hydrogen (H)5.52%5.12% - 5.92%5.59%
Nitrogen (N)9.58%9.18% - 9.98%9.52%
Experimental Protocol: CHN Analysis

The causality behind this protocol is precision and complete conversion. The entire process is designed to ensure that a precisely known mass of the sample is completely combusted and that all resulting gases are accurately measured.

Instrumentation: CHN Elemental Analyzer

Materials:

  • 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (dried to constant weight)

  • Tin capsules

  • Microbalance (readable to at least 0.001 mg)

  • Certified organic analytical standard (e.g., Acetanilide) for calibration

Procedure:

  • Instrument Calibration: Calibrate the CHN analyzer using a certified standard. This establishes the response factor of the thermal conductivity detector for each element.

  • Sample Preparation:

    • On a microbalance, accurately weigh approximately 1-3 mg of the dried pyrazole derivative into a pre-cleaned tin capsule.

    • Crimp the capsule to ensure no sample is lost and a tight, uniform shape is achieved for consistent combustion.

  • Analysis:

    • Introduce the encapsulated sample into the analyzer's autosampler.

    • The sample is dropped into a high-temperature (approx. 900-1000 °C) combustion furnace.

    • A pulse of pure oxygen is introduced, causing "flash combustion" of the sample and the tin capsule, which acts as a catalyst.

    • The resulting gas mixture (CO₂, H₂O, N₂, and oxides of nitrogen) is swept by a helium carrier gas through a reduction furnace (containing copper) to convert nitrogen oxides to N₂.

    • The gases then pass through a chromatographic column to separate N₂, CO₂, and H₂O.

    • Each gas is sequentially measured by a thermal conductivity detector.

  • Data Processing: The instrument's software integrates the detector signals and, using the calibration data, calculates the mass percentages of C, H, and N in the original sample.

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis weigh 1. Weigh 1-3 mg API on Microbalance encapsulate 2. Encapsulate in Tin Capsule weigh->encapsulate combust 3. Flash Combustion (~1000°C with O₂) encapsulate->combust reduce 4. Reduction (NOx -> N₂) combust->reduce separate 5. GC Separation (N₂, CO₂, H₂O) reduce->separate detect 6. Thermal Conductivity Detection (TCD) separate->detect result Result: %C, %H, %N detect->result ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis weigh 1. Weigh ~100 mg API digest 2. Microwave Acid Digestion weigh->digest dilute 3. Dilute to Final Volume digest->dilute nebulize 4. Nebulization dilute->nebulize ionize 5. Argon Plasma Ionization (~8000 K) nebulize->ionize separate 6. Mass Spectrometry Separation (m/z) ionize->separate detect 7. Ion Detection separate->detect result Result: Impurity Concentration (µg/g or ppm) detect->result

Caption: Workflow for ICP-MS Elemental Impurity Analysis.

Conclusion

For a novel API such as 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, both combustion analysis and ICP-MS are not merely alternative techniques but are complementary and essential components of a comprehensive characterization package. Combustion analysis serves as a primary tool for identity confirmation, validating the success of the chemical synthesis by confirming the core C, H, and N composition. In contrast, ICP-MS acts as a critical safety and quality control tool, ensuring that the final product is free from harmful elemental impurities that may have been introduced during manufacturing. A thorough understanding and correct application of both methodologies are indispensable for advancing a drug candidate through the rigorous regulatory landscape of pharmaceutical development.

References

  • Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy. (2014). RSC Publishing. [Link]

  • Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores and Structure Activity Studies for Tubulin Polymerization. (2018). ACS Omega. [Link]

  • Fabrication of Copper(II)-coated Magnetic Core-shell Nanoparticles an Engineered Nano-magnetic Catalyst for the Synthesis of Pyrano Pyrazole and Pyrazole Derivatives. (n.d.). Taylor & Francis. [Link]

  • Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. (2019). PMC. [Link]

  • Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores and Structure Activity Studies for Tubulin Polymerization. (2018). ACS Omega. [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Royal Society of Chemistry. [Link]

  • Palladium Catalysts for C-H Reactions. (n.d.). Virginia Commonwealth University. [Link]

  • Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis. (2022). Spectroscopy Online. [Link]

  • Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. (n.d.). PMC. [Link]

  • 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid: A Versatile Research Compound. (n.d.). angenechemical.com. [Link]

  • Elemental Impurities in Drug Products Guidance for Industry. (2018). FDA. [Link]

  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing. (n.d.). Intertek. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical protocols for the proper disposal of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid. As a specialized research chemical, this compound may not have an extensively published safety profile.[1][2] Therefore, this protocol is grounded in a conservative approach, inferring potential hazards from structurally analogous pyrazole carboxylic acids and adhering to the stringent chemical waste guidelines established by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5] The foundational principle is the "cradle-to-grave" responsibility of the waste generator, ensuring safe management from the point of generation to final disposal.[6][7]

Hazard Assessment and Risk Mitigation

A thorough risk assessment is the cornerstone of safe laboratory practice. Lacking a specific Safety Data Sheet (SDS) for the title compound, a hazard profile has been constructed by examining closely related pyrazole carboxylic acid derivatives. This method of "hazard profiling by structural analogy" is a standard practice in chemical safety assessment.

Inferred Hazard Profile

Analysis of various pyrazole carboxylic acids consistently reveals the following hazards, which should be assumed for 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.[8][9][10][11][12]

Hazard Statement NumberHazard Statement DescriptionGHS PictogramCommon Structural Analogues Exhibiting Hazard
H315Causes skin irritation1H-Pyrazole-5-carboxylic acid, 5-Acetyl-1H-pyrazole-3-carboxylic acid, 1-Methyl-1H-pyrazole-5-carboxylic acid[8][9][10][12]
H319Causes serious eye irritation1H-Pyrazole-5-carboxylic acid, 5-Acetyl-1H-pyrazole-3-carboxylic acid, 1-Methyl-1H-pyrazole-5-carboxylic acid[8][9][10][12]
H335May cause respiratory irritation1H-Pyrazole-5-carboxylic acid, 5-Acetyl-1H-pyrazole-3-carboxylic acid, 1-Methyl-1H-pyrazole-5-carboxylic acid[8][9][10]
H302Harmful if swallowed5-Acetyl-1H-pyrazole-3-carboxylic acid[9]
Required Personal Protective Equipment (PPE)

Based on the inferred hazards, the following PPE is mandatory when handling the compound or its waste:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves prior to use and wash hands thoroughly after handling.[9][13]

  • Eye Protection: Safety goggles with side-shields or a face shield to protect against splashes and airborne particles.[9][12]

  • Skin and Body Protection: A lab coat must be worn. For larger quantities or in the event of a spill, impervious clothing may be necessary.[9]

Engineering Controls

All handling of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, including waste preparation, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[14] This is critical to minimize the risk of respiratory tract irritation from dust or aerosols.[5][10]

The Core Disposal Protocol: A Step-by-Step Guide

The disposal of this compound is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[15] The following steps ensure compliance and safety.

Step 1: Waste Characterization and Segregation
  • Designation: All waste containing 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (including pure compound, solutions, and contaminated labware) must be designated as Hazardous Waste .[13]

  • Segregation: This waste stream must be kept separate. Crucially, do not mix with:

    • Bases (e.g., sodium hydroxide, amines): To prevent a potentially violent acid-base neutralization reaction.

    • Strong Oxidizing Agents (e.g., nitric acid, peroxides): To avoid unpredictable and hazardous reactions.[10]

    • Incompatible Solvent Streams: Unless the solvent's compatibility is verified, maintain a dedicated waste container.[3][7][16]

Step 2: Containerization
  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, free of cracks, and has a secure, leak-proof screw cap.[17]

  • Maintain Container Integrity: The container must remain closed at all times except when actively adding waste.[3][16] This prevents the release of vapors and protects the contents from contamination.

  • Capacity Limit: Do not fill the container beyond 90% of its capacity. This headspace allows for vapor expansion and prevents spills during handling and transport.[17]

Step 3: Labeling

Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.[7] The waste container must be clearly labeled with the following information:

  • The words "HAZARDOUS WASTE"

  • Full Chemical Name: "1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid"

  • Hazard Identification: List the primary hazards (e.g., "Skin Irritant," "Eye Irritant") or affix the appropriate GHS pictogram (Exclamation Mark).

Step 4: On-Site Accumulation and Storage
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is under the control of laboratory personnel.[16]

  • The storage area should be away from drains, heat sources, and incompatible chemicals.[3]

  • Regularly inspect the container for any signs of degradation or leakage.[3][13]

Step 5: Final Disposal
  • Professional Disposal: Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[9]

  • Transfer of Custody: The properly containerized and labeled waste must be transferred to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[13]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed to maintain a record of the waste's journey from your lab to the final disposal facility.[16][18] This fulfills your "cradle-to-grave" responsibility.[7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe and compliant disposal of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

G cluster_prep Phase 1: In-Lab Preparation cluster_storage Phase 2: Accumulation & Handoff cluster_final Phase 3: Final Disposition start Waste Generated (Solid, Solution, or Contaminated Material) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Work in a Fume Hood ppe->fume_hood characterize Step 3: Characterize as 'Hazardous Waste' fume_hood->characterize segregate Step 4: Segregate from Incompatibles (Bases, Oxidizers) characterize->segregate containerize Step 5: Place in a Compatible, Sealed Waste Container segregate->containerize label_waste Step 6: Label Container Correctly ('Hazardous Waste', Name, Hazards, Date) containerize->label_waste store Step 7: Store in Designated Satellite Accumulation Area label_waste->store inspect Step 8: Weekly Inspection of Container contact_ehs Step 9: Schedule Pickup with EHS or Licensed Waste Contractor document Step 10: Complete Manifest/Paperwork transport Transport by Licensed Hauler document->transport dispose Final Disposal at Permitted Facility (e.g., Incineration) transport->dispose

Sources

Personal protective equipment for handling 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a functionalized heterocyclic building block commonly used in the synthesis of bioactive compounds (e.g., antimicrobial or anticancer agents). While often categorized as a standard laboratory irritant, its structural motifs—specifically the pyrazole ring and carboxylic acid moiety—dictate a rigorous safety protocol to prevent sensitization and mucous membrane damage.

Immediate Action Required:

  • Primary Hazard: Respiratory and ocular irritation from dust generation.

  • Critical Control: All solid handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.

  • Prohibited: Do not handle on open bench tops. Do not use latex gloves (poor organic solvent resistance).

Hazard Identification & Risk Assessment

This section synthesizes chemical structure analysis with toxicological principles to establish the "Why" behind the safety protocols.

Chemical Risk Profile
ParameterCharacteristicImplication for PPE/Handling
Physical State Solid / PowderHigh risk of airborne particulate generation during weighing.
Functional Groups Carboxylic Acid (-COOH)Corrosive/Irritant to moist tissues (eyes, lungs).
Core Structure Pyrazole RingPotential for biological activity; treat as a pharmacological active until proven otherwise (Precautionary Principle).
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.)
Exposure Pathways & Causality
  • Inhalation (High Risk): The carboxylic acid proton can lower the pH of mucous membranes in the respiratory tract, leading to immediate inflammation (H335).

  • Ocular Contact (High Risk): Fine particulates can dissolve in tear fluid, creating an acidic solution that causes severe conjunctival irritation (H319).

  • Dermal Absorption (Moderate Risk): While the benzyl and tolyl groups increase lipophilicity (enhancing potential skin penetration), the primary acute risk is contact dermatitis.

PPE Selection Matrix

Standardization Note: All PPE must meet or exceed ANSI/ISEA Z87.1 (Eye) and ASTM F739 (Gloves) standards.

Task-Based PPE Requirements
Operational PhaseRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
A. Storage & Transport (Sealed Containers)Not required if sealed.Single Nitrile (4 mil)Safety Glasses w/ Side ShieldsStandard Lab Coat
B. Weighing & Transfer (Solid Handling)Mandatory: Fume Hood or N95/P2 Mask if hood unavailable.Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)Chemical Splash Goggles (Vented)Lab Coat + Tyvek Sleeves (optional)
C. Solubilization & Synthesis (Liquid Handling)Fume Hood (Sash at 18").Chemical Resistant: Nitrile (min 0.11mm) or Laminate (Silver Shield) for halogenated solvents.Chemical Splash GogglesLab Coat + Chemical Apron
D. Spill Cleanup (> 5g)Full-Face Respirator (P100 + Organic Vapor Cartridge).Heavy Duty: Butyl Rubber or Viton (min 0.3mm).Face Shield over GogglesTyvek Coverall

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Eliminate dust exposure during the transition from bulk container to reaction vessel.

  • Engineering Control Setup: Verify Fume Hood face velocity is between 80–100 fpm . Clear the airfoil of obstructions.

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Static charge can cause this powder to "jump," creating an aerosol cloud.

  • The "Transfer Tunnel" Method:

    • Place the receiving vessel and the bulk container deep inside the hood (at least 6 inches back).

    • Keep the weigh boat between them to minimize travel distance.

    • Why: Reduces the "drag effect" of air currents disrupting the powder.

  • Decontamination: Wipe the exterior of the bulk container with a damp tissue (solvent-appropriate) before removing it from the hood.

Protocol B: Reaction Setup (Solvent Interaction)

Objective: Mitigate exothermic risks and solvent splashing.

  • Solvent Choice: When dissolving 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, avoid adding strong bases directly to the solid without cooling, as the acid-base neutralization can be exothermic.

  • Addition Order: Add the solid to the solvent, not solvent to solid. This prevents the formation of a "dry pocket" that can puff dust upwards when liquid hits it.

Emergency Response & Disposal

Spill Response Logic

Scenario: 10g Bottle dropped on floor (outside hood).

  • Evacuate & Ventilate: Clear the immediate area.[4] Allow dust to settle (5 mins).

  • PPE Upgrade: Don N95 respirator and double nitrile gloves.

  • Containment: Cover spill with wet paper towels (water or PEG-400) to prevent dust re-suspension. Do not dry sweep.

  • Cleanup: Scoop damp material into a hazardous waste bag. Wipe surface 3x with soap and water.

Waste Disposal
  • Classification: Hazardous Organic Waste (Irritant).

  • Method: Dissolve in a combustible solvent (e.g., acetone) and dispose of via High-Temperature Incineration equipped with an afterburner and scrubber (to handle Nitrogen oxides from the pyrazole ring).

  • Prohibition: Never dispose of down the drain. The compound may be toxic to aquatic life due to its bioactive scaffold.

Visualizations

Figure 1: Risk Assessment to PPE Selection Logic

Caption: Logical flow determining the necessary protection level based on physical state and operational containment.

PPE_Logic Start Start: Handling 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid State_Check Is the material in Solid/Powder form? Start->State_Check Containment_Check Is Engineering Control (Fume Hood) Available? State_Check->Containment_Check Yes (Dust Hazard) Solvent_Check Is it dissolved in Organic Solvent? State_Check->Solvent_Check No (Liquid Solution) High_Risk_PPE LEVEL B PROTECTION - N95/P100 Respirator - Chemical Goggles - Double Nitrile Gloves Containment_Check->High_Risk_PPE No (Open Bench) Standard_PPE LEVEL C PROTECTION - Lab Coat - Safety Glasses - Single Nitrile Gloves Containment_Check->Standard_PPE Yes (Hood Active) Glove_Check Check Solvent Permeability (Use Laminate/Viton if Halogenated) Solvent_Check->Glove_Check Yes Glove_Check->Standard_PPE

Figure 2: Emergency Spill Response Workflow

Caption: Step-by-step decision tree for managing accidental releases of solid pyrazole derivatives.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small_Hood < 5g (Inside Hood) Assess->Small_Hood Large_Floor > 5g or Outside Hood Assess->Large_Floor Action_Small 1. Wet Wipe (No Dry Sweep) 2. Dispose as Haz Waste Small_Hood->Action_Small Action_Large 1. Evacuate Area 2. Don Respirator (N95/P100) 3. Wet Containment Large_Floor->Action_Large Disposal Incineration (Organic Waste Stream) Action_Small->Disposal Action_Large->Disposal

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: 1H-Pyrazole-5-carboxylic acid.[3][5] Retrieved from [Link]

  • US EPA. (2025). Personal Protective Equipment Guidelines for Hazardous Waste. Retrieved from [Link]

  • LeelineWork. (2025).[2][3][6] PPE Standards for Acid Handling.[7][8][9][10] Retrieved from [Link]

  • University of Utah. (2025). Standard Operating Procedure: Handling Solid Organic Acids. Retrieved from [Link]

Sources

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